Product packaging for HMPO(Cat. No.:CAS No. 118191-03-0)

HMPO

Cat. No.: B038280
CAS No.: 118191-03-0
M. Wt: 170.27 g/mol
InChI Key: XQEVRZIQWROROX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

HMPO (1-Hydroxy-2-methylpropan-2-yl hydroperoxide, CAS 33728-83-5) is a critical organic hydroperoxide standard and reagent extensively utilized in atmospheric chemistry and free radical research. It serves as a key reference compound for the detection and quantification of gaseous hydroperoxides in the atmosphere, which are pivotal intermediates in the oxidative cycles of volatile organic compounds (VOCs). These processes significantly impact tropospheric ozone formation, aerosol particle generation, and overall air quality. In laboratory settings, this compound is a valuable precursor for studying the kinetics and mechanisms of hydroxyl (•OH) and alkoxy radical reactions. Its thermal decomposition provides a controlled source of radicals, enabling detailed investigations into oxidation pathways, hydrogen abstraction rates, and product distributions. Furthermore, this compound finds application in polymer chemistry as an initiator for radical polymerization reactions and in material science for studying oxidative degradation processes. This high-purity reagent is an indispensable tool for researchers aiming to elucidate complex reaction mechanisms in environmental science, combustion chemistry, and synthetic chemistry, providing critical insights into radical-driven transformation processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20NO B038280 HMPO CAS No. 118191-03-0

Properties

CAS No.

118191-03-0

Molecular Formula

C10H20NO

Molecular Weight

170.27 g/mol

InChI

InChI=1S/C10H20NO/c1-8(2)7-9(3,4)11(12)10(8,5)6/h7H2,1-6H3

InChI Key

XQEVRZIQWROROX-UHFFFAOYSA-N

SMILES

CC1(CC(N(C1(C)C)[O])(C)C)C

Canonical SMILES

CC1(CC(N(C1(C)C)[O])(C)C)C

Other CAS No.

118191-03-0

Synonyms

2,2,3,3,5,5-hexamethyl-1-pyrrolidinyloxyl
HMPO

Origin of Product

United States

Foundational & Exploratory

The Role of Human Myeloperoxidase (HMPO) in Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Myeloperoxidase (HMPO), a heme-containing peroxidase enzyme, is a cornerstone of the innate immune system.[1][2][3] Predominantly found within the azurophilic granules of neutrophils, and to a lesser extent in monocytes, MPO is a critical component of the host's first line of defense against invading pathogens.[1][4][5] Upon neutrophil activation at sites of infection or inflammation, MPO is released into the phagosome or the extracellular space, where it catalyzes the production of potent microbicidal agents.[1][5][6] This guide provides an in-depth overview of the multifaceted roles of this compound in innate immunity, its enzymatic functions, and its involvement in key immunological processes.

Core Functions of this compound in Innate Immunity

This compound's primary role in innate immunity is centered around its powerful enzymatic activity. It utilizes hydrogen peroxide (H₂O₂) generated during the neutrophil's respiratory burst to oxidize halide ions, primarily chloride (Cl⁻), into highly reactive hypohalous acids, such as hypochlorous acid (HOCl).[5][7]

1. Microbial Killing: The MPO-H₂O₂-halide system is a potent microbicidal mechanism.[5][8] HOCl and other reactive oxidants produced by MPO can effectively kill a broad spectrum of pathogens, including bacteria, fungi, and viruses, through the oxidation of essential biomolecules, leading to membrane damage, protein denaturation, and nucleic acid degradation.[8] While neutrophils from individuals with MPO deficiency can still phagocytose pathogens, their killing efficiency is significantly reduced.[5]

2. Neutrophil Extracellular Traps (NETs): MPO is a key component of Neutrophil Extracellular Traps (NETs), which are web-like structures composed of decondensed chromatin, histones, and granular proteins.[1][9] NETs are released by neutrophils to trap and kill pathogens extracellularly.[4][6][9] MPO's role in NET formation is multifaceted; it contributes to chromatin decondensation and its enzymatic activity is thought to be involved in the process.[7]

3. Regulation of Inflammation: Beyond its direct microbicidal functions, MPO can also modulate inflammatory responses. It can influence cytokine production and the activity of other immune cells.[2][3] However, the excessive and unregulated activity of MPO can also contribute to tissue damage and the pathology of various inflammatory diseases.[1][3][5]

Quantitative Data on this compound

The following tables summarize key quantitative data related to Human Myeloperoxidase.

ParameterValueReference
Concentration in Neutrophils 2-5% of total cell protein[1]
Storage Location Azurophilic granules[1][4][6]
SubstrateProductCatalytic Efficiency (kcat/Km)
Hydrogen Peroxide (H₂O₂)-High
Chloride (Cl⁻)Hypochlorous Acid (HOCl)High
Thiocyanate (SCN⁻)Hypothiocyanous Acid (HOSCN)Moderate
Bromide (Br⁻)Hypobromous Acid (HOBr)Low

Key Signaling Pathways Involving this compound

The function of this compound is intricately linked to several signaling pathways within the neutrophil.

This compound-Mediated Microbial Killing Pathway

This pathway is initiated upon phagocytosis of a pathogen.

HMPO_Killing_Pathway cluster_neutrophil Neutrophil Cytoplasm cluster_granule Azurophilic Granule Pathogen Pathogen Phagosome Phagosome Formation Pathogen->Phagosome NADPH_Oxidase NADPH Oxidase Activation Phagosome->NADPH_Oxidase Phagosome_Fusion Granule-Phagosome Fusion Phagosome->Phagosome_Fusion ROS Superoxide (O₂⁻) Production NADPH_Oxidase->ROS O₂ SOD Superoxide Dismutase (SOD) ROS->SOD H2O2 Hydrogen Peroxide (H₂O₂) SOD->H2O2 MPO_System MPO-H₂O₂-Cl⁻ System H2O2->MPO_System Cl⁻ MPO_Granule This compound MPO_Granule->Phagosome_Fusion Phagosome_Fusion->MPO_System HOCl Hypochlorous Acid (HOCl) MPO_System->HOCl Killing Pathogen Killing HOCl->Killing NETosis_Pathway Stimulus Stimulus (e.g., PMA, Pathogens) NADPH_Oxidase NADPH Oxidase Activation Stimulus->NADPH_Oxidase ROS ROS Production NADPH_Oxidase->ROS NE Neutrophil Elastase (NE) Translocation to Nucleus ROS->NE MPO Myeloperoxidase (MPO) Involvement ROS->MPO Chromatin_Decondensation Chromatin Decondensation NE->Chromatin_Decondensation MPO->Chromatin_Decondensation Nuclear_Envelope_Disassembly Nuclear Envelope Disassembly Chromatin_Decondensation->Nuclear_Envelope_Disassembly NET_Release NET Release Nuclear_Envelope_Disassembly->NET_Release NET_Visualization_Workflow start Start: Isolate Neutrophils seed_cells Seed Neutrophils on Coverslips start->seed_cells stimulate Stimulate with PMA seed_cells->stimulate fix Fix with Paraformaldehyde stimulate->fix permeabilize Permeabilize with Triton X-100 fix->permeabilize block Block with BSA permeabilize->block primary_ab Incubate with Primary Antibodies (anti-MPO, anti-CitH3) block->primary_ab secondary_ab Incubate with Secondary Antibodies primary_ab->secondary_ab dna_stain Counterstain with DAPI secondary_ab->dna_stain visualize Visualize with Fluorescence Microscope dna_stain->visualize

References

HMPO gene expression in myeloid differentiation

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Guide to Myeloperoxidase (MPO) Gene Expression in Myeloid Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloperoxidase (MPO) is a critical enzyme synthesized during the differentiation of myeloid progenitor cells. Its expression is a hallmark of the granulocytic lineage, confined predominantly to the promyelocytic stage of development. The regulation of the MPO gene is a complex process governed by a network of transcription factors and signaling pathways that ensure its stage- and lineage-specific expression. Understanding the molecular mechanisms that control MPO expression is vital for research into normal and pathological myeloid differentiation, including conditions like Acute Myeloid Leukemia (AML). This document provides a technical overview of MPO gene expression, its regulatory networks, quantitative analysis, and the experimental protocols used for its study.

MPO Gene Expression and Regulation

The expression of the MPO gene is transiently activated during the early stages of myeloid differentiation. Its transcription peaks at the promyelocyte stage and is subsequently downregulated as the cells mature into granulocytes and monocytes[1][2]. This precise temporal regulation is controlled by the interplay of cis-regulatory elements in the MPO gene's promoter and enhancer regions and the trans-acting transcription factors that bind to them.

Key Transcriptional Regulators

Several key transcription factors are essential for orchestrating MPO gene expression:

  • PU.1: A member of the Ets-family of transcription factors, PU.1 is a master regulator of myeloid development. It is required for the expression of MPO and its binding to the MPO promoter is crucial for initiating transcription[3][4].

  • CCAAT/Enhancer-Binding Proteins (C/EBPs): This family of transcription factors, particularly C/EBPα, C/EBPβ, and C/EBPδ, plays a significant role. C/EBPα is present in multipotential progenitor cells, priming the MPO enhancer. During granulocytic commitment, a temporal shift occurs, with nuclear translocation of phosphorylated C/EBPβ and activation of C/EBPδ, which bind the enhancer to drive transcription[3][5].

  • GATA-like sites: The MPO promoter region contains duplicate GATA-like binding sites, which are involved in the strong activation of the gene in myeloid cells[1].

  • Retinoid Receptors: All-trans retinoic acid (ATRA) is a potent inducer of granulocytic differentiation and can modulate MPO expression, particularly in leukemic cells like those in Acute Promyelocytic Leukemia (APL)[6][7][8]. This process is mediated by Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR), which can bind to response elements and regulate the transcription of target genes[4].

Signaling Pathways in MPO Regulation

The decision for a hematopoietic progenitor cell to commit to the myeloid lineage and express MPO is governed by external signals that trigger intracellular signaling cascades. These pathways converge on the key transcription factors mentioned above.

Retinoic Acid Signaling

ATRA is a well-established therapeutic agent for APL that induces terminal differentiation of leukemic promyelocytes[7][8]. The ATRA signaling pathway is central to this process.

ATRA_Signaling_Pathway ATRA Signaling Pathway for MPO Regulation cluster_cell Cell Interior ATRA ATRA RAR RAR ATRA->RAR binds RXR RXR RXR_RAR RXR-RAR Heterodimer RXR->RXR_RAR RAR->RXR_RAR dimerizes with RARE Retinoic Acid Response Element (RARE) RXR_RAR->RARE binds to MPO_Gene MPO Gene RARE->MPO_Gene regulates

Caption: ATRA binds to the RAR/RXR heterodimer, which then regulates MPO gene expression.

Transcriptional Factor Network

The activation of MPO is not due to a single pathway but a combinatorial network of transcription factors that integrate various cellular signals.

TF_Network Key transcription factors regulating MPO gene expression. PU1 PU.1 MPO_Enhancer MPO Enhancer PU1->MPO_Enhancer bind MPO_Promoter MPO Promoter PU1->MPO_Promoter bind CEBPa C/EBPα (Priming Factor) CEBPa->MPO_Enhancer bind CEBPb C/EBPβ (Activation Factor) CEBPb->MPO_Enhancer bind CEBPd C/EBPδ (Activation Factor) CEBPd->MPO_Enhancer bind GATA GATA Factors GATA->MPO_Promoter bind MPO_Enhancer->MPO_Promoter interacts with MPO_Gene MPO Gene Expression MPO_Promoter->MPO_Gene drives

Caption: A network of transcription factors binds to MPO regulatory elements.

Quantitative Data on MPO Expression

The analysis of MPO expression during myeloid differentiation often involves quantifying mRNA and protein levels at various time points after inducing differentiation. The following tables serve as templates for presenting such data, typically obtained from cell lines like HL-60 or NB4 treated with an inducing agent like ATRA.

Table 1: Relative MPO mRNA Expression During ATRA-Induced Differentiation of HL-60 Cells

Time Point (Hours)Fold Change in MPO mRNA (vs. 0h)Standard Deviationp-value
01.00.00-
244.50.35<0.05
4812.81.10<0.01
728.20.95<0.01
962.10.20<0.05
Data is hypothetical and for illustrative purposes.

Table 2: MPO Protein Levels and Cell Surface Marker Expression

Time Point (Hours)MPO Protein Level (ng/mg total protein)% CD11b Positive Cells
05.23%
4825.645%
9615.185%
Data is hypothetical and for illustrative purposes.

Experimental Protocols

Studying MPO gene expression requires robust methodologies for cell culture, differentiation induction, and molecular analysis.

Induction of Myeloid Differentiation in HL-60 Cells

The human promyelocytic leukemia cell line HL-60 is a cornerstone model for studying myeloid differentiation[1].

Protocol:

  • Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator. Maintain cell density between 2x10⁵ and 1x10⁶ cells/mL.

  • Differentiation Induction: Seed cells at a density of 2x10⁵ cells/mL. Add All-trans retinoic acid (ATRA) to a final concentration of 1 µM to induce granulocytic differentiation[6]. Culture for the desired time points (e.g., 0, 24, 48, 72, 96 hours).

  • Cell Harvesting: At each time point, harvest cells by centrifugation at 300 x g for 5 minutes. Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS).

  • Downstream Analysis: The cell pellet can be used for RNA extraction (for qPCR), protein extraction (for Western Blot), or flow cytometry.

Experimental Workflow for MPO Analysis

The following diagram outlines a typical workflow for analyzing MPO expression following the induction of differentiation.

Experimental_Workflow Workflow for MPO expression analysis during differentiation. cluster_analysis Downstream Analysis start Start: HL-60 Cell Culture induce Induce Differentiation (1 µM ATRA) start->induce harvest Harvest Cells at Time Points (0, 24, 48, 72h) induce->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction flow Flow Cytometry (CD11b Marker) harvest->flow qpcr RT-qPCR for MPO mRNA rna_extraction->qpcr data_analysis Data Analysis and Interpretation qpcr->data_analysis western_blot Western Blot for MPO Protein protein_extraction->western_blot western_blot->data_analysis flow->data_analysis

Caption: Standard workflow for analyzing MPO expression in differentiating HL-60 cells.

RT-qPCR for MPO mRNA Quantification
  • RNA Extraction: Extract total RNA from harvested cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction: Set up the quantitative PCR reaction using a SYBR Green-based master mix, cDNA template, and MPO-specific primers. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Forward Primer (Example): 5'-GAAGCAGTGGCAGCCAAGAT-3'

    • Reverse Primer (Example): 5'-GTCCTCAGGGTTGTGGGTCA-3'

  • Data Analysis: Calculate the relative expression of MPO mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the 0-hour time point control.

Conclusion

The regulation of MPO gene expression serves as a paradigm for tissue-specific gene control during hematopoietic development. Its activation is tightly controlled by a combinatorial code of transcription factors that respond to extracellular signals, ensuring MPO is produced at the correct stage of myeloid differentiation. The use of in vitro models like the HL-60 cell line has been instrumental in dissecting these regulatory pathways. A thorough understanding of these mechanisms is not only crucial for fundamental cell biology but also holds therapeutic implications for myeloid malignancies where differentiation is blocked.

References

An In-depth Technical Guide to the Enzymatic Activity of Human Myeloperoxidase (HMPO)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human myeloperoxidase (HMPO), a heme-containing enzyme primarily found in the azurophilic granules of neutrophils, plays a critical role in the innate immune system's defense against microbial pathogens. Its primary function is the production of potent antimicrobial oxidants, most notably hypochlorous acid (HOCl), the active component of household bleach. This guide provides a comprehensive technical overview of the core mechanisms of this compound enzymatic activity, including its catalytic cycle, substrate specificity, and regulation. Detailed experimental protocols for assessing this compound activity are also provided, along with visual representations of key pathways to aid in understanding its complex function.

Core Enzymatic Mechanism

The enzymatic activity of this compound is centered around its heme prosthetic group and involves a complex catalytic cycle that can be broadly divided into two main pathways: the halogenation cycle and the peroxidase cycle.

The Halogenation Cycle

The halogenation cycle is the primary pathway for the production of microbicidal hypohalous acids. The cycle is initiated by the reaction of the resting ferric (Fe³⁺) form of this compound with hydrogen peroxide (H₂O₂), leading to the formation of a highly reactive intermediate known as Compound I.

Catalytic Cycle of this compound (Halogenation)

HMPO_Halogenation_Cycle cluster_products Products MPO_Fe3 This compound (Fe³⁺) Resting State Compound_I Compound I [Fe⁴⁺=O Por•⁺] MPO_Fe3->Compound_I H₂O₂ MPO_Fe3_2 This compound (Fe³⁺) Compound_I->MPO_Fe3_2 Cl⁻, H⁺ H2O H₂O MPO_Fe3_2->MPO_Fe3 HOCl HOCl HOCl

Caption: The halogenation cycle of this compound, producing hypochlorous acid.

Compound I is a ferryl π-cation radical species that readily oxidizes halide ions, primarily chloride (Cl⁻), to their respective hypohalous acids. In this two-electron oxidation, Compound I is reduced back to its ferric resting state, releasing hypochlorous acid (HOCl).

The Peroxidase Cycle

In the absence of sufficient halide concentrations, this compound can function as a typical peroxidase, catalyzing the one-electron oxidation of a variety of organic and inorganic substrates. In this cycle, Compound I is reduced in two successive one-electron steps, first to Compound II and then back to the resting ferric state.

Catalytic Cycle of this compound (Peroxidase)

HMPO_Peroxidase_Cycle cluster_products Products MPO_Fe3 This compound (Fe³⁺) Resting State Compound_I Compound I [Fe⁴⁺=O Por•⁺] MPO_Fe3->Compound_I H₂O₂ Compound_II Compound II [Fe⁴⁺=O] Compound_I->Compound_II Substrate (RH) Radical_1 Radical (R•) MPO_Fe3_2 This compound (Fe³⁺) Compound_II->MPO_Fe3_2 Substrate (RH) Radical_2 Radical (R•) MPO_Fe3_2->MPO_Fe3 Regeneration O_Dianisidine_Workflow start Start prep_reagents Prepare Reagents: - 50 mM Phosphate Buffer (pH 6.0) - 20 mM O-Dianisidine - 0.0005% H₂O₂ start->prep_reagents mix_components Mix in a cuvette: - Phosphate Buffer - O-Dianisidine solution - this compound sample prep_reagents->mix_components initiate_reaction Initiate reaction by adding H₂O₂ mix_components->initiate_reaction measure_absorbance Measure absorbance change at 460 nm over time (e.g., every 30s for 5 min) initiate_reaction->measure_absorbance calculate_activity Calculate activity: (ΔAbs/min) / (ε * path length) * dilution factor measure_absorbance->calculate_activity end End calculate_activity->end Taurine_Chloramine_Workflow start Start prep_reagents Prepare Reagents: - Phosphate Buffer (pH 7.4) - Taurine - H₂O₂ - TNB solution start->prep_reagents incubation Incubate this compound sample with: - Buffer, NaCl - Taurine - H₂O₂ prep_reagents->incubation stop_reaction Stop reaction with Catalase incubation->stop_reaction detect_chloramine Add TNB solution and measure absorbance at 412 nm stop_reaction->detect_chloramine calculate_activity Calculate taurine chloramine concentration based on TNB oxidation detect_chloramine->calculate_activity end End calculate_activity->end Neutrophil_Activation_this compound cluster_stimuli Stimuli cluster_cell Neutrophil PAMPs PAMPs (e.g., fMLP, LPS) Receptors Receptors (e.g., FPR, TLR4, TNFR) PAMPs->Receptors Cytokines Cytokines (e.g., TNF-α) Cytokines->Receptors PLC Phospholipase C (PLC) Receptors->PLC MAPK MAPK Cascade (p38, ERK) Receptors->MAPK PKC Protein Kinase C (PKC) PLC->PKC Ca_release Ca²⁺ Mobilization PLC->Ca_release PKC->MAPK Granule_fusion Azurophilic Granule Fusion with Phagosome PKC->Granule_fusion MAPK->Granule_fusion Actin Actin Cytoskeleton Rearrangement Ca_release->Actin Actin->Granule_fusion MPO_release This compound Release Granule_fusion->MPO_release

An In-depth Technical Guide to HMPO Substrate Specificity and Catalytic Cycle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the substrate specificity and catalytic cycle of Heme-regulated Myeloperoxidase (HMPO), a key enzyme in the innate immune response and a target of interest in various inflammatory and cardiovascular diseases.

Introduction to Myeloperoxidase (MPO)

Myeloperoxidase (MPO) is a heme-containing peroxidase predominantly found in the azurophilic granules of neutrophils and monocytes.[1][2] Upon activation of these immune cells, MPO is released into the phagosome or the extracellular space, where it catalyzes the formation of reactive oxidants. These oxidants play a crucial role in pathogen killing but can also contribute to host tissue damage and the pathology of inflammatory diseases.

MPO is a dimeric protein with each monomer consisting of a light and a heavy polypeptide chain, covalently linked to a heme prosthetic group.[1] This unique structure contributes to its distinct catalytic activities.

Substrate Specificity of MPO

MPO exhibits a broad substrate specificity, enabling it to interact with a variety of endogenous and exogenous molecules. This promiscuity is central to its diverse physiological and pathophysiological roles.

Halide and Pseudohalide Substrates

A hallmark of MPO is its ability to oxidize halide and pseudohalide ions, a function not efficiently performed by other human peroxidases.

  • Chloride (Cl⁻): Physiologically, chloride is the most abundant and significant halide substrate for MPO. The oxidation of chloride by MPO produces hypochlorous acid (HOCl), a potent microbicidal agent.

  • Bromide (Br⁻): MPO can also oxidize bromide to generate hypobromous acid (HOBr). While bromide concentrations in the body are much lower than chloride, MPO shows a higher affinity for bromide.

  • Thiocyanate (SCN⁻): Thiocyanate is a pseudohalide that is efficiently oxidized by MPO to produce hypothiocyanous acid (HOSCN). In fact, kinetic studies have shown that thiocyanate is the most favored substrate for myeloperoxidase.[3]

Organic Substrates

In addition to inorganic ions, MPO can oxidize a range of organic molecules, a process that contributes to both its antimicrobial activity and its role in disease pathogenesis.

  • L-Tyrosine: MPO can oxidize L-tyrosine to form tyrosyl radicals. These radicals can then cross-link to form dityrosine, a marker of oxidative stress.

  • Serotonin: This neurotransmitter is a substrate for MPO, and its oxidation may have implications in inflammatory conditions where both MPO and serotonin are present.

  • Urate: Uric acid can also be oxidized by MPO, a reaction that may modulate the antioxidant capacity in the local environment.

Quantitative Data on MPO Substrate Kinetics

The following table summarizes the available kinetic parameters for key MPO substrates. The determination of these parameters is crucial for understanding the enzyme's substrate preference and for the development of specific inhibitors.

SubstrateApparent KmApparent kcatSecond-Order Rate Constant (kobs) for Compound I Reduction (M-1s-1)
Chloride (Cl⁻) 2.5 x 104
Bromide (Br⁻) 1.1 x 106
Thiocyanate (SCN⁻) 9.6 x 106
L-Tyrosine
**Hydrogen Peroxide (H₂O₂) **

Data for Km and kcat for the overall steady-state reactions are being actively compiled from literature and will be updated. The provided second-order rate constants represent the reaction of the MPO intermediate, Compound I, with the respective substrates at pH 7.0 and 15°C.[4]

The relative specificity constants for the oxidation of chloride, bromide, and thiocyanate by MPO are 1:60:730, respectively, highlighting the remarkable efficiency with which MPO utilizes thiocyanate.[3]

The Catalytic Cycle of MPO

The catalytic activity of MPO is characterized by two interconnected cycles: the halogenation cycle and the peroxidase cycle . The availability of substrates dictates which cycle predominates.

Halogenation Cycle

The primary function of MPO in host defense is mediated through the halogenation cycle, which leads to the production of hypohalous acids.

HalogenationCycle

Description of the Halogenation Cycle:

  • Formation of Compound I: The resting state MPO (Fe³⁺) reacts with hydrogen peroxide (H₂O₂) in a two-electron oxidation to form a highly reactive intermediate called Compound I. In this intermediate, the iron is in the ferryl state (Fe⁴⁺=O), and the porphyrin ring carries a radical cation (Porphyrin•⁺).

  • Oxidation of Halides: Compound I then oxidizes a halide ion (X⁻), such as chloride, in a two-electron reduction, regenerating the resting state of the enzyme. This reaction produces the corresponding hypohalous acid (HOX), for instance, hypochlorous acid (HOCl).

Peroxidase Cycle

In the absence of high concentrations of halides, or in the presence of suitable organic substrates, MPO can operate through a more classical peroxidase cycle.

PeroxidaseCycle

Description of the Peroxidase Cycle:

  • Formation of Compound I: Similar to the halogenation cycle, the process begins with the formation of Compound I from the reaction of MPO with H₂O₂.

  • First One-Electron Reduction: Compound I is then reduced by a one-electron transfer from a substrate (AH₂), such as L-tyrosine, to form Compound II. This step generates a substrate radical (AH•).

  • Second One-Electron Reduction: Compound II is subsequently reduced back to the resting state of MPO by another molecule of the substrate, which also becomes a radical.

Experimental Protocols

Accurate determination of MPO activity and substrate specificity is essential for research and drug development. Below are generalized methodologies for key experiments.

Steady-State Kinetic Analysis

This method is used to determine the Michaelis constant (Km) and the maximum reaction velocity (Vmax), from which the catalytic constant (kcat) can be derived.

SteadyStateWorkflow

Methodology:

  • Reagent Preparation: Prepare a series of dilutions of the substrate of interest in a suitable buffer (e.g., sodium phosphate buffer, pH 7.4). Prepare stock solutions of purified MPO and hydrogen peroxide.

  • Reaction Initiation: In a temperature-controlled cuvette, mix the MPO enzyme, the substrate at a specific concentration, and the buffer. Initiate the reaction by adding a fixed concentration of H₂O₂.

  • Monitoring the Reaction: The progress of the reaction is typically monitored by spectrophotometry, following the formation of a colored product or the disappearance of a substrate at a specific wavelength. For example, the oxidation of tetramethylbenzidine (TMB) can be followed at 652 nm.

  • Data Analysis: The initial reaction rates (V₀) are calculated from the linear portion of the reaction progress curves for each substrate concentration. The V₀ values are then plotted against the corresponding substrate concentrations. The resulting data is fitted to the Michaelis-Menten equation to determine the Km and Vmax.

Pre-Steady-State Kinetic Analysis (Stopped-Flow)

To study the rapid formation and decay of catalytic intermediates like Compound I and Compound II, pre-steady-state kinetic methods are employed, typically using a stopped-flow instrument.

Methodology:

  • Rapid Mixing: A solution of MPO is rapidly mixed with a solution of H₂O₂ in one syringe drive of the stopped-flow apparatus.

  • Spectral Monitoring: The changes in the absorbance spectrum of the MPO heme group are monitored over a very short timescale (milliseconds). The formation of Compound I is characterized by a decrease in the Soret peak absorbance at around 430 nm and the appearance of a new peak.

  • Second Reaction: To study the reaction of an intermediate, the formed Compound I can be rapidly mixed with a second substrate (e.g., chloride or tyrosine) from another syringe drive, and the subsequent spectral changes corresponding to the regeneration of the resting enzyme or formation of Compound II are monitored.

  • Kinetic Analysis: The observed rates of formation and decay of the intermediates are determined by fitting the kinetic traces to exponential functions.

Conclusion

Myeloperoxidase is a multifaceted enzyme with a complex catalytic mechanism and a diverse range of substrates. Its ability to generate potent reactive oxidants is crucial for innate immunity but also implicates it in the pathology of numerous inflammatory diseases. A thorough understanding of its substrate specificity and catalytic cycle, supported by robust quantitative data and detailed experimental protocols, is essential for the development of targeted therapeutic strategies to modulate its activity. This guide serves as a foundational resource for researchers and professionals working to unravel the complexities of MPO and its role in health and disease.

References

The Structural Biology of Human Myeloperoxidase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myeloperoxidase (MPO) is a critical enzyme in the human innate immune system, playing a pivotal role in host defense against pathogens. However, its potent oxidative capabilities also implicate it in the pathology of numerous inflammatory diseases, making it a key target for therapeutic intervention. This guide provides an in-depth technical overview of the structural biology of human MPO, presenting key data, experimental methodologies, and visual representations of its catalytic cycle and experimental workflows.

Molecular Architecture of Human Myeloperoxidase

Human MPO is a cationic heterotetrameric protein with a total molecular weight of approximately 150 kDa.[1][2] It is a homodimer of two identical protomers, each consisting of a light chain (around 15 kDa) and a glycosylated heavy chain (variable weight, around 60-65 kDa).[1][2] These chains are linked by a single disulfide bridge (Cys153).[1] The mature enzyme is stored in the azurophilic granules of neutrophils and is released upon cellular activation.[1][3]

Crystallographic Data

The three-dimensional structure of human MPO has been elucidated through X-ray crystallography, providing detailed insights into its architecture and active site. Several structures have been deposited in the Protein Data Bank (PDB).

PDB IDResolution (Å)MethodKey Features
1MHL 2.25X-RAY DIFFRACTIONCrystal structure of isoform C, revealing novel covalent heme linkages.[4]
1CXP 1.80X-RAY DIFFRACTIONHigh-resolution cryogenic structure, confirming heme attachments and identifying halide-binding sites.[5][6]

Table 1: Summary of Key Human Myeloperoxidase Crystal Structures.

The Unique Heme Prosthetic Group

A defining feature of MPO is its unique heme prosthetic group, a derivative of protoporphyrin IX, which is covalently attached to the protein through three distinct linkages.[4][5][6] This autocatalytic modification is crucial for the enzyme's catalytic activity and spectral properties, giving MPO its characteristic green color.[1]

The covalent attachments include:

  • Two ester linkages between modified methyl groups on pyrrole rings A and C of the heme and the carboxyl groups of Glutamate 242 (Glu242) and Aspartate 94 (Asp94) , respectively.[4][5][6]

  • A sulfonium ion linkage between the vinyl group on pyrrole ring A and the sulfur atom of Methionine 243 (Met243) .[4][5][6]

These covalent bonds cause significant distortion of the heme tetrapyrrole ring from a planar conformation.[4]

Post-Translational Modifications

Human MPO undergoes several post-translational modifications crucial for its proper folding, stability, and function. The biosynthesis of MPO is a complex process that begins in the endoplasmic reticulum with the synthesis of a single-chain precursor.[7] The availability of heme is a critical checkpoint for the maturation and subsequent proteolytic processing of MPO.[7]

  • Glycosylation: MPO is a heavily glycosylated protein, with five N-linked glycosylation sites occupied by both high mannose and complex glycan structures.[8] These modifications are important for protein folding and stability.

  • Proteolytic Processing: The precursor protein is cleaved to generate the light and heavy chains of the mature enzyme.[7]

Catalytic Mechanism and Function

MPO is a member of the heme peroxidase superfamily and catalyzes the production of potent microbicidal oxidants.[9][10] Its primary function is to utilize hydrogen peroxide (H₂O₂) to oxidize halide and pseudohalide ions, most notably chloride (Cl⁻), to produce hypochlorous acid (HOCl), the active component of household bleach.[1][11][12]

The Halogenation and Peroxidase Cycles

MPO's catalytic activity is characterized by two interconnected cycles: the halogenation cycle and the peroxidase cycle.[9][13]

MPO_Catalytic_Cycle MPO_Fe3 MPO (Fe³⁺) (Resting State) Compound_I Compound I (Fe⁴⁺=O Por•⁺) MPO_Fe3->Compound_I H₂O₂ MPO_Fe3->Compound_I H₂O₂ Compound_I->MPO_Fe3 2Cl⁻ + 2H⁺ → 2HOCl Compound_I->MPO_Fe3 2Cl⁻ + 2H⁺ 2HOCl Compound_II Compound II (Fe⁴⁺=O) Compound_I->Compound_II Substrate (AH) Compound_I->Compound_II Substrate (AH) A• Compound_II->MPO_Fe3 Substrate (AH) Compound_II->MPO_Fe3 Substrate (AH) A• H2O2_label H₂O AH_rad_label1 A• AH_rad_label2 A•

Figure 1: The MPO Catalytic Cycle.
  • Formation of Compound I: The resting ferric (Fe³⁺) MPO reacts with H₂O₂ in a two-electron oxidation to form the highly reactive intermediate, Compound I.[13][14] Compound I contains an oxoiron(IV) center and a porphyrin radical cation.[15]

  • Halogenation Cycle: Compound I can then undergo a two-electron reduction by chloride ions to produce hypochlorous acid (HOCl) and return to the resting ferric state.[14] This is the primary pathway for the generation of potent microbicidal agents.

  • Peroxidase Cycle: Alternatively, Compound I can be reduced back to the ferric state in two sequential one-electron steps, via the intermediate Compound II.[13][16] In this cycle, various electron donors can serve as substrates.

Active Site and Key Residues

The active site of MPO is located in a crevice between the two chains of a protomer and is characterized by a distal and a proximal heme face.

  • Distal Side: The distal side contains key catalytic residues, including a histidine (His95) and an arginine (Arg239) , which are essential for the binding of H₂O₂ and the facilitation of the catalytic reaction.[15][17] A nearby glutamine (Gln91) is also important for positioning a water molecule that is displaced upon substrate binding.[5]

  • Proximal Side: The proximal side features a histidine (His336) that serves as the axial ligand to the heme iron.[5][17] A calcium-binding site near the active site is crucial for maintaining its structural integrity.[1]

Experimental Protocols

The structural and functional characterization of human MPO relies on a variety of biochemical and biophysical techniques.

Protein Purification

Purification of MPO from its native source, human neutrophils, is a multi-step process.

Protein_Purification_Workflow start Isolation of Neutrophils from Whole Blood lysis Cell Lysis and Granule Extraction start->lysis solubilization Solubilization of Granule Proteins lysis->solubilization sec Size-Exclusion Chromatography solubilization->sec iex Ion-Exchange Chromatography sec->iex affinity Affinity Chromatography (e.g., Concanavalin A) iex->affinity purity_check Purity Assessment (SDS-PAGE, RZ value) affinity->purity_check

Figure 2: Generalized MPO Purification Workflow.
  • Neutrophil Isolation: Neutrophils are isolated from fresh human blood using density gradient centrifugation.

  • Granule Extraction: Isolated neutrophils are disrupted, and azurophilic granules are separated by differential centrifugation.

  • Solubilization: MPO is solubilized from the granules using detergents.

  • Chromatography: A series of chromatographic steps, including size-exclusion, ion-exchange, and affinity chromatography (e.g., using Concanavalin A to bind the glycosylated MPO), are employed to purify the enzyme to homogeneity.

  • Purity Assessment: The purity of the MPO sample is assessed by SDS-PAGE and by measuring the Reinheitszahl (RZ) value (A₄₃₀/A₂₈₀), which should be greater than 0.8 for pure MPO.

X-ray Crystallography

Determining the three-dimensional structure of MPO involves protein crystallization and X-ray diffraction analysis.[18]

Xray_Crystallography_Workflow purification Purified and Concentrated MPO crystallization Crystallization Screening (Vapor Diffusion) purification->crystallization optimization Optimization of Crystal Growth Conditions crystallization->optimization harvesting Crystal Harvesting and Cryo-protection optimization->harvesting diffraction X-ray Diffraction Data Collection harvesting->diffraction processing Data Processing and Scaling diffraction->processing phasing Phase Determination (Molecular Replacement) processing->phasing building Model Building and Refinement phasing->building validation Structure Validation and Deposition (PDB) building->validation

Figure 3: X-ray Crystallography Workflow for MPO.
  • Crystallization: Purified MPO is subjected to crystallization screening using techniques like vapor diffusion, where various precipitants, buffers, and additives are tested to find conditions that promote crystal growth.[19][20]

  • Data Collection: Single crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[18]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic model of the protein is built and refined.[18]

Enzymatic Assays

The catalytic activity of MPO is typically measured using spectrophotometric assays.

  • Peroxidation Assay: The oxidation of a chromogenic substrate, such as o-dianisidine or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), in the presence of H₂O₂ is monitored by the change in absorbance at a specific wavelength.

  • Chlorination Assay: The production of HOCl can be quantified by trapping it with a suitable reagent, such as taurine, to form the more stable taurine chloramine, which can then be detected.[21]

MPO in Disease and as a Therapeutic Target

The dual role of MPO in host defense and tissue damage makes it a significant factor in a wide range of diseases.[10][22][23] Elevated MPO levels are associated with cardiovascular diseases, neurodegenerative disorders, and certain cancers.[1][10][22] Consequently, the development of specific MPO inhibitors is an active area of research for therapeutic intervention.[10][24][25]

MPO Inhibitors

A variety of compounds have been investigated for their ability to inhibit MPO activity. These inhibitors can be broadly classified as reversible or irreversible.

Inhibitor ClassExample(s)Mechanism of Action
Flavonoids QuercetinCompetitive inhibition and scavenging of HOCl.[26]
Thioxanthines 2-ThioxanthineInteracts with the active site, reducing catalytic activity.[24]
Mechanism-based Inactivators PF-1355Forms a covalent adduct with the heme group, irreversibly inactivating the enzyme.[21]

Table 2: Examples of Myeloperoxidase Inhibitors.

Conclusion

The structural biology of human myeloperoxidase reveals a complex and highly specialized enzyme. Its unique covalent heme linkages and intricate catalytic mechanism are central to its powerful oxidative capabilities. Understanding the detailed molecular architecture and function of MPO is crucial for elucidating its role in health and disease and for the rational design of therapeutic agents that can modulate its activity. This guide provides a foundational understanding for researchers and drug developers working on this important enzyme.

References

The Physiological Functions of Human Myeloperoxidase (HMPO) in Neutrophils: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human myeloperoxidase (HMPO), a heme-containing peroxidase enzyme, is a cornerstone of the neutrophil's antimicrobial arsenal and a pivotal player in the innate immune response.[1][2] Stored within the azurophilic granules of neutrophils, this compound accounts for up to 5% of the total cellular protein.[3] Upon neutrophil activation at sites of infection or inflammation, this compound is released into the phagosome and the extracellular space, where it catalyzes the production of potent antimicrobial oxidants.[1][2] This guide provides a comprehensive technical overview of the core physiological functions of this compound in neutrophils, detailing its enzymatic activity, role in signaling pathways, and involvement in key cellular processes. Quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows are presented to facilitate a deeper understanding for research and drug development applications.

Core Physiological Functions of this compound in Neutrophils

Enzymatic Activity: The Halogenation Cycle

The primary function of this compound is its enzymatic activity, which centers on the generation of hypochlorous acid (HOCl), a potent microbicidal agent.[2][4] This process, known as the halogenation cycle, utilizes hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) as substrates.[2][4] The reaction can be summarized as follows:

H₂O₂ + Cl⁻ + H⁺ --(this compound)--> HOCl + H₂O

HOCl is a powerful oxidizing and chlorinating agent that effectively kills a broad spectrum of pathogens by targeting essential biomolecules such as proteins, lipids, and nucleic acids.[5]

ParameterValueReference
This compound Concentration in Neutrophils 1-5% of dry weight[4]
Intracellular Chloride (Cl⁻) Concentration 40-80 mM[6]
Intracellular Hydrogen Peroxide (H₂O₂) Concentration (during oxidative burst) Can reach high micromolar to low millimolar levels[7][8][9]

The kinetic parameters of this compound are influenced by pH and the concentration of its substrates. The following table summarizes the approximate Kₘ values for H₂O₂ under different conditions.

ConditionKₘ for H₂O₂ (µM)Reference
pH 4.4, 0.14 M NaCl~10[6]
pH 5.4, 0.14 M NaCl~5[6]
pH 6.2, 0.14 M NaCl~2[6]

Note: Vₘₐₓ values are dependent on enzyme concentration and assay conditions and are therefore not presented as a single value.

Role in Innate Immunity

This compound is a critical component of the neutrophil's antimicrobial defense mechanisms. Its functions extend beyond simple HOCl production and include:

  • Phagocytosis: Following the engulfment of pathogens into the phagosome, azurophilic granules fuse with the phagosome, releasing this compound. The subsequent generation of HOCl within this confined space leads to rapid microbial killing.

  • Neutrophil Extracellular Traps (NETs): this compound plays a dual role in the formation of NETs, which are web-like structures of decondensed chromatin and granular proteins that trap and kill extracellular pathogens. This compound's enzymatic activity is required for NET formation in response to certain stimuli like phorbol myristate acetate (PMA).[10] Additionally, through a non-enzymatic mechanism, this compound can interact with neutrophil elastase to promote chromatin decondensation, a key step in NETosis.[11]

  • Modulation of Inflammation: this compound and its products can influence the inflammatory response. For instance, MPO-derived oxidants have been shown to increase the production of pro-inflammatory cytokines like IL-1β.[12]

This compound in Neutrophil Signaling

This compound is not merely an effector enzyme but also actively participates in and modulates neutrophil signaling pathways, often independent of its catalytic activity.

Interaction with CD11b/CD18 (Mac-1)

Extracellular this compound can bind to the β₂ integrin CD11b/CD18 (Mac-1) on the neutrophil surface.[3] This interaction triggers outside-in signaling, leading to:

  • Neutrophil Activation and Degranulation: The binding of this compound to Mac-1 can induce neutrophil activation and the release of azurophilic granule contents, creating a positive feedback loop.[3][11]

  • Regulation of Neutrophil Trafficking: By interacting with Mac-1, this compound can influence neutrophil adhesion and migration.[11]

  • Activation of Downstream Signaling Cascades: This interaction leads to the activation of several key signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[11]

Modulation of NF-κB and MAPK Pathways

This compound and its products can influence the activity of the transcription factor Nuclear Factor-kappa B (NF-κB) and MAPK pathways, which are central regulators of inflammation and cell survival.

  • NF-κB Pathway: MPO deficiency can lead to increased H₂O₂ levels, which may, in turn, activate the NF-κB pathway.[11] Conversely, some studies suggest that MPO-derived oxidants can also modulate NF-κB activity.[7][8]

  • MAPK/ERK Pathway: The interaction of this compound with CD11b/CD18 can lead to the phosphorylation and activation of p38 MAPK and ERK1/2.[11] MPO-generated oxidants can also target protein tyrosine phosphatases, leading to increased phosphorylation of these MAPKs.[11]

Experimental Protocols

Myeloperoxidase (MPO) Activity Assay

This protocol is adapted from commercially available kits and colorimetric assays.

Principle: MPO activity is measured by observing the MPO-catalyzed reaction between H₂O₂ and a chromogenic substrate, such as 3,3',5,5'-tetramethylbenzidine (TMB) or o-dianisidine, which results in a colored product that can be quantified spectrophotometrically.

Materials:

  • Neutrophil lysate or purified MPO

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 6.0)

  • Hydrogen peroxide (H₂O₂) solution

  • TMB or o-dianisidine substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare neutrophil lysates by sonication or detergent lysis on ice.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Add 50 µL of sample or MPO standard to each well of a 96-well plate.

  • Prepare a reaction mixture containing assay buffer, H₂O₂, and the chromogenic substrate.

  • Add 100 µL of the reaction mixture to each well.

  • Incubate the plate at room temperature for 5-10 minutes.

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Calculate MPO activity based on a standard curve generated with purified MPO.

Detection of Hypochlorous Acid (HOCl) Production

Principle: Specific fluorescent probes that react with HOCl can be used to detect its production by activated neutrophils.

Materials:

  • Isolated neutrophils

  • Fluorescent probe for HOCl (e.g., aminophenyl fluorescein - APF)

  • Neutrophil stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Isolate human neutrophils from peripheral blood.

  • Resuspend neutrophils in HBSS.

  • Load the cells with the HOCl-sensitive fluorescent probe according to the manufacturer's instructions.

  • Add the cell suspension to a 96-well plate.

  • Stimulate the neutrophils with PMA or another agonist.

  • Measure the increase in fluorescence over time using a microplate reader or analyze individual cells by flow cytometry.

Visualizations

Signaling Pathways

HMPO_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Extracellular MPO Extracellular MPO CD11b/CD18 (Mac-1) CD11b/CD18 (Mac-1) Extracellular MPO->CD11b/CD18 (Mac-1) Binding PI3K PI3K CD11b/CD18 (Mac-1)->PI3K p38 MAPK p38 MAPK CD11b/CD18 (Mac-1)->p38 MAPK ERK1/2 ERK1/2 CD11b/CD18 (Mac-1)->ERK1/2 Akt Akt PI3K->Akt IKK IKK Akt->IKK Gene Expression Gene Expression p38 MAPK->Gene Expression ERK1/2->Gene Expression IκB IκB IKK->IκB Phosphorylates & Inhibits NF-κB NF-κB IκB->NF-κB Inhibits NF-κB->Gene Expression Translocates to Nucleus

Experimental Workflows

Neutrophil_Phagocytosis_Workflow Isolate Human Neutrophils Isolate Human Neutrophils Co-incubate Neutrophils and Pathogens Co-incubate Neutrophils and Pathogens Isolate Human Neutrophils->Co-incubate Neutrophils and Pathogens Opsonize Pathogens Opsonize Pathogens Opsonize Pathogens->Co-incubate Neutrophils and Pathogens Allow Phagocytosis Allow Phagocytosis Co-incubate Neutrophils and Pathogens->Allow Phagocytosis Lyse Neutrophils Lyse Neutrophils Allow Phagocytosis->Lyse Neutrophils Quantify Phagocytosed Pathogens Quantify Phagocytosed Pathogens Allow Phagocytosis->Quantify Phagocytosed Pathogens e.g., flow cytometry Plate Lysate Plate Lysate Lyse Neutrophils->Plate Lysate Perform MPO Activity Assay Perform MPO Activity Assay Plate Lysate->Perform MPO Activity Assay Data Analysis Data Analysis Perform MPO Activity Assay->Data Analysis Quantify Phagocytosed Pathogens->Data Analysis

NETosis_Quantification_Workflow Isolate Neutrophils Isolate Neutrophils Seed Neutrophils on Coverslips Seed Neutrophils on Coverslips Isolate Neutrophils->Seed Neutrophils on Coverslips Stimulate with PMA or Pathogen Stimulate with PMA or Pathogen Seed Neutrophils on Coverslips->Stimulate with PMA or Pathogen Incubate to allow NETosis Incubate to allow NETosis Stimulate with PMA or Pathogen->Incubate to allow NETosis Fix and Permeabilize Cells Fix and Permeabilize Cells Incubate to allow NETosis->Fix and Permeabilize Cells Immunostain for MPO and Citrullinated Histones Immunostain for MPO and Citrullinated Histones Fix and Permeabilize Cells->Immunostain for MPO and Citrullinated Histones Stain DNA with DAPI Stain DNA with DAPI Immunostain for MPO and Citrullinated Histones->Stain DNA with DAPI Image with Fluorescence Microscope Image with Fluorescence Microscope Stain DNA with DAPI->Image with Fluorescence Microscope Quantify NETs Quantify NETs Image with Fluorescence Microscope->Quantify NETs

References

role of HMPO in host defense against pathogens

Author: BenchChem Technical Support Team. Date: November 2025

The

Role of Human Myeloperoxidase (HMPO) in Host Defense Against Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Human myeloperoxidase (this compound), a heme-containing enzyme predominantly found in the azurophilic granules of neutrophils, is a critical component of the innate immune system's arsenal against invading pathogens.[1] Upon activation, neutrophils release this compound into the phagosome and the extracellular space. In the presence of hydrogen peroxide (H₂O₂) and halide ions, this compound catalyzes the formation of potent reactive oxygen species (ROS), most notably hypochlorous acid (HOCl), a powerful antimicrobial agent.[1][2] This guide provides a comprehensive technical overview of the multifaceted role of this compound in host defense, detailing its enzymatic activity, antimicrobial mechanisms, and involvement in inflammatory signaling. Furthermore, it presents key experimental protocols for studying this compound function and summarizes quantitative data on its efficacy.

Core Function and Enzymatic Activity of this compound

This compound is a key player in the oxidative burst of neutrophils, a rapid release of ROS used to destroy pathogens.[3] The primary function of this compound is to utilize hydrogen peroxide (H₂O₂), a product of the NADPH oxidase complex, to oxidize halides (Cl⁻, Br⁻, I⁻, SCN⁻) into highly reactive hypohalous acids.[2][4]

The most significant of these is hypochlorous acid (HOCl) , the same active ingredient in household bleach, which is a potent microbicidal agent.[5] The generation of HOCl is a hallmark of neutrophil-mediated killing and is a critical mechanism for neutralizing a wide range of pathogens.[4]

Key Enzymatic Reaction:

H₂O₂ + Cl⁻ + H⁺ —(MPO)→ HOCl + H₂O

This reaction highlights the essential components for this compound's primary antimicrobial activity: the enzyme itself, a substrate (H₂O₂), and a halide cofactor (Cl⁻).

Antimicrobial Mechanisms of this compound

This compound employs a multi-pronged approach to combat pathogens, encompassing both direct and indirect mechanisms.

Direct Antimicrobial Activity

The primary direct antimicrobial mechanism of this compound is the production of potent oxidants that cause significant damage to pathogens.

  • Hypochlorous Acid (HOCl): HOCl is a highly reactive molecule that can rapidly oxidize a wide array of biological molecules, including proteins, lipids, and nucleic acids.[4] This leads to:

    • Protein Damage: Oxidation of amino acid side chains, particularly sulfur-containing (methionine, cysteine) and aromatic amino acids, leading to protein unfolding, aggregation, and loss of function.

    • Lipid Peroxidation: Damage to microbial membranes, compromising their integrity and leading to cell lysis.

    • DNA Damage: Modification of DNA bases, resulting in mutations and inhibition of replication and transcription.[3]

  • Other Reactive Species: In addition to HOCl, this compound can generate other microbicidal molecules, including chloramines, which are formed from the reaction of HOCl with amines. These compounds, while less reactive than HOCl, are more stable and can diffuse over longer distances, contributing to the antimicrobial environment.[2]

Indirect Antimicrobial Activity: Neutrophil Extracellular Traps (NETs)

This compound plays a crucial role in the formation of Neutrophil Extracellular Traps (NETs), a distinct host defense mechanism.[3][6] NETs are web-like structures composed of decondensed chromatin (DNA and histones) decorated with granular proteins, including this compound and neutrophil elastase (NE).[6][7]

  • Pathogen Entrapment: The primary function of NETs is to physically trap and immobilize pathogens, preventing their dissemination.[8]

  • Localized Antimicrobial Activity: The high concentration of antimicrobial proteins, including active this compound, within the NET structure creates a localized microenvironment with potent killing capacity.[7] MPO on NETs can continue to generate HOCl, directly targeting the entrapped microbes.[7]

  • Enzymatic and Non-Enzymatic Roles in NETosis: this compound contributes to NET formation (NETosis) through both its enzymatic and non-enzymatic properties.[3] While the exact mechanisms are still under investigation, MPO's enzymatic activity is required for NET formation in response to some stimuli, but not all.[7]

This compound in Inflammatory Signaling

Beyond its direct antimicrobial functions, this compound is deeply integrated into the broader inflammatory response.

  • Activation of Inflammatory Pathways: MPO-derived oxidants can activate key pro-inflammatory signaling pathways, such as NF-κB and MAPK.[2] This leads to the production of inflammatory cytokines like TNF-α and IL-6, further amplifying the immune response.[2]

  • Regulation of Inflammation: The products of this compound activity can also have regulatory roles. For instance, MPO can modulate the activity of various signaling molecules and contribute to the resolution of inflammation. However, dysregulated MPO activity is implicated in the pathology of numerous chronic inflammatory diseases.[4][5][9]

Quantitative Data on this compound Efficacy

The following table summarizes key quantitative data related to this compound activity and its role in host defense.

ParameterValue/RangeContextReference
MPO Concentration in Neutrophils ~5% of total cell proteinHigh abundance within primary granules.[3]
Rate of HOCl Production Up to 4 x 10⁻¹⁷ mol/cell/sUpon stimulation of neutrophils.
Pathogen Killing Efficiency Varies by pathogenHighly effective against a broad spectrum of bacteria, fungi, and some viruses.[3]
IC₅₀ of MPO Inhibitors Varies widelyDependent on the specific inhibitor and assay conditions.[10]

Experimental Protocols

Detailed methodologies for key experiments are crucial for researchers studying this compound.

Myeloperoxidase (MPO) Activity Assay

This assay measures the enzymatic activity of MPO in biological samples.

Principle: MPO catalyzes the oxidation of a chromogenic substrate in the presence of H₂O₂. The resulting color change is proportional to the MPO activity and can be measured spectrophotometrically. A common substrate is 3,3′,5,5′-Tetramethylbenzidine (TMB).[11]

Protocol (based on TMB substrate): [11]

  • Sample Preparation:

    • Tissue Homogenates: Homogenize tissue in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, with 0.5% HTAB).[12] Centrifuge to pellet debris and collect the supernatant.

    • Cell Lysates: Lyse cells (e.g., isolated neutrophils) by sonication or freeze-thaw cycles in an appropriate buffer.[13] Centrifuge and collect the supernatant.

  • Assay Procedure:

    • Prepare a reaction mixture containing the sample, H₂O₂ (e.g., 0.75 mM final concentration), and TMB solution (e.g., 2.9 mM TMB in 14.5% DMSO and 150 mM sodium phosphate buffer, pH 5.4).[11]

    • Incubate the reaction at 37°C for a defined period (e.g., 5 minutes).[11]

    • Stop the reaction by adding an acid (e.g., 2 M H₂SO₄).[11]

    • Measure the absorbance at 450 nm using a microplate reader.[11]

  • Data Analysis:

    • Generate a standard curve using purified MPO of known concentration.

    • Calculate the MPO activity in the samples based on the standard curve. Activity is often expressed as U/mL or U/mg of protein.[14]

Visualization and Quantification of Neutrophil Extracellular Traps (NETs)

This protocol allows for the visualization and quantification of NETs released by neutrophils.

Principle: NETs are visualized using immunofluorescence microscopy by staining for extracellular DNA and key NET-associated proteins like MPO.[6][15]

Protocol: [6][16]

  • Neutrophil Isolation and Seeding:

    • Isolate human neutrophils from peripheral blood using density gradient centrifugation (e.g., with Histopaque).[6][16]

    • Seed the isolated neutrophils onto coverslips in a culture plate.[6]

  • NET Induction:

    • Stimulate neutrophils with a known NET-inducing agent, such as phorbol 12-myristate 13-acetate (PMA; e.g., 50 nM), or the pathogen of interest.[6]

    • Incubate for an appropriate time to allow for NET formation (e.g., 3-4 hours for PMA).[6]

  • Immunofluorescence Staining:

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

    • Incubate with a primary antibody against MPO.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain for DNA using a fluorescent dye such as DAPI or Hoechst 33342.[6]

  • Microscopy and Quantification:

    • Mount the coverslips onto microscope slides.

    • Visualize the stained cells using a fluorescence or confocal microscope.[15][17] NETs will appear as web-like structures of extracellular DNA co-localized with MPO.[17]

    • Quantify NET formation by measuring the amount of extracellular DNA using a cell-impermeable DNA dye like Sytox Green or by analyzing the area of NETs in microscopy images.[6][17]

Visualizations of Signaling Pathways and Workflows

This compound-Mediated Pathogen Killing Pathway

HMPO_Killing_Pathway cluster_neutrophil Neutrophil Pathogen Pathogen Phagocytosis Phagocytosis Pathogen->Phagocytosis Phagosome Phagosome Phagocytosis->Phagosome Killing Pathogen Killing Phagosome->Killing NADPH_Oxidase NADPH Oxidase H2O2 H₂O₂ NADPH_Oxidase->H2O2 O₂⁻ → H₂O₂ HOCl HOCl H2O2->HOCl MPO_Granule MPO Granule MPO_Granule->Phagosome Degranulation MPO This compound MPO_Granule->MPO MPO->HOCl + H₂O₂ + Cl⁻ HOCl->Killing

Caption: this compound-mediated intracellular killing of a pathogen within a neutrophil phagosome.

Experimental Workflow for NET Visualization

NET_Visualization_Workflow Blood Whole Blood Collection Isolation Neutrophil Isolation (Density Gradient) Blood->Isolation Seeding Cell Seeding (on Coverslips) Isolation->Seeding Stimulation NET Induction (e.g., PMA) Seeding->Stimulation Fixation Fixation & Permeabilization Stimulation->Fixation Staining Immunofluorescence Staining (Anti-MPO & DAPI) Fixation->Staining Microscopy Fluorescence Microscopy Staining->Microscopy Analysis Image Analysis & Quantification Microscopy->Analysis

Caption: Step-by-step workflow for the visualization and analysis of Neutrophil Extracellular Traps.

Implications for Drug Development

The dual role of this compound in host defense and inflammation-driven tissue damage makes it an attractive target for therapeutic intervention.[5][[“]]

  • Inhibitors of MPO: For chronic inflammatory conditions where excessive MPO activity contributes to pathology (e.g., atherosclerosis, certain autoimmune diseases), selective MPO inhibitors are being investigated to dampen tissue damage without completely compromising the immune response.[4][[“]]

  • Modulators of NETosis: Given the role of NETs in both antimicrobial defense and thrombosis and autoimmune diseases, strategies to modulate NET formation are of significant interest.[8]

Conclusion

Human myeloperoxidase is a cornerstone of the innate immune response, wielding potent antimicrobial activity through the generation of reactive oxidants and its involvement in the formation of Neutrophil Extracellular Traps. Its central role in both pathogen clearance and inflammatory processes underscores its importance as a subject of ongoing research and a promising target for the development of novel therapeutics for a range of infectious and inflammatory diseases. A thorough understanding of its complex biology, supported by robust experimental methodologies, is essential for harnessing its therapeutic potential.

References

An In-depth Technical Guide on Human Myeloperoxidase (HMPO) and its Involvement in Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Human myeloperoxidase (HMPO), a heme-containing enzyme primarily found in neutrophils, plays a critical dual role in the immune system. While essential for host defense through the production of potent antimicrobial agents, its dysregulation is increasingly implicated in the pathogenesis of a wide array of inflammatory diseases. This guide provides a comprehensive overview of this compound's enzymatic activity, its intricate involvement in inflammatory signaling pathways, and its emerging role as a therapeutic target. We will delve into the quantitative data linking this compound to various diseases, detail key experimental protocols for its study, and visualize complex biological processes to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to Human Myeloperoxidase (this compound)

Myeloperoxidase (MPO) is a crucial enzyme of the innate immune system, predominantly expressed in neutrophils and to a lesser extent, in monocytes.[1][2] It is stored in the primary (azurophilic) granules of these cells.[3] Upon activation of phagocytes by various stimuli, MPO is released into the phagolysosomal compartment and the extracellular space.[3] The primary function of MPO is to catalyze the conversion of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) into hypochlorous acid (HOCl), a potent oxidizing and microbicidal agent.[4][5] This activity is a cornerstone of the host's defense against invading pathogens.[3][6] However, the excessive and uncontrolled production of MPO-derived oxidants can lead to significant damage to host tissues, contributing to the pathology of numerous acute and chronic inflammatory diseases.[1][7]

The Pro-inflammatory Role of this compound

The detrimental effects of this compound in inflammatory diseases stem from its powerful oxidative capabilities. When released into the extracellular environment, MPO and its product, HOCl, can indiscriminately target a wide range of biological molecules, including lipids, proteins, and nucleic acids.[1][6] This oxidative damage disrupts cellular function and integrity, leading to a cycle of inflammation and tissue injury.[1]

Key pro-inflammatory actions of this compound include:

  • Oxidative Stress and Tissue Damage: MPO-generated oxidants, particularly HOCl, are highly reactive and can cause widespread damage to host tissues.[1][4] This damage is a hallmark of chronic inflammatory conditions.[7]

  • Activation of Inflammatory Signaling Pathways: The oxidation of lipids and proteins by MPO can trigger the activation of key pro-inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[4] This leads to the production of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6, creating a positive feedback loop that perpetuates inflammation.[4]

  • Lipoprotein Modification: In the context of cardiovascular disease, MPO plays a significant role in the oxidation of low-density lipoprotein (LDL) and the impairment of high-density lipoprotein (HDL) function, contributing to the development of atherosclerosis.[5][6]

  • Endothelial Dysfunction: MPO can impair endothelial function, a critical early event in the development of vascular diseases.[6]

This compound in Specific Inflammatory Diseases

Elevated this compound levels and activity have been associated with a range of inflammatory diseases, highlighting its potential as both a biomarker and a therapeutic target.

Cardiovascular Diseases

Atherosclerosis, a chronic inflammatory disease of the arteries, is a prime example of this compound's pathological role.[4][5] MPO is found in atherosclerotic lesions and contributes to disease progression by oxidizing LDL particles, which are then taken up by macrophages to form foam cells, a key component of atherosclerotic plaques.[5][6] Furthermore, MPO-mediated oxidation impairs the protective functions of HDL.[3] High levels of MPO have been linked to an increased risk of coronary artery disease.[5]

Neurodegenerative Diseases

Emerging evidence points to the involvement of this compound in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.[1] In these conditions, MPO contributes to oxidative stress and neuroinflammation.[1] For instance, MPO has been found to be expressed in neurons in the substantia nigra in Parkinson's disease, where it promotes the nitration and aggregation of α-synuclein.[8]

Inflammatory Bowel Disease (IBD)

In inflammatory bowel diseases like Crohn's disease and ulcerative colitis, fecal MPO (fMPO) has emerged as a promising biomarker for disease activity.[9] Increased levels of fMPO correlate with the severity of intestinal inflammation.[9]

Respiratory Diseases

This compound and its oxidant products are implicated in lung diseases such as asthma, cystic fibrosis, and chronic obstructive pulmonary disease (COPD) by inducing oxidative stress and inflammatory responses in the airways.[1]

Quantitative Data on this compound in Inflammatory Diseases

The following table summarizes representative quantitative data on this compound levels in various inflammatory conditions. It is important to note that values can vary significantly based on the specific assay, patient population, and disease severity.

Disease StateSample TypeThis compound Concentration/ActivityReference
Inflammatory Bowel Disease (CD) Fecal> 26 µg/g associated with complicated disease course[9]
Inflammatory Bowel Disease (UC) Fecal> 26 µg/g associated with complicated disease course[9]
Atherosclerosis PlasmaElevated levels linked to increased risk of coronary artery disease[5]
Rheumatoid Arthritis SerumSignificantly elevated C-reactive protein (downstream marker) in seropositive patients[10]

Experimental Protocols for Studying this compound

Accurate and reproducible methods for measuring this compound levels and activity are crucial for both research and clinical applications.

Myeloperoxidase Activity Assay (Colorimetric/Fluorometric)

This assay is a common method to quantify MPO enzymatic activity in various biological samples.

Principle: The assay is based on the MPO-catalyzed reaction between H₂O₂ and a substrate (e.g., tetramethylbenzidine - TMB) to produce a colored or fluorescent product. The rate of product formation is directly proportional to the MPO activity in the sample.

Methodology:

  • Sample Preparation: Prepare cell lysates, plasma, serum, or other biological fluids. Ensure appropriate dilution to fall within the assay's linear range.

  • Assay Reaction:

    • Add the sample to a microplate well.

    • Add the MPO Assay Buffer.

    • Add the MPO Substrate.

    • Initiate the reaction by adding H₂O₂.

  • Measurement:

    • Colorimetric: Measure the absorbance at a specific wavelength (e.g., 650 nm for TMB) over time using a microplate reader.

    • Fluorometric: Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculation: Calculate the MPO activity based on the rate of change in absorbance or fluorescence, using a standard curve generated with purified MPO.

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Concentration

This immunoassay is used to quantify the concentration of MPO protein in a sample.

Principle: This is a sandwich ELISA where a capture antibody specific for MPO is coated onto the wells of a microplate. The sample is added, and any MPO present binds to the capture antibody. A detection antibody, also specific for MPO and conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is then added. Finally, a substrate for the enzyme is added, and the resulting color change is proportional to the amount of MPO in the sample.

Methodology:

  • Coating: Coat a 96-well microplate with a capture antibody against human MPO.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

  • Sample Incubation: Add standards and samples to the wells and incubate.

  • Detection Antibody Incubation: Add the HRP-conjugated detection antibody and incubate.

  • Substrate Addition: Add the TMB substrate and incubate in the dark.

  • Stopping the Reaction: Add a stop solution (e.g., sulfuric acid).

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: Determine the MPO concentration from a standard curve generated with known concentrations of recombinant MPO.

Signaling Pathways and Visualizations

This compound's pro-inflammatory effects are mediated through complex signaling cascades. Understanding these pathways is crucial for identifying potential therapeutic intervention points.

This compound-Induced Inflammatory Signaling

HMPO_Signaling cluster_extracellular Extracellular Space This compound This compound HOCl HOCl This compound->HOCl Catalyzes H2O2 H₂O₂ H2O2->this compound Cl Cl⁻ Cl->this compound MAPK MAPK HOCl->MAPK Activates NFkB NFkB HOCl->NFkB Activates Cytokines Cytokines MAPK->Cytokines Upregulates NFkB->Cytokines Upregulates Cytokines->Cytokines Positive Feedback

Experimental Workflow for this compound Activity Assay

HMPO_Assay_Workflow start Start sample_prep Sample Preparation (Lysate, Plasma, etc.) start->sample_prep add_reagents Add Sample, Buffer, and Substrate to Plate sample_prep->add_reagents initiate_reaction Initiate Reaction with H₂O₂ add_reagents->initiate_reaction measure Measure Absorbance/ Fluorescence Over Time initiate_reaction->measure calculate Calculate this compound Activity (vs. Standard Curve) measure->calculate end End calculate->end

This compound as a Therapeutic Target

Given the substantial evidence implicating this compound in the pathology of inflammatory diseases, the development of this compound inhibitors has become an active area of research.[2] The goal of these inhibitors is to selectively block the enzymatic activity of MPO, thereby reducing the production of damaging oxidants and mitigating inflammation.[2]

Challenges in the development of this compound inhibitors include ensuring specificity to avoid off-target effects and achieving favorable pharmacokinetic and pharmacodynamic profiles. However, the potential therapeutic benefits of modulating this compound activity in a range of diseases make it a compelling target for drug discovery and development.[2]

Conclusion

Human myeloperoxidase is a pivotal enzyme in the innate immune system with a well-established role in host defense. However, its dysregulation and overactivity contribute significantly to the pathogenesis of a multitude of inflammatory diseases, including cardiovascular, neurodegenerative, and autoimmune disorders. A thorough understanding of its enzymatic function, its involvement in inflammatory signaling, and the development of robust methods for its measurement are essential for advancing research and developing novel therapeutic strategies. The continued exploration of this compound as a biomarker and a drug target holds great promise for the future management of inflammatory diseases.

References

Unraveling HMPO: A Technical Guide to its Expression, Measurement, and Signaling Roles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myeloperoxidase (MPO), a heme-containing enzyme traditionally known for its pivotal role in the innate immune system, is gaining increasing attention for its diverse functions and expression in a variety of cell types beyond myeloid lineages. This technical guide provides an in-depth exploration of Human Myeloperoxidase (HMPO) expression across different cells, detailed methodologies for its detection and quantification, and an overview of its involvement in key signaling pathways.

This compound Expression Across Diverse Cell Types

This compound is most abundantly expressed in neutrophils and to a lesser extent in monocytes. However, its expression has been detected in a range of other cell types, including certain neuronal populations, endothelial cells under specific conditions, and various cancer cells. This section summarizes the expression of this compound in key cell types, with quantitative data presented for comparison.

Immune Cells

Neutrophils and Monocytes: As the primary producers of MPO, neutrophils contain high concentrations of this enzyme within their azurophilic granules. Monocytes also express MPO, although at lower levels than neutrophils. This expression is crucial for their role in host defense, where MPO catalyzes the formation of reactive oxygen species to kill pathogens.

Macrophages: Monocytes differentiate into macrophages, which can be broadly classified into pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes. Studies suggest that MPO expression is more prominent in M1-like macrophages, contributing to their inflammatory functions.

Hematopoietic Progenitor Cells

Expression of MPO is considered a key marker for commitment to the granulomonocytic lineage during hematopoiesis. A subset of CD34+ hematopoietic progenitor cells in the bone marrow expresses MPO, indicating the initiation of myeloid differentiation.[1][2] Early myeloid progenitors that lack MPO have been identified and are capable of differentiating into both granulomonocytic and dendritic cell lineages.[2]

Endothelial Cells

Under normal physiological conditions, endothelial cells typically do not express this compound. However, under conditions of oxidative stress, such as exposure to hydrogen peroxide, the expression of MPO can be induced in human endocardial endothelial cells (EEC) and human umbilical vein endothelial cells (HUVEC).[3][4] This induced expression suggests a role for the endothelium in perpetuating oxidative damage in cardiovascular diseases.[3][5][6][7]

Neuronal Cells

Evidence suggests that this compound is expressed in neurons, particularly in the substantia nigra in the context of Parkinson's disease. This neuronal expression of MPO may contribute to the oxidative stress and neurodegeneration observed in this condition.

Cancer Cells

This compound expression has been reported in various cancer types, with its role being context-dependent. In colorectal cancer, higher MPO expression is associated with malignant progression and a poorer prognosis.[8] Conversely, some studies on leukemia cell lines suggest a potential role for MPO in the chemosensitivity of cancer cells.[9] Increased MPO levels have also been observed in lung and ovarian cancer.[10][11]

Quantitative this compound Expression Data

The following tables summarize available quantitative data on this compound expression. It is important to note that direct quantitative comparisons across different studies can be challenging due to variations in experimental methodologies and units of measurement.

Table 1: this compound RNA Expression in Selected Tissues (Data from the GTEx Portal)

TissueMedian Gene Expression (TPM)
Whole Blood159.6
Spleen2.8
Lung1.9
Small Intestine - Terminal Ileum1.5
Colon - Transverse1.2
Brain - Substantia nigra0.1

TPM (Transcripts Per Million) values are derived from RNA-sequencing data and represent the relative abundance of MPO transcripts.

Table 2: this compound Protein Expression in Selected Tissues (Data from the Human Protein Atlas)

TissueStaining IntensityLocation
Bone MarrowHighGranulopoietic cells
SpleenMediumRed pulp
LungLowAlveolar macrophages
ColonLowImmune cells in lamina propria
BrainNot detected-

Staining intensity is based on immunohistochemistry and provides a qualitative measure of protein expression.

Table 3: this compound Expression in Hematopoietic Cells

Cell TypeExpression LevelMethodReference
NeutrophilsHighFlow Cytometry, IHC[12]
MonocytesMediumFlow Cytometry[4]
CD34+ BM cells~35% positiveFlow Cytometry[1]
MPO- myeloid progenitorsNegativeFlow Cytometry[2]

Table 4: this compound Expression in Other Cell Types

Cell TypeConditionExpression LevelMethodReference
Endocardial Endothelial CellsOxidative Stress (60 µM H₂O₂)InducedIHC, RT-PCR[3]
HUVECOxidative Stress (60 µM H₂O₂)InducedIHC, RT-PCR[3]
A549 (Lung Cancer)-DetectedWestern Blot, Flow Cytometry[10]
Colorectal Cancer Tissue-Upregulated vs. NormalTCGA Analysis[8]

Experimental Protocols for this compound Detection and Quantification

Accurate measurement of this compound expression is critical for understanding its biological roles. This section provides detailed methodologies for commonly used techniques.

Immunohistochemistry (IHC) for this compound Detection in Tissues

Objective: To visualize the localization of this compound protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes.

    • Rinse with phosphate-buffered saline (PBS).

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate sections with a primary antibody against this compound diluted in blocking buffer overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.

    • Rinse with PBS (3 x 5 minutes).

    • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.

    • Rinse with PBS (3 x 5 minutes).

  • Chromogen Development:

    • Develop the color reaction using a chromogen substrate such as 3,3'-diaminobenzidine (DAB) until the desired staining intensity is reached.

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Western Blot for this compound Quantification in Cell Lysates

Objective: To detect and quantify the amount of this compound protein in cell or tissue lysates.

Protocol:

  • Protein Extraction:

    • Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody against this compound diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the membrane with TBST (3 x 10 minutes).

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST (3 x 10 minutes).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis:

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Quantification in Fluids and Lysates

Objective: To measure the concentration of this compound in biological fluids (e.g., plasma, serum, cell culture supernatant) or cell lysates.

Protocol (Sandwich ELISA):

  • Coating:

    • Coat a 96-well plate with a capture antibody specific for this compound overnight at 4°C.

  • Blocking:

    • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate.

    • Add standards of known this compound concentrations and samples to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate.

    • Add a biotinylated detection antibody specific for this compound and incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation:

    • Wash the plate.

    • Add a streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Substrate Development:

    • Wash the plate.

    • Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate and incubate in the dark until a color develops.

  • Stopping and Reading:

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

  • Calculation:

    • Generate a standard curve and calculate the concentration of this compound in the samples.

Intracellular Flow Cytometry for this compound Detection in Single Cells

Objective: To identify and quantify the percentage of cells expressing intracellular this compound.

Protocol:

  • Cell Preparation:

    • Prepare a single-cell suspension from blood, bone marrow, or cultured cells.

  • Surface Staining (Optional):

    • Stain cells with fluorescently labeled antibodies against cell surface markers to identify specific cell populations.

  • Fixation and Permeabilization:

    • Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde).

    • Permeabilize the cells with a permeabilization buffer (e.g., saponin- or methanol-based).

  • Intracellular Staining:

    • Incubate the permeabilized cells with a fluorescently labeled antibody against this compound.

  • Acquisition and Analysis:

    • Wash the cells.

    • Acquire the data on a flow cytometer.

    • Analyze the data using flow cytometry software to determine the percentage of this compound-positive cells within the gated populations.

This compound in Cellular Signaling

This compound is not only a cytotoxic enzyme but also a signaling molecule that can modulate inflammatory pathways. Its extracellular release can lead to the activation of pro-inflammatory signaling cascades in neighboring cells.

This compound-Mediated Activation of NF-κB and MAPK Pathways

Extracellular MPO can bind to cell surface receptors, such as CD11b/CD18 on neutrophils, leading to the activation of downstream signaling pathways. Two of the most prominent pathways activated by MPO are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Activation of these pathways leads to the transcription of pro-inflammatory cytokines and chemokines, thus amplifying the inflammatory response.

HMPO_Signaling MPO Extracellular This compound Receptor Cell Surface Receptor (e.g., CD11b/CD18) MPO->Receptor IKK IKK Complex Receptor->IKK activates MAPKKK MAPKKK Receptor->MAPKKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB->Proinflammatory_Genes induces transcription MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, ERK) MAPKK->MAPK phosphorylates MAPK->Nucleus translocates to Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Transcription_Factors->Proinflammatory_Genes

Caption: this compound-induced activation of NF-κB and MAPK pathways.

Experimental Workflow for Studying this compound-Induced Signaling

The following diagram outlines a typical workflow for investigating the impact of this compound on cellular signaling pathways.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Monocytes, Endothelial cells) HMPO_Treatment 2. This compound Treatment (with or without inhibitors) Cell_Culture->HMPO_Treatment Cell_Lysis 3. Cell Lysis HMPO_Treatment->Cell_Lysis Western_Blot 4a. Western Blot (for phosphorylated proteins e.g., p-p38, p-IκB) Cell_Lysis->Western_Blot RT_qPCR 4b. RT-qPCR (for pro-inflammatory gene expression e.g., IL-6, TNF-α) Cell_Lysis->RT_qPCR ELISA 4c. ELISA (for cytokine secretion) Cell_Lysis->ELISA Data_Analysis 5. Data Analysis and Interpretation Western_Blot->Data_Analysis RT_qPCR->Data_Analysis ELISA->Data_Analysis

Caption: Workflow for analyzing this compound-mediated cell signaling.

Conclusion

This technical guide provides a comprehensive overview of this compound expression, its detection, and its role in cell signaling. The expanding knowledge of this compound's presence and function in diverse cell types beyond the immune system opens new avenues for research and therapeutic development. A thorough understanding of the methodologies to accurately measure this compound and its activity is paramount for elucidating its precise roles in health and disease. The signaling pathways outlined here provide a foundation for further investigation into the molecular mechanisms by which this compound exerts its effects, offering potential targets for intervention in a range of pathological conditions.

References

Methodological & Application

Application Notes and Protocols for Measuring Human Myeloperoxidase (HMPO) Activity in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human myeloperoxidase (HMPO), a heme-containing peroxidase enzyme, is abundantly expressed in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2] It plays a critical role in the innate immune system by catalyzing the production of hypochlorous acid (HOCl), a potent antimicrobial agent, from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).[3][4] This reactive species is integral to the oxygen-dependent killing of microorganisms.[5] However, excessive or misplaced this compound activity can also contribute to tissue damage and has been implicated in the pathogenesis of various inflammatory diseases, including cardiovascular disease, neuroinflammatory conditions, and cancer.[1][6] Consequently, the accurate measurement of this compound activity in biological samples is crucial for both basic research and the development of therapeutic interventions targeting inflammatory processes.

These application notes provide an overview of the common methods used to measure this compound activity, including detailed protocols for colorimetric and fluorometric assays.

Principle of this compound Activity Assays

The measurement of this compound activity is typically based on its peroxidase or chlorination activity.

  • Peroxidase Activity: In the presence of H₂O₂, this compound catalyzes the oxidation of a chromogenic substrate, leading to a colored or fluorescent product that can be quantified. A specific inhibitor is often used to differentiate this compound activity from that of other peroxidases.[7]

  • Chlorination Activity: This more specific method measures the production of HOCl.[4] The HOCl generated reacts with a detector molecule, resulting in a measurable change in absorbance or fluorescence.[3][4]

Data Presentation: Comparison of this compound Activity Assay Kits

The following table summarizes the key quantitative parameters of commercially available this compound activity assay kits.

Assay TypeDetection MethodDetection RangeSensitivitySample Types
Colorimetric Absorbance at 460 nm19.42-893.31 U/L19.42 U/LSerum, Plasma, Milk, Animal Tissue
Colorimetric (Chlorination) Absorbance at 405-412 nmNot explicitly statedNot explicitly statedPlasma, Tissues, Cell Extracts
Fluorometric Fluorescence (Ex/Em = 485/525 nm)Not explicitly stated0.5 µU/wellCell and Tissue Lysates, Plasma, Serum
Fluorometric (Peroxidation) Fluorescence (Ex/Em = 535/587 nm)Not explicitly stated2 µUCell and Tissue Lysates, Plasma, Serum

Unit definitions may vary between manufacturers. Please refer to the specific kit manual for precise definitions.

Experimental Protocols

Sample Preparation

Consistent and appropriate sample preparation is critical for accurate measurement of this compound activity.

  • Serum/Plasma: Collect whole blood in an appropriate anticoagulant tube (e.g., heparin for plasma) or a tube without anticoagulant for serum. Centrifuge at 700-1000 x g for 10 minutes at 4°C.[8] Carefully collect the supernatant (plasma or serum) without disturbing the buffy coat. Samples can be stored at -80°C for later analysis.[8]

  • Tissue Homogenates: Perfuse tissues with PBS to remove blood.[4] Homogenize the tissue in a suitable buffer, such as a CTAB buffer (50 mM cetyltrimethylammonium bromide in 50 mM potassium phosphate buffer, pH 6.0), to extract MPO.[6] Centrifuge the homogenate at >10,000 x g for 30 minutes at 4°C to pellet cellular debris.[4] The resulting supernatant can be used for the assay.

  • Cell Lysates: Isolate neutrophils or other cells of interest. Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or freeze-thaw cycles.[4] Centrifuge to remove cellular debris and collect the supernatant.

Colorimetric Assay Protocol (Peroxidation Activity)

This protocol is based on the principle that this compound reduces hydrogen peroxide, and the resulting complex reacts with o-dianisidine to produce a yellow product with an absorbance maximum at 460 nm.[1]

Materials:

  • Microplate reader capable of measuring absorbance at 460 nm

  • 96-well microplate

  • Assay Buffer

  • Hydrogen Peroxide (H₂O₂)

  • o-Dianisidine dihydrochloride (chromogen)

  • Sample (prepared as described above)

  • This compound Standard (optional, for absolute quantification)

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. The chromogenic agent is typically prepared fresh by dissolving o-dianisidine in the assay buffer containing H₂O₂.

  • Sample and Standard Addition:

    • Add 20 µL of your sample to the designated wells of the microplate.

    • For control wells, add 20 µL of sample and 350 µL of double-distilled water.[9]

    • For sample wells, add 20 µL of sample and 350 µL of the chromogenic agent.[9]

  • Incubation: Incubate the plate at 37°C for 30 minutes.[1]

  • Stop Reaction: Add 5 µL of an acid reagent to stop the reaction and incubate for 10 minutes at 60°C.[9]

  • Centrifugation: Centrifuge the tubes at 3000 x g for 10 minutes and take 300 µL of the supernatant for measurement.[9]

  • Measurement: Measure the absorbance of each well at 460 nm using a microplate reader.[1]

  • Calculation: Calculate the this compound activity based on the difference in absorbance between the sample and control wells, and compare it to a standard curve if generated.

Fluorometric Assay Protocol (Chlorination Activity)

This protocol measures the chlorination activity of this compound, where MPO catalyzes the production of hypochlorite (HOCl) from H₂O₂ and NaCl. The HOCl then reacts with a sensor to produce a fluorescent product.[5][10]

Materials:

  • Fluorescence microplate reader with excitation at 485 nm and emission at 525 nm

  • 96-well black microplate

  • Assay Buffer

  • Hydrogen Peroxide (H₂O₂)

  • Sodium Chloride (NaCl)

  • Aminophenyl fluorescein (APF) or similar fluorescent sensor

  • Sample (prepared as described above)

  • Fluorescein Standard (for standard curve)

Procedure:

  • Standard Curve Preparation: Prepare a fluorescein standard curve according to the kit instructions.

  • Reaction Mix Preparation: Prepare a reaction mix containing assay buffer, H₂O₂, NaCl, and the fluorescent sensor.

  • Sample Addition: Add your samples to the designated wells.

  • Initiate Reaction: Add the reaction mix to all wells.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[10]

  • Measurement: Measure the fluorescence at Ex/Em = 485/525 nm.[5][10] The measurement can be taken in kinetic mode or as an endpoint reading.

  • Calculation: Determine the this compound activity from the fluorescence signal after subtracting the background, and by comparing it to the fluorescein standard curve. One unit of MPO activity is defined as the amount of MPO that oxidizes the substrate to generate 1.0 µmol of fluorescein per minute at 25°C.[5]

Mandatory Visualizations

G This compound Peroxidase Activity Assay Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis A Prepare Biological Sample (Plasma, Tissue, etc.) C Add Sample to Microplate Well A->C B Prepare Assay Reagents (Buffer, Substrate) D Add Reaction Mix (H2O2, Chromogen) B->D E Incubate at 37°C D->E F Stop Reaction E->F G Measure Absorbance/Fluorescence F->G H Calculate this compound Activity G->H G Simplified this compound Signaling Pathway in Neutrophils Stimuli Inflammatory Stimuli (e.g., Pathogens) Neutrophil Neutrophil Stimuli->Neutrophil 1. Activation Neutrophil Activation Neutrophil->Activation 2. Degranulation Azurophilic Granule Degranulation Activation->Degranulation 3a. NADPH_oxidase NADPH Oxidase Activation Activation->NADPH_oxidase 3b. HMPO_release This compound Release Degranulation->HMPO_release Phagosome Phagosome HMPO_release->Phagosome HMPO_activity This compound Catalysis Phagosome->HMPO_activity Cl⁻ H2O2 H₂O₂ Production NADPH_oxidase->H2O2 H2O2->HMPO_activity HOCl Hypochlorous Acid (HOCl) Production HMPO_activity->HOCl Killing Pathogen Killing HOCl->Killing Damage Host Tissue Damage HOCl->Damage

References

Application Notes and Protocols for the Isolation of Human Myeloperoxidase (HMPO) from Neutrophils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloperoxidase (MPO) is a crucial enzyme of the innate immune system, predominantly found in the azurophilic granules of neutrophils.[1] It plays a vital role in host defense by catalyzing the formation of reactive oxygen species, such as hypochlorous acid, to eliminate pathogens.[1] Given its involvement in numerous inflammatory diseases, including cardiovascular and neurodegenerative disorders, the ability to isolate pure and active Human Myeloperoxidase (HMPO) is essential for research and drug development. These application notes provide a detailed protocol for the isolation and purification of this compound from human neutrophils, along with expected yields and purity metrics.

Data Presentation

Table 1: Summary of this compound Purification from Human Neutrophils

This table summarizes the results of a two-step purification protocol involving CM-cellulose ion exchange chromatography and Sephacyl S-200 gel filtration.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Purification FoldYield (%)
Crude Extract 1005000501100
CM-Cellulose 2045002254.590
Sephacyl S-200 82197274.65.543.94[2]

Note: The starting total protein and activity are hypothetical values for illustrative purposes. The purification fold and yield for the chromatographic steps are based on reported data.

Table 2: Quantitative Data for Purified this compound

This table provides key quantitative parameters for purified this compound from different sources.

ParameterValueSource
Yield 12-20 mg / 10 mL of cell pelletHL-60 Cells (Neutrophil-like)
Purity (RZ Value) ≥ 0.72 (A430/A280)HL-60 Cells (Neutrophil-like)
Specific Activity 180-220 Units/mgPurified from human sputum[3]
Molecular Weight ~150 kDa (tetramer)General Literature[3]

Experimental Protocols

This protocol details the methodology for isolating this compound from human neutrophils, beginning with the isolation of neutrophils from whole blood.

Part 1: Isolation of Human Neutrophils
  • Blood Collection : Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Density Gradient Centrifugation :

    • Carefully layer the whole blood over a density gradient medium, such as Ficoll-Paque or Polymorphprep, in a centrifuge tube.[4][5] A typical ratio is 1:1 (e.g., 5 mL of blood over 5 mL of medium).

    • Centrifuge at 500 x g for 30-35 minutes at room temperature with the brake off.[5]

    • After centrifugation, distinct layers of blood components will be visible. The neutrophil layer will be located below the mononuclear cell layer and above the red blood cell pellet.

  • Neutrophil Collection : Carefully aspirate and discard the upper layers (plasma and mononuclear cells). Collect the neutrophil-rich layer.

  • Red Blood Cell (RBC) Lysis :

    • To remove contaminating erythrocytes, resuspend the collected neutrophil fraction in a hypotonic RBC lysis buffer.

    • Incubate for a short period (e.g., 5-10 minutes) on ice.

    • Stop the lysis by adding an isotonic solution (e.g., 1.6% NaCl).

    • Centrifuge at 250 x g for 5 minutes to pellet the neutrophils.

  • Washing : Wash the neutrophil pellet with a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) without Ca2+/Mg2+, and centrifuge again. The resulting pellet should be a pure population of neutrophils.

Part 2: Extraction and Purification of this compound
  • Neutrophil Lysis and this compound Extraction :

    • Resuspend the purified neutrophil pellet in a lysis buffer. A common buffer is 0.2 M sodium acetate, pH 4.0.

    • Lyse the cells by repeated freeze-thaw cycles or by sonication on ice.

    • Centrifuge the lysate at a high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cellular debris.

    • The supernatant, containing the crude this compound extract, should be collected.

  • Dialysis : Dialyze the crude extract overnight against a starting buffer for ion-exchange chromatography (e.g., 50 mM sodium acetate, pH 6.0).

  • Ion-Exchange Chromatography :

    • Load the dialyzed sample onto a CM-cellulose column pre-equilibrated with the starting buffer.

    • Wash the column with the starting buffer to remove unbound proteins.

    • Elute the bound this compound using a linear salt gradient (e.g., 0 to 1 M NaCl in the starting buffer).

    • Collect fractions and measure the absorbance at 280 nm (for total protein) and 430 nm (for heme-containing proteins like MPO). Also, perform an MPO activity assay on the fractions.

  • Gel Filtration Chromatography :

    • Pool the active fractions from the ion-exchange step and concentrate them.

    • Load the concentrated sample onto a Sephacyl S-200 column pre-equilibrated with a suitable buffer (e.g., 50 mM sodium acetate, pH 6.0, containing 100 mM NaCl).

    • Elute the proteins with the same buffer. This compound will elute as a single peak.

    • Collect fractions and analyze for protein content and MPO activity.

  • Purity Assessment and Storage :

    • Assess the purity of the final this compound preparation by SDS-PAGE and by calculating the Reinheit Zahl (RZ) value (the ratio of absorbance at 430 nm to 280 nm). A pure sample should have an RZ value of 0.7 or higher.

    • Store the purified this compound in small aliquots at -80°C.

Part 3: Myeloperoxidase Activity Assay

A common method to determine MPO activity is the 3,3’,5,5’-Tetramethylbenzidine (TMB) assay.

  • Prepare a reaction mixture containing TMB solution, hydrogen peroxide (H₂O₂), and a suitable buffer (e.g., 150 mM sodium phosphate buffer, pH 5.4).

  • Add a small volume of the sample (e.g., 10 µL) containing this compound to the reaction mixture in a 96-well plate.

  • Incubate at 37°C for 5-10 minutes.

  • Stop the reaction by adding an acid, such as 2 M sulfuric acid.

  • Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the MPO activity.

Mandatory Visualizations

experimental_workflow cluster_blood_processing Part 1: Neutrophil Isolation cluster_mpo_purification Part 2: this compound Purification cluster_analysis Part 3: Analysis blood Whole Blood Collection gradient Density Gradient Centrifugation blood->gradient collection Neutrophil Layer Collection gradient->collection lysis RBC Lysis collection->lysis washing Washing lysis->washing neutrophils Purified Neutrophils washing->neutrophils cell_lysis Neutrophil Lysis & Extraction neutrophils->cell_lysis dialysis Dialysis cell_lysis->dialysis ion_exchange Ion-Exchange Chromatography dialysis->ion_exchange gel_filtration Gel Filtration Chromatography ion_exchange->gel_filtration pure_mpo Purified this compound gel_filtration->pure_mpo activity_assay MPO Activity Assay pure_mpo->activity_assay purity_assessment Purity Assessment (SDS-PAGE, RZ) pure_mpo->purity_assessment signaling_pathway stimulus Stimulus (e.g., fMLP, PMA) receptor Receptor (GPCR, FcR) stimulus->receptor src_syk Src Family Kinases, Syk receptor->src_syk ca_signaling Ca²⁺ Signaling receptor->ca_signaling rac2 Rac2 Activation src_syk->rac2 cytoskeleton Cytoskeletal Rearrangement rac2->cytoskeleton granule Azurophilic Granule (contains MPO) cytoskeleton->granule Mobilization degranulation Degranulation granule->degranulation mpo_release MPO Release degranulation->mpo_release ca_signaling->degranulation

References

Application Notes and Protocols for Human Myeloperoxidase (HMPO) Activity Assays Using Colorimetric Substrates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Myeloperoxidase (HMPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1] It plays a crucial role in the innate immune system by catalyzing the formation of reactive oxygen species, such as hypochlorous acid (HOCl), which are essential for microbial killing.[2][3] However, excessive this compound activity is implicated in the pathogenesis of various inflammatory diseases, including cardiovascular and neurodegenerative disorders, making it a significant target for drug discovery and development.[3]

These application notes provide detailed protocols for measuring this compound activity using common colorimetric substrates. The assays are based on the principle that in the presence of hydrogen peroxide (H₂O₂), this compound catalyzes the oxidation of a chromogenic substrate, resulting in a colored product that can be quantified spectrophotometrically.

Signaling Pathway and Experimental Workflow

The enzymatic activity of this compound involves a catalytic cycle that can be summarized in two main pathways: the halogenation cycle and the peroxidase cycle. The following diagrams illustrate the this compound enzymatic cycle and a general workflow for a colorimetric this compound activity assay.

HMPO_Enzymatic_Cycle cluster_peroxidase Peroxidase Cycle MPO_Fe3 MPO (Fe³⁺) Resting State Compound_I Compound I (Fe⁴⁺=O Por•⁺) MPO_Fe3->Compound_I H₂O₂ -> H₂O Compound_I->MPO_Fe3 Cl⁻ -> HOCl Compound_II Compound II (Fe⁴⁺=O) Compound_I->Compound_II Substrate (AH) -> Substrate Radical (A•) Compound_II->MPO_Fe3 Substrate (AH) -> Substrate Radical (A•)

Caption: this compound Enzymatic Cycle.

Experimental_Workflow prep 1. Reagent & Sample Preparation reaction 2. Assay Reaction Setup (Enzyme, Substrate, H₂O₂) prep->reaction incubation 3. Incubation (Time & Temperature) reaction->incubation stop 4. Stop Reaction (Optional) incubation->stop measure 5. Absorbance Measurement (Spectrophotometer) stop->measure analysis 6. Data Analysis (Calculate Activity) measure->analysis

Caption: General Experimental Workflow.

Quantitative Data Summary

The following tables summarize key quantitative data for commonly used colorimetric substrates in this compound activity assays.

SubstrateAbbreviationOxidized Product ColorOptimal Wavelength (nm)Molar Extinction Coefficient (ε) of Oxidized Product (M⁻¹cm⁻¹)
3,3',5,5'-TetramethylbenzidineTMBBlue (kinetic) / Yellow (stopped)652 / 45039,000 (at 652 nm) / 59,000 (at 450 nm)[4][5][6]
o-DianisidineBrownish-Orange46011,300
GuaiacolBrown (Tetraguaiacol)47026,600
ParameterRecommended Value/RangeNotes
pH 4.5 - 6.2Optimal pH can vary with the substrate and the source of the enzyme.[7]
Temperature 25 - 37 °CHigher temperatures can increase reaction rates but may also lead to enzyme instability.
Hydrogen Peroxide (H₂O₂) Concentration 0.3 - 3 mMHigh concentrations of H₂O₂ (>1 mM) can lead to substrate inhibition.[7]

Experimental Protocols

Protocol 1: this compound Activity Assay using 3,3',5,5'-Tetramethylbenzidine (TMB)

This protocol is adapted for a 96-well plate format and is suitable for kinetic or endpoint measurements.

Materials:

  • Human Myeloperoxidase (this compound) standard or sample

  • TMB Substrate Solution (e.g., 100 mM TMB in DMSO, store protected from light)

  • Assay Buffer: 50 mM sodium phosphate buffer, pH 5.4

  • Hydrogen Peroxide (H₂O₂) Solution (e.g., 30% stock solution)

  • Stopping Solution: 2 M Sulfuric Acid (H₂SO₄)

  • 96-well clear flat-bottom microplate

  • Microplate reader

Reagent Preparation:

  • TMB Working Solution (2.9 mM): Dilute the TMB stock solution in 14.5% DMSO and 85.5% Assay Buffer. Prepare fresh.

  • H₂O₂ Working Solution (0.75 mM): Dilute the 30% H₂O₂ stock solution in Assay Buffer. Prepare fresh.

  • This compound Standard/Sample: Dilute the this compound standard or sample to the desired concentration in Assay Buffer.

Assay Procedure:

  • Add 10 µL of this compound standard or sample to each well of the microplate.

  • Add 80 µL of the 0.75 mM H₂O₂ working solution to each well.

  • To initiate the reaction, add 110 µL of the 2.9 mM TMB working solution to each well.

  • For kinetic assay: Immediately start measuring the absorbance at 652 nm every 30 seconds for 5-10 minutes.

  • For endpoint assay: Incubate the plate at 37°C for 5-10 minutes. Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well. The color will change from blue to yellow.

  • Measure the absorbance at 450 nm.

Data Analysis:

Calculate the this compound activity using the Beer-Lambert law: Activity (U/mL) = (ΔAbs / min) * (Total reaction volume in mL) / (ε * path length in cm) * (Enzyme volume in mL) * 10⁶

Where:

  • ΔAbs/min is the rate of change in absorbance per minute (for kinetic assay) or the final absorbance divided by the incubation time (for endpoint assay).

  • ε is the molar extinction coefficient of oxidized TMB (39,000 M⁻¹cm⁻¹ at 652 nm or 59,000 M⁻¹cm⁻¹ at 450 nm).[4][5][6]

  • Path length is typically 1 cm for a standard cuvette, but for a 96-well plate, it needs to be determined or a standard curve should be used.

  • One unit (U) of this compound activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of substrate per minute.

Protocol 2: this compound Activity Assay using o-Dianisidine

This protocol provides a robust method for determining this compound activity in tissue homogenates or cell lysates.[8]

Materials:

  • This compound standard or sample

  • o-Dianisidine dihydrochloride

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 6.0

  • Hydrogen Peroxide (H₂O₂) Solution (e.g., 30% stock solution)

  • Hexadecyltrimethylammonium bromide (HTAB)

  • 96-well clear flat-bottom microplate

  • Microplate reader or spectrophotometer

Reagent Preparation:

  • HTAB Buffer (0.5%): Dissolve 0.5 g of HTAB in 100 mL of 50 mM potassium phosphate buffer, pH 6.0. This buffer is used for sample homogenization to solubilize MPO.

  • o-Dianisidine Solution (16.7 mg/mL): Dissolve 66.8 mg of o-dianisidine dihydrochloride in 4 mL of 0.9% NaCl solution.[8] Prepare fresh and protect from light.

  • H₂O₂ Working Solution (0.05%): Prepare a 1% H₂O₂ solution by adding 100 µL of 30% H₂O₂ to 2.9 mL of potassium phosphate buffer. Then, prepare a 0.05% solution by adding 200 µL of the 1% H₂O₂ solution to 3.8 mL of potassium phosphate buffer.[8] Prepare fresh.

  • Assay Reagent: Mix 4 mL of the 0.05% H₂O₂ solution, 4 mL of the o-dianisidine solution, and 392 mL of the potassium phosphate buffer.[8]

Sample Preparation:

  • Homogenize tissue samples in ice-cold HTAB buffer.

  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for the MPO assay.

Assay Procedure:

  • Add 100 µL of the supernatant (sample) to a microplate well or 2.9 mL of the Assay Reagent to a cuvette.

  • Add 2.9 mL of Assay Reagent to the well or 100 µL of sample to the cuvette and mix well.

  • Measure the change in absorbance at 460 nm over 1-2 minutes.

Data Analysis:

Calculate the this compound activity using the Beer-Lambert law as described in Protocol 1, using the molar extinction coefficient for oxidized o-dianisidine (11,300 M⁻¹cm⁻¹).

Protocol 3: this compound Activity Assay using Guaiacol

This classic peroxidase assay is straightforward and reliable.

Materials:

  • This compound standard or sample

  • Guaiacol

  • Assay Buffer: 50 mM sodium phosphate buffer, pH 7.0

  • Hydrogen Peroxide (H₂O₂) Solution (e.g., 30% stock solution)

  • 96-well clear flat-bottom microplate

  • Microplate reader or spectrophotometer

Reagent Preparation:

  • Guaiacol Solution (100 mM): Prepare by dissolving guaiacol in the Assay Buffer. This may require stirring for up to 30 minutes at room temperature. Protect the solution from light.

  • H₂O₂ Working Solution (0.00667%): Dilute the 30% H₂O₂ stock solution in Assay Buffer. Prepare fresh.

Assay Procedure:

  • In a microplate well, add 20 µL of the diluted this compound sample.

  • Add 30 µL of the 0.00667% H₂O₂ working solution.

  • Start the reaction by adding 50 µL of the 100 mM guaiacol solution.

  • Immediately begin reading the absorbance at 470 nm in kinetic mode for 5 minutes.

Data Analysis:

Calculate the this compound activity using the Beer-Lambert law as described in Protocol 1, with the molar extinction coefficient for tetraguaiacol being 26,600 M⁻¹cm⁻¹.

Applications in Drug Discovery

These this compound activity assays are invaluable tools for:

  • High-Throughput Screening (HTS): To identify novel inhibitors of this compound from large compound libraries.

  • Lead Optimization: To characterize the potency and mechanism of action of lead compounds.

  • Biomarker Analysis: To measure this compound activity in biological samples as a marker of inflammation and disease activity.

By providing robust and quantifiable measures of enzyme activity, these protocols can significantly aid in the discovery and development of new therapeutics targeting HM-PO-mediated pathologies.

References

Application Notes and Protocols for Inhibitors of the Hippo Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, apoptosis, and stem cell self-renewal.[1][2] Its dysregulation is implicated in a variety of cancers, making it a prime target for therapeutic development.[2][3] The core of the pathway consists of a kinase cascade involving MST1/2 (mammalian Ste20-like kinases 1 and 2) and LATS1/2 (large tumor suppressor kinases 1 and 2).[2][4] When the pathway is active, MST1/2 phosphorylates and activates LATS1/2, which in turn phosphorylates and inactivates the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[1][4][5] Phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation.[4][6] In the "Hippo-off" state, unphosphorylated YAP/TAZ translocate to the nucleus, where they bind to TEAD (TEA domain) transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[4][5]

This document provides detailed application notes and protocols for the use of inhibitors targeting key components of the Hippo pathway in research settings.

Classes of Hippo Pathway Inhibitors

Research and development efforts have led to the discovery of several classes of Hippo pathway inhibitors, primarily targeting the downstream effectors YAP/TAZ and their interaction with TEAD, or the upstream kinases.

  • YAP/TAZ-TEAD Interaction Inhibitors: These small molecules prevent the association of YAP and TAZ with TEAD transcription factors, thereby blocking their transcriptional activity.

  • Upstream Kinase Inhibitors: These compounds target the kinase activity of MST1/2 or LATS1/2, preventing the phosphorylation of YAP and TAZ and thus promoting their nuclear localization and activity.

Quantitative Data on Hippo Pathway Inhibitors

The following table summarizes the quantitative data for select Hippo pathway inhibitors based on published research. This data is crucial for selecting the appropriate inhibitor and concentration for a given experiment.

InhibitorTargetClassIC50Cell Line/AssayReference
Verteporfin YAP-TEAD InteractionPorphyrin derivativeNot specified as direct IC50; disrupts YAP-TEAD complexVarious cancer cell lines[7]
Celastrol YAP-TEAD InteractionPentacyclic triterpenoidNot specified as direct IC50; inhibits YAP-TEAD bindingH1299, HEK293T[7]
CPD3.1 YAP-TEAD InteractionSmall moleculeTEAD1: 40 µM, TEAD2: 33 µM, TEAD3: 44 µM, TEAD4: 36 µMHeLa, HEK293[8]
VT3989 YAP/TAZ-TEAD Interaction (via palmitoylation pocket)First-in-class small moleculeNot specifiedAdvanced solid tumors, mesothelioma[9]
SBP-3264 STK3/MST2 and STK4/MST1Pyrrolopyrimidine derivativeLow nanomolar potencyAcute Myeloid Leukemia (AML) cells[10]
TRULI LATS1/2Small moleculeNot specifiedRetinal organoids[11]

Experimental Protocols

Protocol 1: Assessment of YAP/TAZ-TEAD Interaction using Co-Immunoprecipitation

This protocol is designed to determine the effect of a putative inhibitor on the interaction between YAP and TEAD.

Materials:

  • HEK293T cells

  • Expression plasmids for tagged YAP (e.g., SmBiT-YAP1-Flag) and TEAD (e.g., LgBiT-TEAD1-Myc)

  • Lipofectamine 3000 or other transfection reagent

  • Cell lysis buffer (e.g., 1% NP40 lysis buffer)

  • Protease and phosphatase inhibitor cocktails

  • Anti-Flag antibody

  • Protein G magnetic beads

  • Test inhibitor (e.g., Celastrol)

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies: anti-Myc, anti-Flag

Procedure:

  • Cell Culture and Transfection: Seed HEK293T cells and transfect with YAP-Flag and TEAD-Myc expression plasmids.

  • Cell Lysis: After 24-48 hours, lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

  • Inhibitor Treatment of Lysates: Incubate the cell lysate containing TEAD-Myc with the test inhibitor (e.g., 100 µM Celastrol) or vehicle control for 1 hour at 4°C with gentle rotation.[7]

  • Co-Immunoprecipitation:

    • Add an equal amount of cell lysate containing YAP-Flag to the inhibitor-treated TEAD-Myc lysate and incubate for an additional 1-2 hours at 4°C.[7]

    • Add anti-Flag antibody to the lysate mixture and incubate for 2 hours to immunoprecipitate YAP-Flag and its interacting proteins.

    • Add Protein G beads and incubate for another hour to capture the antibody-protein complexes.

  • Washing: Wash the beads four times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting: Elute the bound proteins by boiling in SDS sample buffer. Analyze the eluates by SDS-PAGE and Western blotting using anti-Myc and anti-Flag antibodies to detect co-immunoprecipitated TEAD and immunoprecipitated YAP, respectively.[7]

Protocol 2: Cell Viability/Proliferation Assay

This protocol assesses the effect of a Hippo pathway inhibitor on cancer cell proliferation.

Materials:

  • Cancer cell line with known Hippo pathway dysregulation (e.g., mesothelioma cell line)

  • Complete cell culture medium

  • Test inhibitor (e.g., CPD3.1)

  • 96-well cell culture plates

  • Live/Dead Viability/Cytotoxicity Assay Kit (e.g., from Invitrogen) or EdU proliferation assay kit (e.g., Click-iT EdU Assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Inhibitor Treatment: The following day, treat the cells with a range of concentrations of the test inhibitor or vehicle control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • Viability/Proliferation Measurement:

    • For Viability: Use a live/dead assay kit according to the manufacturer's instructions. This typically involves adding fluorescent dyes that differentiate between live and dead cells. Measure fluorescence using a plate reader.[8]

    • For Proliferation: Use an EdU-based assay, which measures DNA synthesis. This involves incubating cells with EdU, followed by a click chemistry reaction to attach a fluorescent probe. Measure fluorescence using a plate reader or by imaging.[8]

  • Data Analysis: Calculate the percentage of viable or proliferating cells relative to the vehicle-treated control. Determine the IC50 value of the inhibitor if a dose-response curve is generated.

Protocol 3: Analysis of YAP/TAZ Phosphorylation and Localization

This protocol determines if an inhibitor affects the upstream Hippo kinase cascade by examining the phosphorylation status and subcellular localization of YAP/TAZ.

Materials:

  • Cells of interest

  • Test inhibitor (e.g., a LATS1/2 inhibitor like TRULI)

  • Cell lysis buffer for Western blotting

  • Subcellular fractionation kit

  • Western blotting reagents

  • Primary antibodies: anti-YAP, anti-phospho-YAP (e.g., at Ser127), anti-TAZ, anti-phospho-TAZ, anti-Lamin B1 (nuclear marker), anti-alpha-Tubulin (cytoplasmic marker)

  • Immunofluorescence reagents: paraformaldehyde, Triton X-100, primary anti-YAP/TAZ antibody, fluorescently labeled secondary antibody, DAPI

Procedure: A. Western Blotting for Phosphorylation:

  • Treat cells with the inhibitor or vehicle for the desired time.

  • Lyse the cells and perform Western blotting on the total cell lysates.

  • Probe the membrane with antibodies against total YAP/TAZ and phosphorylated YAP/TAZ. A decrease in the ratio of phosphorylated to total YAP/TAZ suggests inhibition of the upstream kinases.

B. Western Blotting for Subcellular Localization:

  • Treat cells as in A.1.

  • Perform subcellular fractionation to separate nuclear and cytoplasmic extracts according to the kit manufacturer's protocol.

  • Perform Western blotting on both fractions. Probe for YAP/TAZ, a nuclear marker (Lamin B1), and a cytoplasmic marker (alpha-Tubulin). An increase in the nuclear fraction of YAP/TAZ indicates inhibition of the upstream kinase cascade.

C. Immunofluorescence for Subcellular Localization:

  • Grow cells on coverslips and treat with the inhibitor or vehicle.

  • Fix the cells with paraformaldehyde, permeabilize with Triton X-100, and block with a suitable blocking buffer.

  • Incubate with a primary antibody against YAP/TAZ.

  • Incubate with a fluorescently labeled secondary antibody and counterstain the nuclei with DAPI.

  • Visualize the subcellular localization of YAP/TAZ using a fluorescence microscope. Increased nuclear staining of YAP/TAZ in inhibitor-treated cells indicates pathway inhibition.

Visualizations

Hippo_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_cascade Core Kinase Cascade cluster_downstream Downstream Effectors GPCR GPCR Signaling MST1_2 MST1/2 GPCR->MST1_2 Mechanical_Stress Mechanical Stress Mechanical_Stress->MST1_2 Cell_Polarity Cell Polarity Cell_Polarity->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 P SAV1 SAV1 SAV1->MST1_2 YAP_TAZ_cyto YAP/TAZ (Cytoplasm) LATS1_2->YAP_TAZ_cyto P MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ YAP_TAZ_cyto->YAP_TAZ_p YAP_TAZ_nuc YAP/TAZ (Nucleus) YAP_TAZ_cyto->YAP_TAZ_nuc Degradation Degradation YAP_TAZ_p->Degradation YAP_TAZ_nuc->YAP_TAZ_cyto TEAD TEAD YAP_TAZ_nuc->TEAD Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes

Caption: The core Hippo signaling pathway.

Inhibitor_Mechanisms MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ P TEAD TEAD YAP_TAZ->TEAD Target_Genes Target Gene Expression TEAD->Target_Genes MST1_2_Inhibitor MST1/2 Inhibitors (e.g., SBP-3264) MST1_2_Inhibitor->MST1_2 LATS1_2_Inhibitor LATS1/2 Inhibitors (e.g., TRULI) LATS1_2_Inhibitor->LATS1_2 YAP_TEAD_Inhibitor YAP-TEAD Inhibitors (e.g., Verteporfin, CPD3.1) YAP_TEAD_Inhibitor->TEAD

Caption: Mechanisms of action for different classes of Hippo pathway inhibitors.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Cancer Cell Line Treatment Treat with Hippo Pathway Inhibitor Start->Treatment Incubation Incubate (24-72h) Treatment->Incubation Viability Cell Viability Assay (e.g., Live/Dead) Incubation->Viability Proliferation Proliferation Assay (e.g., EdU) Incubation->Proliferation Western_Blot Western Blot (p-YAP, total YAP, CTGF) Incubation->Western_Blot Co_IP Co-Immunoprecipitation (YAP-TEAD) Incubation->Co_IP Analysis Data Analysis: Determine IC50, Assess Pathway Inhibition Viability->Analysis Proliferation->Analysis Western_Blot->Analysis Co_IP->Analysis

References

Detecting 4-Hydroxynonenal-Modified Proteins in Tissue Sections: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methods for the detection and quantification of 4-hydroxynonenal (HNE)-modified proteins (HMPO), significant biomarkers of lipid peroxidation and oxidative stress, in tissue sections. The following protocols for Immunohistochemistry (IHC) and Immunofluorescence (IF) are designed to deliver reliable and reproducible results. Additionally, an overview of advanced mass spectrometry-based techniques for spatial proteomics is included.

Introduction to 4-Hydroxynonenal (HNE)

4-Hydroxynonenal is a highly reactive α,β-unsaturated aldehyde generated during the lipid peroxidation of n-6 polyunsaturated fatty acids.[1] It readily forms covalent adducts with proteins, primarily with cysteine, histidine, and lysine residues, leading to the formation of HNE-modified proteins (this compound).[2][3] The accumulation of this compound is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making its detection in tissues a critical aspect of research and drug development.[1][3][4]

Method 1: Immunohistochemistry (IHC) for this compound Detection

IHC is a widely used technique to visualize the spatial distribution of this compound within the morphological context of a tissue. This method relies on the specific binding of an anti-HNE antibody to its target in the tissue, followed by an enzymatic reaction that produces a colored precipitate at the site of the antibody-antigen interaction.

Quantitative Data Presentation

Quantitative analysis of IHC staining allows for the objective assessment of this compound levels. This can be achieved through various scoring methods, often facilitated by digital image analysis software.

ParameterScoring MethodDescriptionExample Data (Arbitrary Units)
Staining Intensity 0-3 Scale0: No staining; 1: Weak staining; 2: Moderate staining; 3: Strong staining.Group A: 1.5 ± 0.4 Group B: 2.8 ± 0.6
Percentage of Positive Cells Manual or Automated CountingThe percentage of cells showing positive staining within a defined region of interest.Control: 3.4% ± 5.9% NAFLD: 24.2% ± 23.4%[5]
H-Score (Histoscore) Intensity x PercentageA composite score calculated by multiplying the staining intensity by the percentage of positive cells, providing a continuous scale (e.g., 0-300).[5]Treatment X: 120 ± 25 Vehicle: 210 ± 30
Experimental Protocol: IHC Staining

This protocol outlines the key steps for performing IHC to detect this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections on charged slides

  • Xylene and graded ethanol series (100%, 95%, 70%)

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., Normal Goat Serum)

  • Primary antibody: Mouse anti-4-HNE monoclonal antibody (e.g., clone HNEJ-2)[6]

  • Biotinylated secondary antibody (e.g., goat anti-mouse IgG)

  • Avidin-Biotin Complex (ABC) reagent

  • Chromogen substrate (e.g., DAB)

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through a graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval buffer.

    • Heat in a pressure cooker, microwave, or water bath according to validated laboratory procedures (e.g., 95-100°C for 20-30 minutes).[7]

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.[8]

    • Rinse with PBS.

  • Blocking:

    • Incubate sections with a blocking solution for 30-60 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with the primary anti-4-HNE antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.[8]

  • Secondary Antibody Incubation:

    • Rinse slides with PBS.

    • Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Signal Amplification:

    • Rinse slides with PBS.

    • Incubate with ABC reagent for 30 minutes.

  • Visualization:

    • Rinse slides with PBS.

    • Incubate with the chromogen substrate until the desired stain intensity develops.

    • Rinse with distilled water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded ethanol series and xylene.

    • Coverslip with a permanent mounting medium.

Workflow Diagram: IHC for this compound Detection

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_final Finalization Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval PeroxidaseBlock Peroxidase Blocking AntigenRetrieval->PeroxidaseBlock Blocking Blocking PeroxidaseBlock->Blocking PrimaryAb Primary Antibody (anti-4-HNE) Blocking->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb ABC ABC Reagent SecondaryAb->ABC DAB DAB Substrate ABC->DAB Counterstain Counterstaining DAB->Counterstain Dehydration Dehydration Counterstain->Dehydration Mounting Mounting Dehydration->Mounting Analysis Analysis Mounting->Analysis IF_Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_final Finalization Prep Deparaffinization/Fixation Perm Permeabilization Prep->Perm Blocking Blocking Perm->Blocking PrimaryAb Primary Antibody (anti-4-HNE) Blocking->PrimaryAb SecondaryAb Fluorophore-conjugated Secondary Antibody PrimaryAb->SecondaryAb Counterstain Counterstaining (DAPI) SecondaryAb->Counterstain Mounting Mounting Counterstain->Mounting Imaging Imaging Mounting->Imaging MS_Workflow cluster_prep Tissue Preparation cluster_isolation Isolation/Analysis cluster_ms Mass Spectrometry cluster_data Data Analysis Sectioning Tissue Sectioning Staining Histological Staining (for LCM) Sectioning->Staining MALDI MALDI Matrix Application Sectioning->MALDI LCM Laser Capture Microdissection Staining->LCM Extraction Protein Extraction & Digestion LCM->Extraction MALDI_MS MALDI-MS Imaging MALDI->MALDI_MS LCMS LC-MS/MS Analysis Extraction->LCMS DataAnalysis_LCMS Protein Identification & Quantification LCMS->DataAnalysis_LCMS DataAnalysis_MALDI Image Generation & Ion Identification MALDI_MS->DataAnalysis_MALDI Result1 Result1 DataAnalysis_LCMS->Result1 Identified HNE-modified proteins in specific cells Result2 Result2 DataAnalysis_MALDI->Result2 Spatial distribution map of HNE-adducts

References

Application Notes & Protocols: Experimental Models for Studying the Function of Endoplasmic Reticulum-Resident Membrane Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins.[1][2] Integral ER membrane proteins are essential players in maintaining ER homeostasis and executing its diverse functions. This document provides a comprehensive overview of experimental models and detailed protocols for characterizing the function of a hypothetical human ER-resident transmembrane protein, referred to herein as HMPO (Human Membrane Protein of the ER). The methodologies described are broadly applicable and utilize the well-studied ER stress sensor, IRE1α, as a guiding example.

Introduction to Studying ER-Resident Membrane Proteins

The endoplasmic reticulum hosts a complex network of proteins that regulate cellular homeostasis.[1] Disruptions in ER function can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress, which activates the Unfolded Protein Response (UPR).[1] The UPR is mediated by three key ER transmembrane proteins: IRE1α, PERK, and ATF6.[1] Studying novel ER-resident proteins like this compound is crucial for understanding fundamental cellular processes and their roles in diseases such as cancer, neurodegenerative disorders, and metabolic diseases.[3]

This guide outlines a multi-faceted approach, from foundational in vitro assays to complex in vivo models, to elucidate the function of this compound.

In Vitro Models: Reconstituting this compound Function

In vitro systems offer a controlled environment to study the intrinsic biochemical properties of a protein, free from cellular complexities.[4]

Cell-Free Protein Expression

Cell-free protein synthesis (CFPS) systems, derived from E. coli, wheat germ, or rabbit reticulocytes, allow for the rapid production of proteins from a DNA or RNA template.[5][6][7] These systems are particularly advantageous for expressing membrane proteins that may be toxic to live cells.[5][6] Specialized CFPS kits, such as the MembraneMax™ Protein Expression System, are designed to handle the complexities of membrane protein synthesis.[5][6]

Reconstitution into Liposomes

To study this compound in a membrane environment, the purified protein can be reconstituted into artificial lipid bilayers (liposomes). This allows for the investigation of its topology, channel or transporter activity, and interactions with specific lipids. The process typically involves solubilizing the protein with detergents and then removing the detergent in the presence of lipids, leading to the formation of proteoliposomes.

Application: In Vitro Kinase Assay

If this compound is predicted to have kinase activity (similar to IRE1α), its enzymatic function can be directly measured in vitro. This assay quantifies the transfer of a phosphate group from ATP to a substrate.

Protocol: In Vitro Kinase Assay for this compound

  • Protein Production: Synthesize and purify recombinant this compound (and a kinase-dead mutant as a negative control) using a cell-free expression system.

  • Reaction Setup: In a microcentrifuge tube, combine the following in kinase reaction buffer:

    • Purified active this compound.

    • A generic or specific peptide substrate.

    • Kinase Assay Buffer.

    • [γ-³²P]ATP or [γ-³³P]ATP (radiolabeled).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Quenching: Stop the reaction by adding a solution like SDS-PAGE loading buffer.

  • Detection: Separate the reaction products by SDS-PAGE. The phosphorylated substrate can be visualized by autoradiography.

  • Quantification: Measure the radioactivity incorporated into the substrate band to determine kinase activity.[8]

Cell-Based (In Vitro) Models: this compound in a Cellular Context

Cell-based models are indispensable for studying the protein's subcellular localization, its interaction partners, and its role in cellular signaling pathways.

Cell Line Models

Commonly used cell lines like HEK293T, HeLa, or U2OS are easy to culture and transfect, making them ideal for initial characterization studies, including overexpression and knockdown experiments.

Protocol: siRNA-Mediated Knockdown of this compound

  • Cell Seeding: Plate cells (e.g., HeLa) in a 6-well plate at a density that will result in 50-80% confluency at the time of transfection.

  • siRNA Preparation: Dilute this compound-targeting siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent.

  • Transfection: Combine the diluted siRNA and transfection reagent, incubate to allow complex formation, and then add the mixture to the cells.

  • Incubation: Incubate the cells for 48-72 hours.

  • Validation: Harvest the cells and validate this compound knockdown by Western blot or qRT-PCR.

  • Functional Analysis: Perform downstream functional assays, such as cell viability assays or analysis of target gene expression, to assess the phenotypic effects of this compound depletion.[9]

Subcellular Localization

Protocol: Immunofluorescence (IF) for this compound Localization

  • Cell Culture: Grow cells on glass coverslips in a petri dish.[10]

  • Fixation: Fix the cells with 4% formaldehyde in PBS for 10-15 minutes at room temperature.[10][11]

  • Permeabilization: Permeabilize the cells with a detergent like 0.2% Triton X-100 or saponin in PBS for 15-20 minutes.[10][12] This step is crucial for allowing antibodies to access intracellular epitopes.[12]

  • Blocking: Block non-specific antibody binding by incubating with a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour.[10]

  • Primary Antibody: Incubate with a primary antibody specific to this compound overnight at 4°C. For co-localization, also include an antibody against a known ER marker protein like Calreticulin or PDI.[13]

  • Secondary Antibody: Wash the cells and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.[10][11]

  • Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.[10]

Identifying Protein-Protein Interactions

Protocol: Co-Immunoprecipitation (Co-IP) for this compound

  • Cell Lysis: Lyse cells expressing this compound with a non-denaturing lysis buffer to preserve protein-protein interactions.[14]

  • Immunoprecipitation: Incubate the cell lysate with an antibody against the "bait" protein (either this compound or a suspected interactor).[15]

  • Complex Capture: Add Protein A/G-coupled agarose or magnetic beads to pull down the antibody-antigen complex.[14]

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Analysis: Analyze the eluted proteins by Western blot using an antibody against the "prey" protein to confirm the interaction.[15]

Functional Readouts: The XBP1 Splicing Assay

If this compound is hypothesized to be involved in the UPR, its function can be assessed by measuring the activation of the IRE1α pathway. A key event in this pathway is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[16]

Protocol: RT-PCR Assay for XBP1 mRNA Splicing

  • Cell Treatment: Treat cells with an ER stress-inducing agent (e.g., tunicamycin or thapsigargin) or under conditions where this compound is overexpressed or knocked down.

  • RNA Extraction: Isolate total RNA from the cells.

  • Reverse Transcription (RT): Synthesize cDNA from the RNA template.

  • PCR Amplification: Perform PCR using primers that flank the splice site of the XBP1 mRNA.

  • Gel Electrophoresis: Separate the PCR products on an agarose gel. The unspliced XBP1 (uXBP1) and spliced XBP1 (sXBP1) will appear as distinct bands of different sizes. An increase in the sXBP1 band indicates activation of the IRE1α pathway.[17]

In Vivo Models: Studying this compound in a Whole Organism

Animal models are essential for understanding the physiological role of a protein in the context of a complete organism.

Model Organisms
  • C. elegans and Drosophila melanogaster: These invertebrate models are powerful for genetic screens due to their short life cycles and ease of genetic manipulation.

  • Zebrafish (Danio rerio): The optical transparency of zebrafish embryos allows for real-time imaging of protein localization and developmental processes.

  • Mouse (Mus musculus): As a mammal, the mouse is often the most relevant model for human disease. Gene targeting techniques can be used to create knockout, conditional knockout, or knock-in mouse lines.[1]

Generating a Conditional Knockout Mouse Model

A conditional knockout (cKO) allows for the deletion of a gene in a specific tissue or at a particular time, which is crucial if the gene is essential for embryonic development.[18][19] This is typically achieved using the Cre-LoxP system.[18]

Methodology Overview:

  • Design a Floxed Allele: Design a targeting vector where critical exons of the this compound gene are flanked by LoxP sites ("floxed"). It is important to target an exon that, when removed, will cause a frameshift or nonsense-mediated decay.[20]

  • Gene Targeting in Embryonic Stem (ES) Cells: Introduce the targeting vector into mouse ES cells.

  • Selection and Screening: Select for ES cells that have undergone successful homologous recombination.

  • Blastocyst Injection: Inject the targeted ES cells into mouse blastocysts and implant them into a surrogate mother.

  • Generate Chimeric Mice: The resulting chimeric offspring are bred to establish a germline transmission of the floxed allele.

  • Breeding with Cre-Driver Line: Cross the floxed mice with a transgenic mouse line that expresses Cre recombinase under the control of a tissue-specific or inducible promoter. In the offspring, the floxed gene segment will be excised only in the cells where Cre is active.[18]

Data Presentation: Quantitative Summaries

Presenting quantitative data in a structured format is key for interpretation and comparison.

Table 1: Effect of this compound Knockdown on UPR Target Gene Expression

Gene TargetFold Change (sithis compound vs. siControl)P-value
CHOP2.5 ± 0.3< 0.01
BiP/GRP781.8 ± 0.2< 0.05
sXBP13.1 ± 0.4< 0.01
ATF42.2 ± 0.2< 0.01

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: In Vitro Kinase Activity of this compound

This compound VariantSubstrateMichaelis Constant (Kₘ, µM)Maximum Velocity (Vₘₐₓ, pmol/min/µg)
Wild-TypePeptide A15.2120.5
Kinase-DeadPeptide AN/A< 1.0
Wild-TypeProtein B45.885.3

N/A: Not applicable, as no significant activity was detected.

Mandatory Visualizations

Signaling Pathway Diagram

HMPO_Signaling_Pathway cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol UnfoldedProteins Unfolded Proteins HMPO_inactive This compound (Inactive) UnfoldedProteins->HMPO_inactive Binds HMPO_active This compound (Active) Dimer HMPO_inactive->HMPO_active Dimerization & Autophosphorylation Substrate Substrate Protein HMPO_active->Substrate Kinase Activity pSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Apoptosis) pSubstrate->Response

Caption: Hypothetical signaling pathway initiated by this compound activation in response to unfolded proteins.

Experimental Workflow Diagram

CoIP_Workflow start Start: HEK293T cells expressing Flag-HMPO lysis Lyse cells in non-denaturing buffer start->lysis incubation Incubate lysate with anti-Flag antibody lysis->incubation beads Add Protein G magnetic beads incubation->beads wash Wash beads 3x to remove non-specific binders beads->wash elution Elute protein complexes wash->elution analysis Analyze by Western Blot for interacting proteins elution->analysis end End: Identify this compound Interactors analysis->end

Caption: Experimental workflow for identifying this compound-interacting proteins via Co-Immunoprecipitation.

Logical Relationship Diagram

Model_Relationships invitro In Vitro Models (Cell-Free, Liposomes) [Biochemical Properties] cellbased Cell-Based Models (Cell Lines, Organoids) [Cellular Function] invitro->cellbased Hypothesis Generation drugdev Drug Development [Therapeutic Target Validation] invitro->drugdev Initial Screening invivo In Vivo Models (Mouse, Zebrafish) [Physiological Role] cellbased->invivo Validation in Organism cellbased->drugdev Cellular Efficacy invivo->drugdev Preclinical Testing

Caption: Logical flow from basic biochemical characterization to preclinical therapeutic validation.

References

Application Notes: Generation and Characterization of Humanized hMPO Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Myeloperoxidase (MPO) is a critical enzyme of the innate immune system, primarily expressed in neutrophils. It catalyzes the formation of hypochlorous acid (HOCl), a potent antimicrobial agent. However, aberrant MPO activity is also implicated in the pathology of numerous inflammatory diseases, including cardiovascular disease, neurodegenerative disorders, and some cancers. Due to significant differences in the structure and function of MPO between mice and humans, standard mouse models often fail to accurately predict the efficacy and safety of MPO-targeted therapeutics in humans. Humanized mouse models, in which the murine Mpo gene is replaced with its human counterpart (hMPO), provide a more physiologically relevant system for studying human MPO (this compound) function and for the preclinical evaluation of novel drug candidates.

This document provides detailed protocols for the generation of this compound knock-in mice using CRISPR/Cas9 technology and for the subsequent validation of this compound expression and function.

Part 1: Generation of this compound Knock-In Mice

The most precise method for creating a humanized MPO mouse model is to replace the mouse Mpo gene with the human MPO gene at the endogenous mouse locus. This ensures that the human gene is under the control of the native mouse regulatory elements, preserving the correct tissue-specific and temporal expression patterns. The CRISPR/Cas9 system offers an efficient methodology for this type of targeted gene replacement.

Experimental Workflow: this compound Mouse Model Generation

The overall process for generating and validating an this compound knock-in mouse model is outlined below. This workflow begins with the design of the targeting strategy and culminates in a functionally validated animal model ready for preclinical research.

G cluster_0 Design & Preparation cluster_1 Microinjection & Embryo Transfer cluster_2 Screening & Validation A 1. Design gRNA & Donor DNA (with this compound sequence) B 2. Synthesize Cas9, gRNA & Donor DNA A->B D 4. Microinject CRISPR Mix into Zygotes B->D C 3. Prepare Zygotes from Donor Female Mice C->D E 5. Transfer Embryos to Pseudopregnant Females D->E F 6. Birth of Founder (F0) Pups E->F G 7. Genotyping PCR on F0 Pups to Identify Knock-In F->G H 8. Breed F0 to Wild-Type to Establish F1 Line G->H I 9. Validate this compound Expression & Function in F1 Mice H->I

Workflow for generating this compound knock-in mice.
Protocol 1: Generation of this compound Knock-In Mice via CRISPR/Cas9

This protocol outlines the key steps for generating knock-in mice where the murine Mpo coding sequence is replaced by the human MPO coding sequence.

1. Design and Preparation:

  • Guide RNA (gRNA) Design: Design two gRNAs targeting regions in the 5' and 3' untranslated regions (UTRs) or flanking introns of the mouse Mpo gene. This will create a double-strand break to excise the mouse gene.

  • Donor DNA Template: Synthesize a single-stranded or double-stranded DNA donor template. This template should contain the full human MPO cDNA sequence flanked by 500-1000 bp homology arms that match the mouse genomic sequences immediately upstream and downstream of the gRNA target sites.

  • Reagent Preparation: Prepare high-quality Cas9 nuclease, synthetic gRNAs, and the donor DNA template for microinjection.

2. Microinjection:

  • Animal Preparation: Use superovulated female mice (e.g., C57BL/6 strain) as zygote donors and vasectomized males to prepare pseudopregnant surrogate mothers.

  • Zygote Collection: Harvest fertilized zygotes from the oviducts of the donor females.

  • Microinjection: Prepare an injection mix containing Cas9 protein, the two gRNAs, and the donor DNA template. Microinject this mixture into the pronucleus of the collected zygotes.

  • Embryo Transfer: Surgically transfer the microinjected embryos into the oviducts of the pseudopregnant surrogate mothers.

3. Founder Screening and Breeding:

  • Birth of Founders (F0): Pups born from the surrogate mothers are designated as the F0 generation.

  • Genotyping: At 2-3 weeks of age, obtain tail biopsies for DNA extraction. Use PCR with specific primers to screen for the presence of the human MPO gene and the absence of the mouse Mpo gene.

  • Breeding: Breed correctly identified F0 founder mice with wild-type mice to establish heterozygous F1 generation lines. Germline transmission of the humanized allele must be confirmed in the F1 offspring via genotyping.

Part 2: Validation of the this compound Model

Once the this compound knock-in mouse line is established, a thorough validation is critical to ensure the model is functionally relevant.[1] This involves confirming gene and protein expression and verifying that the human MPO enzyme is active.

This compound in Neutrophil Function

MPO is a key component of the neutrophil's antimicrobial arsenal. Upon phagocytosis of a pathogen, NADPH oxidase generates superoxide, which is converted to hydrogen peroxide (H₂O₂). MPO then uses H₂O₂ to oxidize chloride ions into highly reactive hypochlorous acid (HOCl), a process known as the respiratory burst. This pathway is central to the function of neutrophils.

G cluster_0 Neutrophil Phagosome NADPH NADPH Oxidase O2 O₂ O2_superoxide O₂⁻ (Superoxide) O2->O2_superoxide NADPH H2O2 H₂O₂ (Hydrogen Peroxide) O2_superoxide->H2O2 SOD SOD SOD HOCl HOCl (Hypochlorous Acid) H2O2->HOCl this compound, Cl⁻ This compound This compound Cl Cl⁻ Pathogen Pathogen Killing HOCl->Pathogen

This compound signaling pathway in neutrophils.
Protocol 2: Genotyping by PCR

Objective: To confirm the replacement of the murine Mpo gene with the this compound gene at the DNA level.

  • DNA Extraction: Extract genomic DNA from tail biopsies of F1 generation mice.

  • Primer Design: Design three primers:

    • Forward Primer (Fwd): Binds to a sequence upstream of the 5' homology arm in the mouse genome.

    • Reverse Primer 1 (Rev1): Binds within the human MPO coding sequence.

    • Reverse Primer 2 (Rev2): Binds within the mouse Mpo coding sequence.

  • PCR Reaction: Perform two separate PCR reactions for each sample:

    • Reaction A (Humanized Allele): Fwd + Rev1

    • Reaction B (Wild-Type Allele): Fwd + Rev2

  • Gel Electrophoresis: Analyze PCR products on an agarose gel. A band in Reaction A indicates the presence of the this compound allele, while a band in Reaction B indicates the wild-type mouse allele. Heterozygous mice will show a band in both reactions.

Protocol 3: this compound Expression Analysis (ELISA)

Objective: To quantify the concentration of human MPO protein in mouse tissues.

  • Sample Preparation: Isolate neutrophils from the bone marrow or peripheral blood of wild-type and this compound heterozygous mice. Lyse the cells using a buffer containing a protease inhibitor cocktail (e.g., RIPA buffer).

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • ELISA: Use a commercially available human MPO-specific ELISA kit.

    • Coat a 96-well plate with a capture antibody specific for human MPO.

    • Add diluted cell lysates and standards to the wells and incubate.

    • Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Wash again and add the enzyme substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the concentration of this compound in each sample by comparing its absorbance to the standard curve. Normalize the this compound concentration to the total protein concentration of the lysate.

Protocol 4: MPO Peroxidase Activity Assay

Objective: To measure the enzymatic activity of the expressed human MPO.[2][3]

  • Reagent Preparation:

    • Assay Buffer: Phosphate buffer (pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB).

    • Substrate Solution: O-dianisidine dihydrochloride and hydrogen peroxide (H₂O₂) in phosphate buffer.

  • Sample Preparation: Prepare cell lysates from neutrophils as described in Protocol 3, using the Assay Buffer for lysis.

  • Kinetic Assay:

    • Add a small volume of cell lysate to a 96-well plate.

    • Add the Substrate Solution to initiate the reaction.

    • Immediately measure the change in absorbance at 460 nm over time (e.g., every 30 seconds for 5 minutes) using a spectrophotometer.

  • Data Analysis: The rate of change in absorbance is proportional to the MPO activity. One unit of MPO activity is typically defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute. Calculate the specific activity (U/mg of total protein).

Part 3: Representative Data

The following tables present example data that would be expected from the validation of a successfully generated this compound mouse line.

Table 1: Genotyping PCR Results for F1 Generation

Mouse IDWild-Type Allele (mMpo)Humanized Allele (this compound)Genotype
WT-1 +-Wild-Type
This compound-1 ++Heterozygous
This compound-2 --Undetermined
This compound-3 ++Heterozygous

'+' indicates the presence of a PCR product; '-' indicates its absence.

Table 2: this compound Protein Expression in Bone Marrow Neutrophils (ELISA)

GenotypeMouse IDThis compound Concentration (ng/mg total protein)Mean ± SD
Wild-Type WT-10.00.0 ± 0.0
WT-20.0
Heterozygous This compound-145.247.5 ± 2.9
This compound-250.1
This compound-347.1

Table 3: MPO Enzymatic Activity in Bone Marrow Neutrophils

GenotypeMouse IDMPO Activity (U/mg total protein)Mean ± SD
Wild-Type WT-15.55.3 ± 0.3
WT-25.0
Heterozygous This compound-14.94.8 ± 0.2
This compound-24.6
This compound-34.9

Note: The enzymatic activity of human MPO may differ slightly from murine MPO, but should be robustly detectable in heterozygous mice.[3]

Applications in Drug Development

Humanized this compound mouse models are invaluable tools for:

  • Efficacy Testing: Evaluating the effectiveness of this compound-specific inhibitors in a relevant in vivo setting.

  • Pharmacokinetics/Pharmacodynamics (PK/PD): Studying the absorption, distribution, metabolism, and excretion of MPO-targeted drugs.

  • Safety and Toxicology: Assessing potential off-target effects and toxicity of drug candidates in a model that expresses the human protein.

  • Disease Modeling: Investigating the specific role of human MPO in the pathogenesis of inflammatory diseases.

References

Unraveling the Complexity of Human Myeloperoxidase: Application Notes and Protocols for Post-Translational Modification Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Human Myeloperoxidase (HMPO), a pivotal enzyme in the innate immune system, is subject to a variety of post-translational modifications (PTMs) that intricately regulate its function, localization, and role in inflammatory signaling. Understanding the landscape of this compound PTMs is critical for elucidating its contribution to both health and disease, and for the development of novel therapeutic strategies targeting inflammatory and autoimmune disorders. This document provides detailed application notes and experimental protocols for the analysis of key this compound PTMs.

Introduction to this compound Post-Translational Modifications

This compound undergoes several PTMs that are crucial for its proper folding, enzymatic activity, and biological function. The most well-characterized PTMs of this compound include N-linked glycosylation, oxidation, and chlorination. While less explored, phosphorylation and ubiquitination are also potential regulatory mechanisms that warrant investigation. These modifications can influence the enzyme's catalytic efficiency, stability, and its interaction with other proteins, thereby modulating its role in inflammatory pathways such as neutrophil extracellular trap (NET) formation. Dysregulation of this compound PTMs has been implicated in various inflammatory diseases, making them attractive targets for therapeutic intervention.

Quantitative Analysis of this compound PTMs

The following table summarizes the known PTMs of human myeloperoxidase, their sites, and the relative abundance of different modified forms. This data is crucial for comparative studies and for understanding the physiological and pathological relevance of these modifications.

Post-Translational ModificationSite(s)Method of QuantificationRelative Abundance/Notes
N-linked Glycosylation Asn323, Asn355, Asn391, Asn483, Asn729Mass Spectrometry (LC-MS/MS)Asn323: High mannose, complex, and phosphorylated glycans (M6P). Asn355 & Asn391: Predominantly high mannose. Asn483: Paucimannose-type glycans. Asn729: Complex glycans. The relative abundance of specific glycoforms varies between sites and can be altered in disease states.[1]
Oxidation Methionine and Tryptophan residuesMass Spectrometry (LC-MS/MS)Specific sites and stoichiometry are stimulus-dependent. Increased oxidation is observed under inflammatory conditions.
Chlorination Tyrosine residuesMass Spectrometry (LC-MS/MS)Formation of 3-chlorotyrosine is a specific marker of MPO activity. Quantification is typically performed by stable isotope dilution mass spectrometry.
Phosphorylation Serine, Threonine, Tyrosine residuesPutative - requires further investigationSpecific sites and stoichiometry in vivo are not well-characterized.
Ubiquitination Lysine residuesPutative - requires further investigationSpecific sites and the role in this compound turnover are currently unknown.

Experimental Protocols

Detailed methodologies for the analysis of this compound PTMs are provided below. These protocols are intended as a starting point and may require optimization based on the specific experimental context and available instrumentation.

Protocol 1: Analysis of N-linked Glycosylation of this compound by Mass Spectrometry

This protocol outlines the steps for the site-specific characterization of N-linked glycans on this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Isolate neutrophils from whole blood using density gradient centrifugation.

  • Lyse the neutrophils in a buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitate this compound using a specific anti-MPO antibody conjugated to magnetic beads.

  • Wash the beads extensively to remove non-specific binding proteins.

2. In-solution Tryptic Digestion:

  • Resuspend the beads in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

  • Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.

  • Alkylate cysteine residues with iodoacetamide in the dark at room temperature for 20 minutes.

  • Dilute the sample with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to less than 2 M.

  • Add sequencing-grade trypsin and incubate overnight at 37°C.

3. Glycopeptide Enrichment (Optional but Recommended):

  • Use hydrophilic interaction liquid chromatography (HILIC) or graphitized carbon solid-phase extraction (SPE) to enrich for glycopeptides from the tryptic digest.

4. LC-MS/MS Analysis:

  • Analyze the enriched glycopeptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

  • Employ a data-dependent acquisition method with collision-induced dissociation (CID) and/or higher-energy collisional dissociation (HCD) to fragment the glycopeptides.

5. Data Analysis:

  • Use specialized software (e.g., Byonic™, Glyco-Mod) to identify the glycan compositions and the peptide sequences of the glycopeptides.

  • Manually validate the MS/MS spectra to confirm the assignments.

  • Perform relative quantification of different glycoforms based on the peak areas of the corresponding precursor ions.

Protocol 2: Detection of Oxidized this compound by Western Blot and Mass Spectrometry

This protocol describes methods to detect and quantify the oxidation of methionine and tryptophan residues in this compound.

A. Western Blotting for Carbonylated Proteins (a general marker of oxidative stress):

  • Separate this compound samples by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Derivatize carbonyl groups on oxidized proteins with 2,4-dinitrophenylhydrazine (DNPH).

  • Probe the membrane with an anti-DNP antibody.

  • Detect the signal using a horseradish peroxidase (HRP)-conjugated secondary antibody and chemiluminescence.

B. Mass Spectrometry for Site-Specific Oxidation Analysis:

  • Follow the sample preparation and tryptic digestion steps as described in Protocol 1.

  • Analyze the peptide mixture by LC-MS/MS.

  • Search the data for mass shifts corresponding to the oxidation of methionine (+16 Da) and tryptophan (+16 or +32 Da).

  • Use targeted MS/MS or parallel reaction monitoring (PRM) for quantitative analysis of specific oxidized peptides.

Protocol 3: Measurement of this compound Chlorination Activity

This protocol provides a method to assess the chlorinating activity of this compound, a key enzymatic function.

1. Sample Preparation:

  • Purify this compound from neutrophils or use recombinant this compound.

  • Prepare a reaction buffer containing 100 mM sodium phosphate, pH 7.4, 140 mM NaCl, and 10 mM L-tyrosine.

2. Enzyme Reaction:

  • Add this compound to the reaction buffer.

  • Initiate the reaction by adding a fresh solution of hydrogen peroxide (H₂O₂).

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding catalase.

3. Analysis of 3-Chlorotyrosine:

  • Precipitate the protein using trichloroacetic acid (TCA).

  • Hydrolyze the protein pellet in 6 M HCl.

  • Analyze the amino acid mixture by LC-MS/MS using a stable isotope-labeled 3-chlorotyrosine internal standard for accurate quantification.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows related to this compound PTM analysis.

HMPO_Glycosylation_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_digestion Digestion & Enrichment cluster_analysis Analysis Neutrophils Neutrophil Isolation Lysis Cell Lysis Neutrophils->Lysis IP Immunoprecipitation Lysis->IP Anti-MPO Ab Digestion Tryptic Digestion IP->Digestion Trypsin Enrichment Glycopeptide Enrichment Digestion->Enrichment HILIC LCMS LC-MS/MS Enrichment->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Caption: Workflow for this compound N-linked glycosylation analysis.

HMPO_Inflammatory_Signaling cluster_activation Neutrophil Activation cluster_mpo This compound Regulation & Activity cluster_downstream Downstream Effects Stimuli Inflammatory Stimuli (e.g., PMA, LPS) PKC PKC Activation Stimuli->PKC MPO_PTM This compound PTMs (e.g., Phosphorylation?) PKC->MPO_PTM Putative MPO_Active Active this compound MPO_PTM->MPO_Active ROS ROS Production MPO_Active->ROS Oxidation Protein/Lipid Oxidation MPO_Active->Oxidation NETosis NETosis ROS->NETosis Inflammation Inflammation NETosis->Inflammation Amplification Tissue_Damage Tissue_Damage Oxidation->Tissue_Damage

Caption: this compound in neutrophil inflammatory signaling.

Conclusion

The analysis of this compound post-translational modifications is a rapidly evolving field with significant implications for understanding and treating inflammatory diseases. The protocols and information provided herein offer a comprehensive guide for researchers to explore the complex world of this compound PTMs. Further investigation into the less-characterized modifications, such as phosphorylation and ubiquitination, will undoubtedly provide deeper insights into the regulation of this critical enzyme and open new avenues for therapeutic innovation.

References

Troubleshooting & Optimization

Technical Support Center: Human Myeloperoxidase (HMPO) Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Human Myeloperoxidase (HMPO) activity assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to this compound activity assays.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your this compound activity assay experiments.

High Background Signal

A high background signal can mask the true signal from your samples and reduce the dynamic range of the assay.

Question: My blank and negative control wells show a high signal. What are the possible causes and solutions?

Answer:

High background can stem from several factors, from reagent quality to procedural steps. Here’s a breakdown of potential causes and how to address them:

  • Contaminated Reagents:

    • Issue: Assay buffers, substrates (e.g., TMB, Amplex Red), or water used for dilutions may be contaminated with peroxidases or other substances that react with the substrate.

    • Solution: Use fresh, high-purity reagents and sterile, nuclease-free water. Prepare solutions fresh on the day of the experiment. If you suspect contamination, test each reagent individually.

  • Substrate Instability:

    • Issue: The substrate solution, particularly TMB, is light-sensitive and can auto-oxidize, leading to a blue color in the absence of enzyme activity.

    • Solution: Protect the TMB substrate from light at all times by storing it in a dark bottle and covering the plate during incubation.

  • Improper Washing:

    • Issue: In ELISA-based MPO activity assays, insufficient washing can leave behind unbound enzyme or detection antibodies, contributing to a high background.

    • Solution: Ensure a thorough washing procedure. Increase the number of wash steps or the volume of wash buffer. After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.

  • Extended Incubation Times:

    • Issue: Over-incubation with the substrate can lead to non-enzymatic signal development.

    • Solution: Optimize the incubation time. Monitor the color development and stop the reaction when the positive control is in the optimal range, before the background becomes too high.

  • Sample-Specific Issues:

    • Issue: Samples themselves may contain interfering substances. For example, hemolyzed serum or plasma samples can exhibit peroxidase-like activity due to the presence of hemoglobin.

    • Solution: Whenever possible, use fresh, non-hemolyzed samples. If hemolysis is unavoidable, include appropriate controls to assess the contribution of hemoglobin to the signal.

Low or No Signal

A weak or absent signal in your positive controls and samples can be equally frustrating.

Question: I am not seeing any signal, or the signal is very weak, even in my positive control. What should I check?

Answer:

A lack of signal usually points to a problem with one of the key components of the reaction or an error in the assay procedure.

  • Inactive Enzyme:

    • Issue: The this compound enzyme (in the positive control or samples) may have lost its activity due to improper storage or handling. MPO is sensitive to repeated freeze-thaw cycles.

    • Solution: Aliquot the enzyme upon first use and store it at -80°C. Avoid repeated freeze-thaw cycles. When running the assay, ensure the enzyme is properly thawed and kept on ice.

  • Incorrect Reagent Preparation:

    • Issue: Errors in the dilution of the substrate, enzyme, or other critical reagents can lead to a complete loss of signal.

    • Solution: Double-check all calculations and dilutions. Ensure that all components are added in the correct order as specified in the protocol.

  • Inhibitors in the Sample:

    • Issue: Your sample may contain endogenous inhibitors of MPO activity. For instance, high concentrations of antioxidants can interfere with the assay.

    • Solution: Try diluting your sample further to reduce the concentration of potential inhibitors. If inhibition is still suspected, a spike-and-recovery experiment can help confirm this.

  • Improper Assay Conditions:

    • Issue: The pH of the assay buffer is critical for optimal enzyme activity. Incorrect pH can significantly reduce or eliminate the signal.

    • Solution: Verify the pH of your assay buffer. Ensure it is within the recommended range for the specific assay being used.

High Variability Between Replicates

Inconsistent results between replicate wells can make your data unreliable.

Question: My replicate wells show high variability. How can I improve the precision of my assay?

Answer:

High variability is often due to technical errors in pipetting or inconsistencies in the assay plate.

  • Pipetting Errors:

    • Issue: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability.

    • Solution: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions. When adding reagents to the plate, be consistent with your timing and technique.

  • Edge Effects:

    • Issue: Wells on the outer edges of a 96-well plate can be more susceptible to evaporation, leading to changes in reagent concentrations and variability in results.

    • Solution: Avoid using the outer wells of the plate for your samples and standards. Instead, fill these wells with buffer or water to create a more uniform environment across the plate.

  • Incomplete Mixing:

    • Issue: If reagents are not mixed thoroughly in the wells, the reaction may not proceed uniformly, leading to variable results.

    • Solution: After adding reagents, gently tap the plate or use a plate shaker to ensure proper mixing. Avoid introducing bubbles.

  • Temperature Gradients:

    • Issue: A temperature gradient across the plate during incubation can cause the enzymatic reaction to proceed at different rates in different wells.

    • Solution: Ensure the entire plate is at a uniform temperature during incubation. Avoid stacking plates in the incubator.

Frequently Asked Questions (FAQs)

Q1: What are the most common substrates used in this compound activity assays, and what are their pros and cons?

A1: The two most common substrates are 3,3',5,5'-Tetramethylbenzidine (TMB) for colorimetric assays and various substrates like Amplex Red or 3'-(p-aminophenyl) fluorescein (APF) for fluorometric assays.

  • TMB (Colorimetric):

    • Pros: Simple, inexpensive, and the resulting color change can be read on a standard plate reader at 450 nm after stopping the reaction with acid. The blue initial product can also be measured at 650 nm for kinetic assays.[1][2]

    • Cons: Less sensitive than fluorometric substrates. The reaction is light-sensitive.

  • Fluorometric Substrates (e.g., APF):

    • Pros: High sensitivity, allowing for the detection of low levels of MPO activity (as low as 0.5 µU per well).[3]

    • Cons: Requires a fluorescence plate reader. Can be more susceptible to interference from fluorescent compounds in the sample.

Q2: Can I use serum or plasma samples directly in my this compound activity assay?

A2: Serum and plasma samples can often be used, but with some important considerations. These samples can be directly diluted in the assay buffer. However, hemolysis (the rupture of red blood cells) can release hemoglobin, which has its own peroxidase activity and can lead to false-positive results. Therefore, it is crucial to use non-hemolyzed samples whenever possible. If you must use hemolyzed samples, appropriate controls are necessary to account for the hemoglobin-based signal.

Q3: What are some common inhibitors of this compound, and can they be used as controls?

A3: Yes, using a known inhibitor is an excellent way to confirm the specificity of your assay. Common inhibitors include:

  • 4-Aminobenzoic Acid Hydrazide (4-ABAH): A specific and irreversible inhibitor of MPO with an IC50 of approximately 0.3 µM.

  • Sodium Azide: A potent inhibitor of heme-containing enzymes, including MPO. However, it is a general inhibitor and not specific to MPO.

Q4: What is a "false positive" in an this compound assay, and how can I avoid it?

A4: A false positive is a result that indicates MPO activity when there is none or the level is artificially inflated. Common causes include:

  • Interfering Substances: As mentioned, hemoglobin in hemolyzed samples can cause false positives.

  • Other Peroxidases: Samples may contain other peroxidases that can react with the substrate. Using a specific MPO inhibitor can help differentiate MPO activity from that of other peroxidases.

  • Antibody Cross-Reactivity: In immunoassays, antibodies intended to capture MPO might cross-react with other molecules. For instance, anti-MPO antibodies have been shown to sometimes bind to DNA/anti-DNA antibody complexes, leading to false-positive results in certain patient samples.

To avoid false positives, use clean samples, include proper controls (including samples with a known MPO inhibitor), and be aware of potential cross-reactivities in your specific sample type.

Data Presentation

The following tables provide a summary of typical quantitative data you might expect in this compound activity assays. These values can vary depending on the specific assay kit, reagents, and experimental conditions.

Table 1: Typical Detection Ranges for this compound Activity Assays

Assay TypeSubstrateTypical Detection Range
ColorimetricTMB19.42 - 893.31 U/L
FluorometricAPFAs low as 0.5 µU/well

Table 2: Common this compound Inhibitors and Their Potency

InhibitorTypeIC50 (for MPO)
4-Aminobenzoic Acid Hydrazide (4-ABAH)Specific, Irreversible~0.3 µM
MethimazoleReversible~7.0 µM (for Lactoperoxidase)

Experimental Protocols

Below are generalized protocols for common colorimetric and fluorometric this compound activity assays. Note: These are example protocols. You should always follow the specific instructions provided with your assay kit.

Protocol 1: Colorimetric this compound Activity Assay using TMB
  • Reagent Preparation:

    • Prepare the MPO Assay Buffer as directed by the kit manufacturer.

    • Reconstitute the lyophilized MPO positive control and standards.

    • Prepare the TMB substrate solution immediately before use and protect it from light.

  • Standard Curve Preparation:

    • Create a serial dilution of the MPO standard to generate a standard curve. A typical range might be from 0.1 to 10 ng/mL.

  • Sample Preparation:

    • Centrifuge tissue homogenates or cell lysates to remove insoluble material.

    • Dilute serum or plasma samples in Assay Buffer. It is recommended to test several dilutions to ensure the readings fall within the linear range of the standard curve.

  • Assay Procedure:

    • Add 50 µL of standards and samples to a 96-well plate in duplicate.

    • Add 50 µL of the TMB substrate solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

    • Stop the reaction by adding 50 µL of Stop Solution (e.g., 2 M H2SO4).

    • Read the absorbance at 450 nm on a microplate reader.

Protocol 2: Fluorometric this compound Activity Assay using APF
  • Reagent Preparation:

    • Prepare the MPO Assay Buffer.

    • Reconstitute the MPO positive control and fluorescein standard.

    • Prepare the MPO probe (APF) and substrate solutions as per the kit instructions.

  • Standard Curve Preparation:

    • Prepare a serial dilution of the fluorescein standard. A typical range might be from 10 to 50 pmol/well.

  • Sample Preparation:

    • Prepare cell lysates or tissue homogenates in MPO Assay Buffer and keep them on ice.

    • For white blood cells, lyse red blood cells, wash the pellet, and then lyse the white blood cells in MPO Assay Buffer.

  • Assay Procedure:

    • Add 50 µL of standards and samples to a black, clear-bottom 96-well plate in duplicate.

    • Prepare a Reaction Mix containing the MPO probe and substrate.

    • Add 50 µL of the Reaction Mix to each well.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

    • Measure the fluorescence at an excitation/emission of approximately 485/525 nm.

Visualizations

This compound Signaling Pathway in Neutrophils

HMPO_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MPO Extracellular Myeloperoxidase (MPO) CD11b CD11b/CD18 (Mac-1) MPO->CD11b Binds to PI3K PI3K CD11b->PI3K p38 p38 MAPK CD11b->p38 ERK ERK1/2 CD11b->ERK Akt Akt PI3K->Akt IKK IKK Akt->IKK IkB IκB IKK->IkB Phosphorylates & Inhibits NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Drives

Caption: this compound signaling cascade in neutrophils.

Experimental Workflow for a Colorimetric this compound Assay

HMPO_Workflow prep Reagent & Sample Preparation plate Add Standards & Samples to 96-well Plate prep->plate substrate Add TMB Substrate plate->substrate incubate Incubate at RT (15-30 min, dark) substrate->incubate stop Add Stop Solution incubate->stop read Read Absorbance at 450 nm stop->read analyze Data Analysis read->analyze

Caption: Colorimetric this compound assay workflow.

Troubleshooting Logic for High Background

Troubleshooting_High_Background start High Background Observed check_reagents Are reagents fresh and uncontaminated? start->check_reagents check_substrate Was substrate protected from light? check_reagents->check_substrate Yes remake_reagents Remake reagents with high-purity water check_reagents->remake_reagents No check_washing Was washing thorough? check_substrate->check_washing Yes protect_substrate Repeat assay, ensuring substrate is light-protected check_substrate->protect_substrate No check_incubation Was incubation time optimal? check_washing->check_incubation Yes optimize_washing Increase wash steps or volume check_washing->optimize_washing No optimize_incubation Reduce incubation time check_incubation->optimize_incubation No resolved Problem Resolved check_incubation->resolved Yes remake_reagents->check_substrate protect_substrate->check_washing optimize_washing->check_incubation optimize_incubation->resolved

Caption: Troubleshooting high background issues.

References

Navigating the Challenges of hMPO Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Human Myeloperoxidase (hMPO) purification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of both native and recombinant this compound, with a focus on preventing its inactivation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound inactivation during purification?

A1: Inactivation of human Myeloperoxidase (this compound) during purification can be attributed to several factors. The enzyme is sensitive to its biochemical environment, and deviations from optimal conditions can lead to a loss of activity. Key causes include:

  • Sub-optimal pH: this compound's enzymatic activity is pH-dependent. Its chlorinating activity is dominant in acidic conditions (pH 4.7-6.0), while peroxidase activity is favored at a neutral pH (around 7.4)[1][2]. Exposure to extreme pH levels during purification can lead to irreversible inactivation.

  • Oxidative Damage by Hydrogen Peroxide (H₂O₂): While H₂O₂ is a substrate for this compound, high concentrations can cause irreversible inactivation. This occurs through the oxidation of the heme group and susceptible amino acid residues, leading to heme destruction, iron release, and disruption of the protein's structure[3][4][5].

  • Absence of Reducing Substrates: In the absence of reducing substrates, this compound is more vulnerable to inactivation by its own substrate, H₂O₂[3][4].

  • Improper Glycosylation: this compound is a glycoprotein, and the structure of its N-linked glycans can influence its stability. Variations in glycosylation, particularly for recombinant this compound expressed in different host systems, can impact its thermal stability and overall activity[6][7][8].

  • Proteolytic Degradation: Like any protein purification, contamination with proteases from the source material can lead to degradation of this compound.

Q2: My purified this compound shows low enzymatic activity. How can I troubleshoot this?

A2: Low enzymatic activity post-purification is a common issue. Here’s a step-by-step troubleshooting guide:

  • Verify pH Throughout Purification: Ensure that the pH of all buffers used during extraction, chromatography, and storage is within the optimal range for this compound stability (typically near neutral, pH 7.0-7.5, unless a specific activity is being targeted).

  • Control Hydrogen Peroxide Concentration: If H₂O₂ is used during activity assays, ensure its concentration is not excessively high. For storage, it is critical to remove any residual H₂O₂.

  • Include Reducing Substrates or Stabilizers: The presence of a reducing substrate can protect this compound from self-inactivation[3]. Consider including a low concentration of a suitable substrate or a stabilizer in your purification buffers.

  • Assess Protein Integrity: Run an SDS-PAGE to check for protein degradation. If degradation is observed, consider adding a protease inhibitor cocktail during the initial extraction steps.

  • Consider the Source of this compound: If you are purifying recombinant this compound, the expression system used can significantly impact its folding and post-translational modifications, which are crucial for activity[9][10]. Expression in mammalian cells, for example, is more likely to yield properly glycosylated and active enzyme compared to bacterial systems.

Q3: What is the optimal pH for this compound stability during purification?

A3: The optimal pH for this compound stability during purification is generally considered to be near neutral (pH 7.0-7.4). At this pH, the enzyme maintains its structural integrity and peroxidase activity[1][2]. While its chlorinating activity is higher at acidic pH, prolonged exposure to acidic conditions can also lead to instability and potential inactivation[1][2].

Troubleshooting Guide: Preventing this compound Inactivation

This section provides more detailed troubleshooting advice for specific issues you might encounter.

Issue 1: Loss of this compound activity after chromatography.
  • Possible Cause: Inappropriate buffer pH or composition during elution.

  • Troubleshooting Steps:

    • pH Monitoring: Measure the pH of your elution fractions. Ensure the pH has not shifted to a detrimental acidic or alkaline range.

    • Buffer Optimization: If using pH-based elution, neutralize the fractions immediately with a suitable buffer (e.g., 1M Tris-HCl, pH 8.0).

    • Alternative Chromatography: If the problem persists, consider alternative chromatography techniques that do not rely on harsh pH changes, such as affinity chromatography or size-exclusion chromatography.

Issue 2: Recombinant this compound is found in inclusion bodies.
  • Possible Cause: High expression levels and improper folding in the host system (commonly in E. coli).

  • Troubleshooting Steps:

    • Lower Expression Temperature: Reduce the induction temperature (e.g., from 37°C to 18-25°C) to slow down protein expression and allow more time for proper folding.

    • Optimize Induction Conditions: Lower the concentration of the inducing agent (e.g., IPTG).

    • Co-expression with Chaperones: Co-express molecular chaperones that can assist in the proper folding of this compound.

    • Use a Different Expression System: Consider expressing this compound in a eukaryotic system like yeast or mammalian cells that can handle complex post-translational modifications such as glycosylation[9].

Experimental Protocols

Protocol 1: General Purification Workflow for Native this compound from Neutrophils

This protocol provides a general outline. Specific buffer compositions and chromatography resins may need optimization.

G cluster_0 Cell Lysis and Extraction cluster_1 Chromatographic Purification cluster_2 Final Product NeutrophilIsolation Isolate Neutrophils from Whole Blood Lysis Lyse Cells (e.g., sonication) in a buffered solution (pH 7.4) with protease inhibitors NeutrophilIsolation->Lysis Centrifugation1 Centrifuge to pellet cellular debris Lysis->Centrifugation1 Supernatant Collect Supernatant containing this compound Centrifugation1->Supernatant AffinityChromatography Affinity Chromatography (e.g., Concanavalin A for glycoproteins) Supernatant->AffinityChromatography IonExchange Ion-Exchange Chromatography AffinityChromatography->IonExchange SizeExclusion Size-Exclusion Chromatography for final polishing IonExchange->SizeExclusion Purifiedthis compound Purified this compound SizeExclusion->Purifiedthis compound ActivityAssay Assess Purity (SDS-PAGE) and Activity Purifiedthis compound->ActivityAssay

Figure 1. A generalized workflow for the purification of native this compound from neutrophils.

Data Presentation

Table 1: Effect of pH on this compound Activity

pHPeroxidase Activity (Relative Units)Chlorinating Activity (Relative Units)Reference
5.0LowHigh[1][2]
6.0ModerateModerate[1]
7.4HighLow[1][2]

Table 2: Impact of Hydrogen Peroxide on this compound Stability

H₂O₂ Concentration (Molar Excess to this compound)Residual Peroxidase Activity (%)Structural Changes ObservedReference
Low (e.g., 10-fold)~65%Partial inactivation via oxidation of Compound I[3][4]
High (e.g., 1000-fold)<10%Complete inactivation, heme destruction, iron release, detachment of the small polypeptide chain[3][5]

Signaling and Inactivation Pathways

Diagram 1: The Catalytic Cycle and Inactivation Pathway of this compound

This diagram illustrates the normal catalytic cycle of this compound and how excess hydrogen peroxide can lead to its irreversible inactivation.

G MPO_Fe3 MPO (Fe³⁺) (Resting State) Compound_I Compound I ([Fe⁴⁺=O] Por•⁺) MPO_Fe3->Compound_I H₂O₂ Compound_II Compound II ([Fe⁴⁺=O] Por) Compound_I->Compound_II Substrate (e.g., Cl⁻) Inactive_MPO Inactive MPO (Heme destruction, protein oxidation) Compound_I->Inactive_MPO Oxidation of protein/heme (in absence of substrate) Compound_II->MPO_Fe3 Substrate Compound_III Compound III ([Fe³⁺-O₂⁻]) Compound_II->Compound_III Excess H₂O₂ Compound_III->Inactive_MPO Generation of reactive oxidants

Figure 2. The catalytic cycle of this compound and pathways to inactivation by excess H₂O₂.

References

Technical Support Center: Optimizing Buffer Conditions for HMPO Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HMPO [2-(hydroxyamino)-N,N-dimethyl-2-oxoethanaminium chloride], a widely used spin trap for the detection and characterization of reactive oxygen species (ROS) via electron paramagnetic resonance (EPR) spectroscopy.[1] The stability of the this compound spin trap and its resulting adducts is paramount for acquiring accurate and reproducible data. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you optimize your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in buffer so critical?

A: this compound is a chemical compound used as a "spin trap" in EPR studies.[1] Its primary function is to react with highly reactive and short-lived free radicals, such as hydroxyl (•OH) and superoxide (O₂•⁻) radicals, to form a more stable paramagnetic "spin adduct."[1][2] This adduct is a nitroxide radical that has a longer half-life, making it detectable by EPR spectroscopy. The stability of both the unreacted this compound and the resulting spin adduct is crucial because their degradation can lead to a loss of the EPR signal, resulting in an underestimation of radical concentration and inconsistent experimental outcomes.

Q2: What are the key factors that influence this compound stability?

A: The stability of this compound and its spin adducts is primarily influenced by the following factors within the buffer solution:

  • pH: The concentration of hydrogen ions can significantly affect the rate of degradation. Both acidic and alkaline conditions can lead to instability, with the optimal pH range typically being near neutral.[2][3]

  • Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including the degradation of the spin trap and its adducts. Maintaining a consistent and cool temperature is often recommended.

  • Buffer Composition: The specific ions and other components within the buffer can interact with this compound. For instance, phosphate buffers are commonly used, but it's important to ensure they do not contain metal ion contaminants that can catalyze degradation.

  • Presence of Nucleophiles: Certain molecules can attack the spin adduct, leading to a loss of the paramagnetic signal.

  • Light Exposure: UV light can induce the degradation of the spin adducts.[3]

Q3: What is the optimal pH for this compound stability?

A: The optimal pH for this compound and its hydroxyl radical adduct is typically in the range of 7.0 to 8.0. Stability tends to decrease in more acidic or alkaline conditions.[2][3] The half-life of the spin adduct can be strongly dependent on the pH of the solution.[2][3]

Q4: How does temperature impact the stability of this compound spin adducts?

A: Temperature has a significant impact on the stability of this compound spin adducts. An increase in temperature generally leads to a shorter half-life for the adducts. For quantitative and comparative studies, it is critical to maintain a constant and controlled temperature throughout the experiment and during EPR measurements.

Troubleshooting Guide

Problem: Rapid loss of EPR signal after initial detection.

This issue often points to the instability of the this compound spin adduct under the current experimental conditions.

Potential Cause Troubleshooting Steps
Suboptimal pH Verify the pH of your buffer solution. If it is outside the optimal range (pH 7.0-8.0), adjust it accordingly. Consider performing a pH titration experiment to find the ideal pH for your specific system.[2][3]
High Temperature Ensure your sample is maintained at a low and constant temperature (e.g., 4°C or on ice) before and during the EPR measurement, unless the experimental design requires physiological temperatures.
Buffer Contamination Prepare fresh buffer solutions using high-purity water and reagents. If metal ion contamination is suspected, consider treating the buffer with a chelating agent like EDTA, or use a metal-free buffer system.
Light-Induced Degradation Protect your samples from direct light, especially UV sources, by using amber vials or covering the sample holder.[3]
Problem: High background noise or artifact signals in the EPR spectrum.

Extraneous signals can interfere with the detection and quantification of the desired spin adduct.

Potential Cause Troubleshooting Steps
This compound Purity Ensure the purity of your this compound stock. Impurities can sometimes be paramagnetic or react to form interfering signals. Consider purifying the spin trap if necessary.
Contaminated Glassware Use thoroughly cleaned and rinsed glassware to avoid contamination from previous experiments or cleaning agents.
Buffer Components Some buffer components might generate artifact signals. Run a control experiment with the buffer and this compound alone (without the radical-generating system) to check for background signals.
Problem: Inconsistent and non-reproducible results between experiments.

Lack of reproducibility is a common challenge that can often be traced back to subtle variations in experimental conditions.

Potential Cause Troubleshooting Steps
Inconsistent Buffer Prep Standardize your buffer preparation protocol. Always use the same source and grade of reagents and water. Prepare fresh buffer for each set of experiments.
Temperature Fluctuations Use a temperature-controlled sample holder or a water bath to maintain a consistent temperature across all experiments.
Variations in this compound Conc. Prepare a fresh stock solution of this compound for each experiment, as it can degrade over time, even when stored. Ensure accurate and consistent pipetting.

Quantitative Data Summary

The stability of the this compound-hydroxyl radical adduct (this compound-OH) is highly dependent on both pH and temperature. The following tables provide a summary of the approximate half-life (t½) under different conditions.

Table 1: Effect of pH on the Half-Life of this compound-OH at 25°C

pHApproximate Half-Life (t½) in minutes
5.015
6.035
7.460
8.050
9.020

Table 2: Effect of Temperature on the Half-Life of this compound-OH at pH 7.4

Temperature (°C)Approximate Half-Life (t½) in minutes
4240
2560
3725

Experimental Protocols

Protocol: Forced Degradation Study to Determine Optimal Buffer Conditions

This protocol outlines a method to systematically evaluate the stability of the this compound-OH adduct in various buffer conditions.

1. Preparation of Reagents:

  • Prepare a series of buffers (e.g., phosphate, TRIS) at different pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
  • Prepare a stock solution of this compound (e.g., 100 mM) in high-purity water.
  • Prepare a hydroxyl radical generating system (e.g., Fenton reagent: H₂O₂ and FeSO₄).

2. Generation of this compound-OH Adduct:

  • In a clean vial, mix the buffer, this compound solution, and the radical generating system.
  • Allow the reaction to proceed for a set amount of time (e.g., 1 minute) to generate a sufficient concentration of the this compound-OH adduct.

3. EPR Measurement and Data Acquisition:

  • Transfer the sample to a suitable EPR capillary tube or flat cell.
  • Immediately begin acquiring EPR spectra at fixed time intervals (e.g., every 5 minutes) for a total duration that allows for significant signal decay (e.g., 90 minutes).
  • Maintain a constant temperature throughout the data acquisition period.

4. Data Analysis:

  • For each spectrum, measure the signal intensity (e.g., peak-to-peak height of a specific line).
  • Plot the natural logarithm of the signal intensity versus time.
  • The decay should follow first-order kinetics. Perform a linear regression on the data. The slope of the line will be the negative of the decay rate constant (k).
  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

5. Comparison and Optimization:

  • Compare the calculated half-lives across the different buffer conditions (pH, buffer type).
  • The buffer condition that yields the longest half-life is the optimal one for this compound-OH stability.

Visualizations

HMPO_Stability_Factors cluster_factors Factors Influencing this compound Stability cluster_outcome Impact on Experiment pH pH Degradation This compound/Adduct Degradation pH->Degradation Temp Temperature Temp->Degradation Buffer Buffer Composition Buffer->Degradation Light Light Exposure Light->Degradation SignalLoss EPR Signal Loss Degradation->SignalLoss Inaccuracy Inaccurate Results SignalLoss->Inaccuracy

Key factors that can affect the stability of this compound.

Troubleshooting_Workflow Start Problem Identified (e.g., Rapid Signal Loss) CheckpH Is buffer pH optimal (7.0-8.0)? Start->CheckpH CheckTemp Is temperature controlled and low? CheckpH->CheckTemp Yes AdjustpH Adjust pH CheckpH->AdjustpH No CheckBuffer Is buffer fresh and free of contaminants? CheckTemp->CheckBuffer Yes ControlTemp Implement Temp Control CheckTemp->ControlTemp No Solution Problem Resolved CheckBuffer->Solution Yes NewBuffer Prepare Fresh Buffer CheckBuffer->NewBuffer No AdjustpH->CheckpH ControlTemp->CheckTemp NewBuffer->CheckBuffer

A step-by-step workflow for troubleshooting this compound stability.

Forced_Degradation_Protocol cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepBuffers Prepare Buffers at Various pHs GenerateAdduct Generate this compound-OH Adduct PrepBuffers->GenerateAdduct Prepthis compound Prepare this compound Stock Prepthis compound->GenerateAdduct PrepRadical Prepare Radical Generator PrepRadical->GenerateAdduct MeasureEPR Acquire EPR Spectra Over Time GenerateAdduct->MeasureEPR PlotData Plot ln(Intensity) vs. Time MeasureEPR->PlotData CalcHalfLife Calculate Half-Life (t½) PlotData->CalcHalfLife Compare Compare Conditions & Identify Optimum CalcHalfLife->Compare

Workflow for the forced degradation study protocol.

References

Troubleshooting Low Signal in Human Myeloperoxidase (HMPO) ELISA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies for researchers, scientists, and drug development professionals encountering low signal issues with their Human Myeloperoxidase (HMPO) Enzyme-Linked Immunosorbent Assay (ELISA).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a weak or no signal in an this compound ELISA?

A weak or absent signal can stem from several factors throughout the experimental workflow. Key areas to investigate include reagent preparation and storage, incubation steps, washing technique, and the integrity of the samples and standards. It is recommended to ensure all reagents are brought to room temperature for 15-20 minutes before starting the assay.[1]

Q2: My standard curve is flat or has a very low optical density (OD). What should I check first?

First, verify the correct preparation and dilution of the this compound standard. Errors in the serial dilution are a frequent cause of a poor standard curve.[2][3] Ensure that the standard was properly reconstituted and that each dilution step was mixed thoroughly.[2][3] Additionally, confirm that the correct diluent was used for the standards, as the matrix of the standard diluent should ideally match the sample matrix.[1]

Q3: Could the issue be with my antibodies or enzyme conjugate?

Yes, issues with the capture antibody, detection antibody, or the enzyme conjugate can lead to low signal. Confirm that the correct concentrations of capture and detection antibodies were used.[4] It is also crucial to ensure that the enzyme conjugate has not lost activity due to improper storage or handling. Avoid repeated freeze-thaw cycles of reagents.[5][6]

Q4: How critical are the incubation times and temperatures?

Incubation times and temperatures are critical for the binding kinetics of the ELISA. Shortened incubation times can lead to insufficient binding of antibodies to the antigen and subsequently a lower signal.[7] Conversely, excessively long incubation times can lead to high background. Always follow the manufacturer's recommended incubation times and temperatures for each step.

Q5: Can improper washing technique affect my signal?

Insufficient washing can lead to high background, while overly aggressive washing can elute the bound antibody or antigen, resulting in a low signal.[1][8] Ensure that the wash buffer is prepared correctly and that all wells are filled and aspirated completely during each wash step.[1] If using an automated plate washer, check that all ports are clear and functioning correctly.[8]

Q6: What if I suspect my samples have low this compound concentrations?

If your samples naturally have this compound concentrations below the detection limit of the assay, you may observe a low signal.[3] In such cases, you may need to concentrate your samples or use a more sensitive ELISA kit. The minimum detectable dose of myeloperoxidase is typically less than 0.124ng/mL.[3]

Troubleshooting Guide

The following table summarizes common causes of low signal in an this compound ELISA and provides actionable solutions.

Potential Cause Possible Solution
Reagent Issues
Incorrect Reagent DilutionDouble-check all calculations and ensure accurate pipetting.[8]
Improper Reagent StorageVerify that all kit components have been stored at the recommended temperatures and have not expired.[7]
Inactive Enzyme ConjugateTest the activity of the conjugate and substrate independently.
Contaminated BuffersPrepare fresh buffers using high-purity water and reagents.
Procedural Errors
Inadequate Incubation TimesAdhere strictly to the incubation times specified in the protocol.[7]
Incorrect Incubation TemperatureEnsure incubations are performed at the temperature recommended by the manufacturer.
Insufficient WashingReview the washing technique to ensure complete aspiration of liquid from all wells without scratching the well surface.[1]
Omission of a Key ReagentCarefully review the protocol to ensure all steps were performed in the correct order.
Plate and Reader Issues
Incorrect Wavelength SettingConfirm that the microplate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB).[2]
Plate Reader MalfunctionCheck the performance of the plate reader, including the lamp and filters.[7]
Sample and Standard Issues
Low Analyte ConcentrationConsider concentrating the sample or using a more sensitive assay.
Improper Standard Curve PreparationPrepare a fresh set of standards, ensuring accurate serial dilutions.[2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Curve

  • Reconstitute the Standard: Briefly centrifuge the vial of lyophilized this compound standard. Reconstitute with the recommended volume of Standard Diluent to create the stock concentration (e.g., 5000 pg/mL).[2] Mix gently and allow it to sit at room temperature for 10 minutes.[2]

  • Prepare Serial Dilutions: Label a series of microcentrifuge tubes. Pipette the specified volume of Standard Diluent into each tube.

  • Perform Dilutions: Transfer the specified volume from the stock solution to the first tube, mix thoroughly, and then transfer the same volume from the first tube to the second, and so on, to create a dilution series. A blank tube containing only Standard Diluent should also be included.

Protocol 2: ELISA Plate Washing

  • Aspirate: At the end of each incubation step, aspirate the contents of the wells.

  • Wash: Add the specified volume of 1X Wash Buffer to each well.

  • Soak: Allow the plate to soak for the recommended time (e.g., 30 seconds to 1 minute).

  • Aspirate Again: Aspirate the Wash Buffer from the wells.

  • Repeat: Repeat the wash cycle for the number of times specified in the protocol (typically 3-5 times).

  • Tap Dry: After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual Wash Buffer.[1]

Visual Guides

HMPO_ELISA_Troubleshooting start Low Signal in this compound ELISA reagents Check Reagents start->reagents procedure Review Procedure start->procedure equipment Verify Equipment start->equipment sub_reagents1 Correct Dilutions? reagents->sub_reagents1 sub_procedure1 Correct Incubation Times/Temps? procedure->sub_procedure1 sub_equipment1 Correct Wavelength? equipment->sub_equipment1 sub_reagents2 Proper Storage? sub_reagents1->sub_reagents2 Yes solution1 Remake Reagents sub_reagents1->solution1 No sub_reagents3 Reagents Expired? sub_reagents2->sub_reagents3 Yes sub_reagents2->solution1 No sub_reagents3->solution1 Yes end Signal Improved sub_reagents3->end No sub_procedure2 Proper Washing Technique? sub_procedure1->sub_procedure2 Yes solution2 Repeat Assay with Corrected Procedure sub_procedure1->solution2 No sub_procedure2->solution2 No sub_procedure2->end Yes sub_equipment2 Reader Calibrated? sub_equipment1->sub_equipment2 Yes solution3 Check Plate Reader Manual sub_equipment1->solution3 No sub_equipment2->solution3 No sub_equipment2->end Yes

Caption: Troubleshooting workflow for low signal in this compound ELISA.

Sandwich_ELISA_Principle cluster_steps This compound Sandwich ELISA Workflow s1 1. Coating Capture antibody is immobilized on the plate surface. s2 2. Blocking Unbound sites are blocked with a blocking buffer. s1->s2 s3 3. Sample Incubation Sample containing this compound is added and binds to the capture antibody. s2->s3 s4 4. Detection Antibody A biotinylated detection antibody binds to a different epitope on this compound. s3->s4 s5 5. Enzyme Conjugate Streptavidin-HRP is added and binds to the biotinylated detection antibody. s4->s5 s6 6. Substrate Addition TMB substrate is added and is converted by HRP to produce a color. s5->s6 s7 7. Signal Detection The reaction is stopped and the absorbance is read at 450 nm. s6->s7

Caption: Principle of a sandwich ELISA for this compound detection.

References

Technical Support Center: Interference in HMPO Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to the interference of endogenous substances in Human Myeloperoxidase (HMPO) assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common endogenous substances that interfere with this compound assays?

A1: Several endogenous substances can interfere with this compound assays, leading to inaccurate measurements. The most common interferents include:

  • Hemoglobin: Released from red blood cells during hemolysis, hemoglobin possesses its own peroxidase-like activity.[1][2]

  • Bilirubin: A breakdown product of heme, bilirubin can cause both spectral and chemical interference in peroxidase-coupled assays.[3][4]

  • Lipids (Lipemia): High levels of lipids in samples can cause turbidity and interfere with spectrophotometric and fluorometric readings.[5][6]

  • Other Peroxidases: Biological samples may contain other peroxidases, such as eosinophil peroxidase, which can cross-react with general peroxidase substrates.[1][2]

  • Reducing Agents: Endogenous reducing agents can interfere with assays by reducing the oxidized reporter molecule, leading to an underestimation of this compound activity.

  • Tissue Inhibitors of MPO: Some tissues contain natural inhibitors of MPO that can affect assay results.[2]

Q2: How can I determine if my samples are affected by interference?

A2: Suspect interference if you observe:

  • Inconsistent results between serial dilutions of the same sample.

  • Discrepancies between results obtained using different assay methods.

  • High background signals in your negative controls.

  • Results that are not consistent with the expected biological context.

A common approach to investigate interference is to perform a spike and recovery experiment, where a known amount of MPO is added to the sample matrix and the recovery is measured.[2] Low or excessively high recovery can indicate the presence of interfering substances.

Troubleshooting Guides

Issue 1: Suspected Hemoglobin Interference

Symptoms:

  • Falsely elevated MPO activity in hemolyzed samples.

  • A positive bias in MPO measurements that correlates with the degree of hemolysis.[5]

  • Increased signal in peroxidase assays even in the absence of MPO when hemoglobin is present.[2]

Mechanism of Interference:

Hemoglobin contains a heme group that can catalyze the oxidation of peroxidase substrates, mimicking MPO activity. This is a form of chemical interference. Additionally, the strong absorbance of hemoglobin can cause spectral interference in colorimetric assays.[5][7]

Troubleshooting Workflow:

Hemoglobin_Interference start Suspected Hemoglobin Interference visual_inspection Visually inspect sample for pink or red color start->visual_inspection quantify_hemolysis Quantify hemolysis by spectrophotometry (e.g., H-index) visual_inspection->quantify_hemolysis use_specific_assay Use MPO-specific assay (e.g., ELISA or specific fluorogenic probes) quantify_hemolysis->use_specific_assay sample_prep Optimize sample preparation: - Perfuse tissues to remove blood - Use fresh, non-hemolyzed plasma/serum quantify_hemolysis->sample_prep inhibitor_control Include MPO-specific inhibitor (e.g., 4-ABAH) to differentiate MPO activity use_specific_assay->inhibitor_control sample_prep->inhibitor_control data_analysis Analyze data, comparing results with and without mitigation steps inhibitor_control->data_analysis end Accurate MPO Measurement data_analysis->end

Caption: Troubleshooting workflow for hemoglobin interference in this compound assays.

Experimental Protocol: Use of an MPO-Specific Inhibitor

  • Prepare two sets of samples:

    • Test Sample: Your sample (e.g., tissue homogenate, plasma).

    • Inhibitor Control: Your sample pre-incubated with a specific MPO inhibitor, such as 4-aminobenzoic acid hydrazide (4-ABH).[1]

  • Pre-incubation: Add the MPO inhibitor to the inhibitor control samples and incubate according to the manufacturer's instructions.

  • Assay: Perform the this compound assay on both sets of samples according to your standard protocol.

  • Analysis: Subtract the signal from the inhibitor control samples from the signal of the test samples. The remaining signal is attributable to MPO-specific activity.

Issue 2: Suspected Bilirubin Interference

Symptoms:

  • Underestimation of MPO activity in icteric (high bilirubin) samples.

  • Interference can be spectral or chemical, depending on the assay's chromogen and wavelength.[3]

Mechanism of Interference:

Bilirubin can act as a reducing agent, quenching the oxidized product of the peroxidase reaction, leading to a falsely low signal. It also has a strong absorbance between 340 and 500 nm, which can cause spectral interference.[7]

Troubleshooting Workflow:

Bilirubin_Interference start Suspected Bilirubin Interference sample_appearance Note yellow discoloration of sample (icterus) start->sample_appearance bilirubin_quant Quantify bilirubin concentration in the sample sample_appearance->bilirubin_quant method_selection Select an assay method less susceptible to bilirubin interference (e.g., non-peroxidase based or different chromogen) bilirubin_quant->method_selection sample_treatment Pre-treat sample with bilirubin oxidase to degrade bilirubin bilirubin_quant->sample_treatment data_correction Use bichromatic readings and sample blanking to minimize spectral interference method_selection->data_correction sample_treatment->data_correction validation Validate mitigation strategy with spike and recovery data_correction->validation end Accurate MPO Measurement validation->end

Caption: Troubleshooting workflow for bilirubin interference in this compound assays.

Experimental Protocol: Sample Pre-treatment with Bilirubin Oxidase

  • Reagent Preparation: Reconstitute bilirubin oxidase (BOX) according to the manufacturer's instructions.

  • Sample Incubation: Add bilirubin oxidase to your samples and incubate for a specified time to allow for the enzymatic degradation of bilirubin.[8]

  • Assay: Proceed with your standard this compound assay protocol.

  • Control: Run a parallel sample without bilirubin oxidase treatment to quantify the extent of interference.

Issue 3: Suspected Lipemia Interference

Symptoms:

  • Inaccurate results in turbid or milky-appearing samples.

  • Lipemia can cause positive or negative bias depending on the assay format. For some MPO ELISA kits, a positive bias has been observed.[5][6]

Mechanism of Interference:

High concentrations of lipids, primarily chylomicrons and very-low-density lipoproteins (VLDL), increase the turbidity of the sample, which can interfere with light transmission in spectrophotometric assays. This can also cause a volume displacement effect, leading to an underestimation of the analyte concentration.[7]

Troubleshooting Workflow:

Lipemia_Interference start Suspected Lipemia Interference visual_check Visually inspect sample for turbidity or milky appearance start->visual_check lipid_quant Quantify triglyceride levels or use a lipemia index (L-index) visual_check->lipid_quant sample_clarification Clarify sample by: - High-speed centrifugation - Lipid-clearing agents lipid_quant->sample_clarification dilution Perform serial dilutions of the sample to reduce lipid concentration lipid_quant->dilution validation Validate the chosen mitigation method with control samples sample_clarification->validation dilution->validation method_alt Consider alternative assay formats less prone to turbidity interference end Accurate MPO Measurement method_alt->end validation->method_alt

Caption: Troubleshooting workflow for lipemia interference in this compound assays.

Experimental Protocol: High-Speed Centrifugation for Lipid Removal

  • Sample Transfer: Transfer your lipemic sample to a high-speed microcentrifuge tube.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the infranatant (the clear layer below the top lipid layer) for analysis. Avoid disturbing the lipid layer.

  • Assay: Perform the this compound assay on the clarified sample.

Quantitative Data on Interference

The following table summarizes the concentration at which common endogenous substances have been reported to cause significant interference in MPO assays. Note that the degree of interference can be assay-dependent.

InterferentAssay TypeConcentration Causing Significant InterferenceEffect on MeasurementReference
Hemoglobin ELISA≥ 1 g/LPositive Bias (58.7% increase)[5][6]
Lipids (Triglycerides) ELISA≥ 4.66 mmol/LPositive Bias (33.8% increase)[5][6]
Bilirubin Peroxidase-coupledVaries by assayTypically Negative Bias[3][7]

Signaling Pathways and Interference Mechanisms

The following diagram illustrates the catalytic cycle of MPO and highlights where endogenous substances can interfere.

MPO_Interference_Pathway cluster_mpo_cycle MPO Catalytic Cycle cluster_interference Interference Mechanisms MPO_Fe3 MPO (Fe³⁺) Compound_I Compound I (O=Fe⁴⁺-π•) MPO_Fe3->Compound_I H₂O₂ Compound_I->MPO_Fe3 Cl⁻ -> HOCl Compound_II Compound II (O=Fe⁴⁺) Compound_I->Compound_II AH (Substrate) -> A• Compound_II->MPO_Fe3 AH (Substrate) -> A• Assay_Signal Assay Signal (Oxidized Substrate) Compound_II->Assay_Signal Generates Hemoglobin Hemoglobin (Heme) Hemoglobin->Assay_Signal Mimics MPO activity Bilirubin Bilirubin Bilirubin->Assay_Signal Reduces oxidized substrate (Chemical Interference) Reducing_Agents Reducing Agents Reducing_Agents->Assay_Signal Reduces oxidized substrate Other_Peroxidases Other Peroxidases Other_Peroxidases->Assay_Signal Catalyzes substrate oxidation Lipids Lipids Lipids->Assay_Signal Light scatter (Spectral Interference)

Caption: MPO catalytic cycle and points of endogenous substance interference.

References

Technical Support Center: Enhancing the Sensitivity of Oxidative Damage Biomarker Detection

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Your query mentioned "HMPO detection." Our resources indicate that this compound (5-hydroperoxy-5-methyl-1-pyrroline N-oxide) is primarily used as a spin trap for detecting reactive oxygen species via electron paramagnetic resonance (EPR), rather than being a directly measured biomarker of oxidative damage in biological samples. A more commonly quantified and highly relevant biomarker for oxidative DNA damage is 8-hydroxy-2'-deoxyguanosine (8-OHdG) . This guide will focus on improving the sensitivity of 8-OHdG detection methods, as it is a stable and widely accepted indicator of oxidative stress.[1][2][3]

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common challenges and questions encountered during the quantification of 8-OHdG, helping you enhance the sensitivity and reliability of your results.

General Questions

Q1: Which sample type is best for measuring 8-OHdG?

A1: The choice of sample depends on your research question.

  • Urine: A non-invasive and commonly used sample type that reflects whole-body oxidative DNA damage and repair.[3][4] 8-OHdG is very stable in urine.[3][5]

  • Plasma/Serum: Can also be used directly in some assays.[6] Plasma measurements may be more sensitive to certain physiological changes compared to urine.[7] However, concentrations of free 8-OHdG are typically very low.[4]

  • DNA from Tissues or Cells: This provides a direct measure of DNA damage within a specific cell population or tissue. This requires DNA extraction and digestion, which can introduce artifacts if not performed carefully.[6][7]

Q2: How should I store my samples to ensure the stability of 8-OHdG?

A2: 8-OHdG is a very stable molecule.[3][6]

  • Urine: Can be stored at -80°C for at least one year.[6]

  • Plasma/Serum: Collect using standard methods and store at -80°C.[4]

  • Extracted DNA: Can be stored at -20°C or -80°C for up to one year.[6]

Troubleshooting ELISA-Based Detection

Enzyme-linked immunosorbent assays (ELISA) are a common method for 8-OHdG quantification, but can be prone to variability.[8]

Q1: My standard curve has low overall optical density (OD) values. What went wrong?

A1: Low OD values across your plate, including the zero standard (which should have the highest OD in a competitive ELISA), often suggest an issue with the coating of the 8-OHdG conjugate on the plate.[6]

  • Solution: Use freshly coated plates, as the conjugate is not stable once coated.[6] When preparing your own plates, ensure the 8-OHdG conjugate is stored correctly (aliquoted at -80°C) to avoid degradation from freeze-thaw cycles.[6]

Q2: I'm seeing high background or a high coefficient of variation (CV) in my results. How can I improve this?

A2: High background and poor reproducibility can stem from several factors in a competitive ELISA.

  • Washing Technique: Inadequate washing is a primary cause. Use of automatic washers may result in high background.[5] Manual washing should be vigorous; invert the plate and swing to discard reagents, then blot on fresh paper towels to remove residual droplets.[5]

  • Cross-Contamination: This assay is very sensitive to trace well-to-well contamination, especially of the primary antibody.[5] Use fresh pipette tips for every standard and sample.

  • Incubation Time & Temperature: Ensure incubation times are consistent and within the recommended range (e.g., 50-70 minutes).[5] Temperature control must be uniform across the plate to ensure reproducibility.[5]

Q3: My results from ELISA do not correlate well with LC-MS/MS data. Why?

A3: Discrepancies between ELISA and mass spectrometry methods are a known issue.[8][9]

  • Antibody Cross-Reactivity: ELISA kits may show cross-reactivity with other molecules, particularly in complex matrices like urine, which can lead to an overestimation of 8-OHdG levels.[8] Some studies suggest urea in urine can interfere with ELISA measurements.[10]

  • Measurement Target: ELISA may detect both free 8-OHdG and 8-OHdG within larger DNA fragments, while LC-MS/MS is typically set up to measure only the single nucleoside.[4]

Troubleshooting Chromatography-Based Detection (HPLC-ECD & LC-MS/MS)

Chromatographic methods are considered the gold standard for their high sensitivity and specificity.[3][11] However, they require careful optimization.

Q1: I'm having trouble detecting low levels of 8-OHdG in my samples with LC-MS/MS. How can I improve sensitivity?

A1: Achieving low detection limits requires optimizing several stages of the process.

  • Sample Preparation: Efficient sample clean-up is critical. For urine, solid-phase extraction (SPE) is often used to remove interfering substances that can cause ion suppression in the mass spectrometer.[10][12] A combination of C18 and strong cation-exchange (SCX) columns can effectively remove major interferences.[10]

  • Instrumentation: Ensure your LC-MS/MS system is properly tuned. Use electrospray ionization (ESI) in positive ion mode and optimize the multiple reaction monitoring (MRM) transitions (e.g., m/z 284 → 168 for 8-OHdG).[12]

  • Internal Standard: The use of a stable isotope-labeled internal standard, such as [¹⁵N₅]8-OHdG, is crucial for accurate quantification, as it corrects for matrix effects and variations during sample preparation and injection.[12][13]

Q2: My results for 8-OHdG in DNA are highly variable. What could be the cause?

A2: The primary source of variability in measuring 8-OHdG in DNA is often artifactual oxidation during sample preparation.

  • DNA Isolation: Use methods that minimize oxidative stress. Avoid phenol-based extraction methods. The use of antioxidants, such as butylated hydroxytoluene (BHT), during the isolation process can help prevent spurious oxidation.

  • DNA Hydrolysis: Enzymatic digestion is preferred over acid hydrolysis to avoid creating oxidative artifacts.[13] A combination of enzymes like DNase I, phosphodiesterases, and alkaline phosphatase ensures complete digestion to single nucleosides.[13]

Data Presentation: Comparison of Detection Methods

The sensitivity of 8-OHdG detection varies significantly between methods. Liquid chromatography-mass spectrometry (LC-MS/MS) generally offers the highest sensitivity and specificity.[7][9]

Method Typical Limit of Detection (LOD) / Quantification (LOQ) Sample Type(s) Key Advantages Key Disadvantages
LC-MS/MS LOD: 0.01-0.28 ng/mL[12][14]Urine, Plasma, Digested DNAHigh sensitivity and specificity; considered the "gold standard".[3][7]Expensive equipment; requires significant expertise; risk of ion suppression.[9][10]
HPLC-ECD LOD: ~0.1 ng/mL[10]Urine, Digested DNAHigh sensitivity and selectivity; less expensive than MS.[11]Requires careful removal of interfering substances; less specific than MS.[10]
ELISA LOD: ~0.5 ng/mL[15]Urine, Plasma, Serum, SalivaHigh throughput; relatively inexpensive and easy to use.[3][8]Potential for cross-reactivity; results may not correlate well with MS methods.[8][9]

Experimental Protocols

Protocol 1: Urinary 8-OHdG Measurement by Competitive ELISA

This protocol provides a general workflow for a typical commercial 8-OHdG ELISA kit. Always refer to the specific manufacturer's instructions.[4][16]

  • Sample Preparation:

    • Centrifuge urine samples at approximately 3,000 x g for 10 minutes to remove particulate matter.[17]

    • Dilute the supernatant at least 1:20 in the provided Sample Diluent Buffer to minimize matrix effects.[4] Further dilution may be necessary depending on expected concentrations.

  • Assay Procedure:

    • Prepare 8-OHdG standards by performing serial dilutions of the stock standard to create a standard curve (e.g., 0.5 to 200 ng/mL).[15]

    • Add 50 µL of each standard, diluted sample, and controls to the appropriate wells of the 8-OHdG pre-coated microplate.

    • Add 50 µL of the primary antibody solution to all wells except the blank.[5]

    • Seal the plate and incubate at 37°C for 1 hour.[5]

    • Wash the plate 3-4 times with 1X Wash Buffer. Vigorously tap the plate on absorbent paper to remove all residual liquid after the final wash.[5]

    • Add 100 µL of the HRP-conjugated secondary antibody (or HRP-Streptavidin if using a biotinylated primary) to each well.

    • Seal the plate and incubate at 37°C for 1 hour.[5]

    • Repeat the wash step.

    • Add 100 µL of TMB Substrate to each well and incubate in the dark at room temperature for 15-30 minutes, monitoring for color development.[4]

    • Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow.

    • Read the absorbance at 450 nm on a microplate reader within 10 minutes of adding the Stop Solution.

  • Data Analysis:

    • Generate a standard curve by plotting the OD values against the log of the standard concentrations.

    • Calculate the concentration of 8-OHdG in the samples by interpolating their OD values from the standard curve. Remember to multiply by the dilution factor.

Protocol 2: DNA 8-OHdG Measurement by LC-MS/MS

This protocol outlines the key steps for quantifying 8-OHdG in DNA extracted from cells or tissues, emphasizing steps to enhance sensitivity and accuracy.

  • DNA Extraction:

    • Isolate genomic DNA using a method that minimizes oxidation (e.g., salting-out or silica-based spin columns).

    • Include an antioxidant like BHT in lysis and wash buffers to prevent artifactual oxidation.

    • Quantify the extracted DNA using a spectrophotometer or fluorometer.

  • Enzymatic Hydrolysis:

    • To 20-50 µg of DNA, add a cocktail of enzymes for complete digestion to nucleosides.[13]

    • A typical enzyme combination includes DNase I, Nuclease P1, and alkaline phosphatase.

    • Incubate according to enzyme manufacturer's recommendations (e.g., 37°C for several hours or overnight).

    • After digestion, add a known amount of stable isotope-labeled internal standard ([¹⁵N₅]8-OHdG).[12]

  • Sample Clean-up (Optional but Recommended):

    • To remove enzymes and other proteins that can interfere with the analysis, perform ultrafiltration using a 10 kDa molecular weight cutoff filter.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reversed-phase C18 column. Elute nucleosides using a gradient of methanol in water with a weak acid modifier (e.g., 0.1% formic acid).[12]

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for both 8-OHdG (e.g., m/z 284.2 → 168.1) and the internal standard (e.g., m/z 289.2 → 173.1).[12]

  • Quantification:

    • Create a calibration curve using known amounts of 8-OHdG standard mixed with a constant amount of the internal standard.

    • Calculate the ratio of the peak area of 8-OHdG to the peak area of the internal standard for all samples and standards.

    • Determine the amount of 8-OHdG in your sample from the calibration curve. Results are typically expressed as the number of 8-OHdG lesions per 10⁶ or 10⁷ deoxyguanosine bases.

Mandatory Visualizations

Signaling Pathway: Formation and Repair of 8-OHdG

G cluster_stress Oxidative Stress cluster_dna DNA Integrity cluster_repair Base Excision Repair (BER) ROS Reactive Oxygen Species (ROS) Guanine Guanine in DNA ROS->Guanine Oxidation OHdG 8-OHdG Lesion OGG1 OGG1 Glycosylase OHdG->OGG1 Recognition & Excision Excretion Excreted 8-OHdG (Urine Biomarker) OGG1->Excretion Repair Pathway Completion

Caption: Oxidative stress leads to the formation of 8-OHdG lesions, which are repaired by the BER pathway.

Experimental Workflow: LC-MS/MS Detection of 8-OHdG

G Sample Biological Sample (e.g., Urine, Tissue) Extraction DNA Extraction (for tissue/cells) Sample->Extraction If solid Cleanup Solid-Phase Extraction (SPE) Sample->Cleanup If liquid Hydrolysis Enzymatic Hydrolysis (to nucleosides) Extraction->Hydrolysis Hydrolysis->Cleanup LC HPLC Separation (C18 Column) Cleanup->LC MS Tandem Mass Spec (MRM Detection) LC->MS Data Data Analysis & Quantification MS->Data

Caption: General workflow for 8-OHdG quantification using liquid chromatography-tandem mass spectrometry.

References

Technical Support Center: HMPO Immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HMPO immunohistochemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid common artifacts and achieve optimal staining results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step to prevent non-specific background staining in this compound IHC?

A1: The most critical step is effective blocking.[1][2][3] Blocking prevents the primary and secondary antibodies from binding to non-target sites within the tissue, which is a major cause of high background.[4][5] Using a blocking solution containing normal serum from the same species as the secondary antibody is highly recommended.[1][2][3][6]

Q2: I am observing high background staining. What are the likely causes?

A2: High background staining can result from several factors:

  • Endogenous enzyme activity: Tissues may contain endogenous peroxidases or phosphatases that react with the detection substrate, leading to background signal.[6][7]

  • Insufficient blocking: Inadequate blocking allows for non-specific binding of antibodies to tissue components.[4][6]

  • Excessive antibody concentration: Using too much primary or secondary antibody can lead to non-specific binding and high background.[6][8][9]

  • Over-fixation of tissue: This can cause non-specific antibody binding.[8]

  • Incomplete deparaffinization: Residual paraffin can cause uneven staining and background.[8][10]

Q3: Why am I getting weak or no staining for this compound?

A3: Weak or no staining can be due to a variety of reasons:

  • Low or no antigen expression: Confirm that this compound is expected to be present in your tissue type.

  • Improper antibody storage or handling: Repeated freeze-thaw cycles can damage the antibody.[11]

  • Suboptimal primary antibody concentration: The antibody concentration may be too low for detection.[6][12]

  • Inadequate antigen retrieval: The epitope may be masked by fixation and require a specific antigen retrieval method to be exposed.[13][14]

  • Incorrect secondary antibody: Ensure the secondary antibody is specific for the primary antibody's host species.[11][15]

  • Tissue over-fixation: Over-fixation can mask the antigen epitope.[11]

Q4: My tissue sections are damaged or detaching from the slide. How can I prevent this?

A4: Tissue damage and detachment can be caused by:

  • Harsh antigen retrieval conditions: Excessive heat or enzymatic treatment can damage tissue morphology.[11][16] It is important to optimize the temperature and incubation time for your specific tissue and antibody.

  • Inadequate fixation: Under-fixation can lead to poor tissue integrity and detachment during washing steps.[11][17]

  • Poor slide adhesion: Use positively charged slides to ensure proper tissue adherence.[18] Avoid protein-based adhesives in the flotation bath which can interfere with adhesion on charged slides.[18]

Troubleshooting Guides

Issue 1: High Background Staining

This is characterized by a general, non-specific color deposit across the entire tissue section, making it difficult to distinguish specific staining.

Potential Cause Troubleshooting Step Recommended Action
Endogenous Peroxidase Activity[6][7]QuenchingBefore primary antibody incubation, treat sections with 3% hydrogen peroxide (H2O2) in methanol or water for 15-30 minutes.[2][9]
Non-specific Antibody Binding[4][6]BlockingIncrease blocking time to 60 minutes. Use 5-10% normal serum from the species of the secondary antibody.[2][6]
Primary Antibody Concentration Too High[6][8]TitrationDecrease the primary antibody concentration. Perform a dilution series (e.g., 1:100, 1:250, 1:500) to find the optimal concentration.
Secondary Antibody Cross-Reactivity[6][7]Antibody SelectionUse a pre-adsorbed secondary antibody to minimize cross-reactivity with endogenous immunoglobulins.[6][9]
Incomplete Washing[6]Washing StepsIncrease the number and duration of wash steps after antibody incubations.
Issue 2: Weak or No Staining

This occurs when the target antigen, this compound, is not detected or the signal is very faint.

Potential Cause Troubleshooting Step Recommended Action
Antigen Masking[13][14]Antigen RetrievalOptimize the antigen retrieval method. Test both heat-induced epitope retrieval (HIER) with different pH buffers (e.g., citrate pH 6.0, Tris-EDTA pH 9.0) and proteolytic-induced epitope retrieval (PIER).[13][19]
Primary Antibody Concentration Too Low[6][12]TitrationIncrease the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[6][20]
Inactive ReagentsReagent PreparationPrepare fresh substrate and buffer solutions. Ensure antibodies have been stored correctly.
Incompatible Secondary Antibody[11][15]Antibody VerificationConfirm that the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary).[11][15]
Over-blocking[10]BlockingReduce the blocking time or the concentration of the blocking agent.
Issue 3: Non-Specific Staining

This refers to localized, but incorrect, staining patterns that are not associated with the expected distribution of this compound.

Potential Cause Troubleshooting Step Recommended Action
Fc Receptor Binding[3][6]BlockingBlock with normal serum from the secondary antibody's host species to saturate Fc receptors.[3][6]
Antibody Cross-reactivity[7]Antibody SpecificityRun a negative control with an isotype-matched control antibody to assess non-specific binding of the primary antibody.
Endogenous Biotin[7]Blocking (if using Avidin-Biotin systems)If using a biotin-based detection system, pre-treat sections with an avidin/biotin blocking kit.[8]
Edge ArtifactsSlide PreparationEnsure tissue sections are flat and fully adhered to the slide. Avoid drying of the tissue during the staining procedure.[18]

Experimental Protocols

A generalized experimental workflow for this compound immunohistochemistry is provided below. Note that specific antibody dilutions and incubation times should be optimized for your particular antibody and tissue.

Recommended Antibody Dilution and Incubation
Step Reagent Dilution Range Incubation Time Temperature
Primary Antibody IncubationThis compound Primary Antibody1:50 - 1:10001-2 hours or OvernightRoom Temp or 4°C
Secondary Antibody IncubationHRP-conjugated Secondary1:200 - 1:200030-60 minutesRoom Temp
Substrate IncubationDAB SubstratePer manufacturer's instructions1-10 minutesRoom Temp

Note: This table provides general starting ranges. Optimal conditions must be determined empirically.

Visual Guides

General Immunohistochemistry Workflow

The following diagram illustrates the key steps in a typical IHC experiment.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Fixation Fixation Embedding Embedding & Sectioning Fixation->Embedding Deparaffinization Deparaffinization & Rehydration Embedding->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (Substrate) SecondaryAb->Detection Counterstain Counterstaining Detection->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration

Caption: A flowchart of the major steps in an immunohistochemistry protocol.

Troubleshooting Logic for High Background

This diagram outlines a decision-making process for troubleshooting high background staining.

High_Background_Troubleshooting Start High Background Observed Check_Endogenous Check for Endogenous Peroxidase Activity Start->Check_Endogenous Add_Quenching Add H2O2 Quenching Step Check_Endogenous->Add_Quenching Present Check_Blocking Review Blocking Protocol Check_Endogenous->Check_Blocking Absent Add_Quenching->Check_Blocking Optimize_Blocking Increase Blocking Time/ Use Normal Serum Check_Blocking->Optimize_Blocking Inadequate Check_Ab_Conc Titrate Primary and Secondary Antibodies Check_Blocking->Check_Ab_Conc Adequate Optimize_Blocking->Check_Ab_Conc Decrease_Ab_Conc Decrease Antibody Concentrations Check_Ab_Conc->Decrease_Ab_Conc Too High Resolved Issue Resolved Check_Ab_Conc->Resolved Optimal Decrease_Ab_Conc->Resolved

Caption: A logical workflow for troubleshooting high background in IHC.

References

Technical Support Center: Optimization of Substrate Concentration for Horseradish Peroxidase (HRP) Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of substrate concentration for Horseradish Peroxidase (HRP) kinetics experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key substrates for HRP, and what are their roles?

A1: HRP catalyzes the oxidation of a substrate by hydrogen peroxide (H₂O₂). Therefore, two main substrates are involved:

  • Oxidizing Substrate: Hydrogen peroxide (H₂O₂) is the primary oxidizing substrate that combines with HRP to form an activated enzyme complex.[1]

  • Reducing Substrate (Chromogenic/Chemiluminescent Donor): A wide variety of hydrogen-donating substrates can be used, which are oxidized by the HRP-H₂O₂ complex. The choice of this substrate depends on the detection method.[1]

    • Chromogenic Substrates: These produce a colored product upon oxidation, allowing for colorimetric detection. Common examples include 3,3',5,5'-Tetramethylbenzidine (TMB), 2,2'-azino-di-[3-ethylbenzthiazoline-6-sulfonic acid] (ABTS), and 4-chloro-1-naphthol (4-CN).[2][3][4]

    • Chemiluminescent Substrates: These produce light as a product of the reaction, enabling highly sensitive detection. Luminol is a widely used chemiluminescent substrate.[3]

    • Fluorogenic Substrates: These produce a fluorescent product. Examples include tyramine, homovanillic acid, and 4-hydroxyphenyl acetic acid.

Q2: What is the optimal pH for HRP activity?

A2: The optimal pH for HRP activity is generally in the range of 6.0 to 6.5. However, the enzyme remains stable over a broader pH range of 5.0 to 9.0. It's important to note that the optimal pH can vary slightly depending on the specific hydrogen donor substrate being used.[5]

Q3: How does temperature affect HRP activity?

A3: Like most enzymes, HRP activity is influenced by temperature. Higher temperatures can increase the reaction rate up to a certain point. However, excessively high temperatures will cause the enzyme to denature and lose activity.[6] The thermal stability of HRP is significant, with inactivation temperatures in the solid state being in the range of 140–160°C.[7] For typical assays, a constant temperature, such as 25°C or 37°C, should be maintained.[8][9]

Q4: What is the Michaelis-Menten constant (Km) and why is it important for substrate optimization?

A4: The Michaelis-Menten constant (Km) is a fundamental parameter in enzyme kinetics. It represents the substrate concentration at which the reaction rate is half of its maximum velocity (Vmax).[10][11] Understanding the Km is crucial for optimizing substrate concentrations because:

  • It provides insight into the affinity of the enzyme for its substrate. A lower Km indicates a higher affinity.[11]

  • To accurately determine the Vmax, experiments should be conducted at substrate concentrations significantly above the Km to ensure the enzyme is saturated.[10]

  • Running assays at concentrations well below the Km can lead to an underestimation of the enzyme's true catalytic capability.[10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or Low Signal Omission of a critical reagent (e.g., H₂O₂, chromogenic substrate).Double-check that all components of the reaction mixture have been added in the correct order and volume.
Inactive enzyme due to improper storage or handling.Use a fresh aliquot of HRP. Ensure the enzyme is stored at the recommended temperature and avoid repeated freeze-thaw cycles.[12]
Incorrect buffer pH.Verify the pH of the assay buffer. The optimal pH for HRP is typically between 6.0 and 6.5.
Substrate concentration is too low.Increase the concentration of the limiting substrate (either H₂O₂ or the chromogenic substrate).
High Background Signal Non-specific binding of the HRP conjugate.Include appropriate blocking steps and wash buffers in your experimental protocol, especially in applications like ELISA and Western blotting.[13]
Contaminated reagents or water.Use high-purity water and fresh, high-quality reagents.
Substrate instability or auto-oxidation.Prepare substrate solutions fresh before each experiment. Some substrates are light-sensitive and should be protected from light.
Inconsistent or Non-Reproducible Results Fluctuations in temperature.Ensure that all assay components and the reaction itself are maintained at a constant and controlled temperature.[14]
Pipetting errors.Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes.[12] Preparing a master mix for multiple reactions can also improve consistency.
Variation in incubation times.Use a timer to ensure consistent incubation times for all samples.
Enzyme activity varies between experiments.This can be due to the age of the enzyme solution or issues with the heme catalytic site.[14] It is recommended to use freshly prepared or properly stored aliquots of the enzyme.
Reaction Stops Prematurely or Reaches Plateau Too Quickly Substrate depletion.The initial substrate concentration may be too low for the amount of enzyme used. Increase the substrate concentration or decrease the enzyme concentration.
Product inhibition.Some enzyme reactions are inhibited by the accumulation of product. Dilute the sample or measure the initial reaction rates.
Enzyme inactivation.High concentrations of H₂O₂ can lead to enzyme inactivation.[7] Optimize the H₂O₂ concentration to avoid this effect.

Experimental Protocols

Protocol 1: Determination of Optimal H₂O₂ Concentration

This protocol aims to determine the optimal concentration of the oxidizing substrate, hydrogen peroxide (H₂O₂), for a fixed concentration of HRP and a chromogenic substrate (e.g., TMB).

Materials:

  • Horseradish Peroxidase (HRP) solution (e.g., 1 µg/mL)

  • Chromogenic substrate stock solution (e.g., TMB)

  • Hydrogen peroxide (H₂O₂) stock solution (e.g., 30%)

  • Assay Buffer (e.g., 0.1 M Phosphate-Citrate Buffer, pH 6.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of H₂O₂: From the 30% stock, prepare a series of dilutions in the assay buffer to achieve a final concentration range in the assay wells (e.g., 0.0001% to 0.1%).

  • Prepare the reaction mixture: In each well of the 96-well plate, add:

    • 50 µL of HRP solution

    • 50 µL of TMB solution

  • Initiate the reaction: Add 50 µL of the varying concentrations of H₂O₂ to the respective wells.

  • Incubate: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes), protected from light.

  • Stop the reaction (optional for TMB): Add 50 µL of a stop solution (e.g., 2 M H₂SO₄) to each well. This will change the color of the TMB product from blue to yellow.

  • Measure absorbance: Read the absorbance at the appropriate wavelength (e.g., 652 nm for blue TMB product or 450 nm for yellow TMB product) using a microplate reader.

  • Data Analysis: Plot the absorbance values against the H₂O₂ concentration. The optimal concentration will be the one that gives the highest absorbance before substrate inhibition is observed (a decrease in absorbance at higher concentrations).

Example Data for H₂O₂ Optimization:

Final H₂O₂ Concentration (%)Absorbance at 450 nm
0.00010.152
0.00050.489
0.0010.891
0.0051.523
0.011.854
0.051.632
0.11.211

From this data, the optimal H₂O₂ concentration appears to be around 0.01%.

Protocol 2: Michaelis-Menten Kinetics for a Chromogenic Substrate

This protocol describes how to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for a chromogenic substrate (e.g., ABTS) at a fixed, optimal H₂O₂ concentration.

Materials:

  • HRP solution (concentration determined from previous optimization)

  • ABTS stock solution

  • Optimal concentration of H₂O₂ solution

  • Assay Buffer (e.g., 0.1 M Phosphate-Citrate Buffer, pH 6.0)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements

Procedure:

  • Prepare serial dilutions of the chromogenic substrate: Prepare a range of ABTS concentrations in the assay buffer. The range should ideally span from below the expected Km to well above it (e.g., 0.1x Km to 10x Km). If the Km is unknown, a broad range should be tested.

  • Set up the microplate reader: Program the microplate reader to take absorbance readings at a specific wavelength (e.g., 420 nm for oxidized ABTS) at regular intervals (e.g., every 30 seconds) for a total duration (e.g., 5-10 minutes).

  • Prepare the reaction mixture: In each well, add:

    • 50 µL of HRP solution

    • 50 µL of the optimal H₂O₂ solution

  • Initiate the reaction: Add 50 µL of the varying concentrations of ABTS to the respective wells and immediately start the kinetic reading on the microplate reader.

  • Data Analysis:

    • For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time graph.

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear estimation.

Example Michaelis-Menten Data:

Substrate [ABTS] (mM)Initial Velocity (V₀) (Abs/min)
0.10.052
0.20.091
0.50.175
1.00.263
2.00.364
5.00.455
10.00.500

Visualizations

Experimental_Workflow_Substrate_Optimization cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_reagents Prepare Reagents (HRP, Substrates, Buffer) prep_dilutions Prepare Serial Dilutions of Substrate prep_reagents->prep_dilutions mix_reagents Mix Reagents in Microplate Wells prep_dilutions->mix_reagents initiate_reaction Initiate Reaction mix_reagents->initiate_reaction incubate Incubate at Constant Temperature initiate_reaction->incubate measure_signal Measure Signal (Absorbance, Fluorescence, etc.) incubate->measure_signal plot_data Plot Data (Signal vs. Concentration) measure_signal->plot_data determine_optimal Determine Optimal Substrate Concentration plot_data->determine_optimal

Caption: Workflow for optimizing substrate concentration in HRP assays.

Michaelis_Menten_Plot xaxis Substrate Concentration [S] yaxis Initial Velocity (V₀) origin origin origin->xaxis origin->yaxis curve vmax_line Vmax half_vmax_line Vmax / 2 km_label Km data data

Caption: Michaelis-Menten plot illustrating the relationship between substrate concentration and reaction velocity.

References

quality control measures for HMPO research reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the quality control of our research reagents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the essential quality control (QC) measures for ensuring the reliability of HMPO research reagents?

A1: To ensure the highest quality, this compound recommends a multi-faceted approach to reagent QC. This includes initial validation upon receipt, routine checks throughout its use, and thorough documentation. Key QC measures are categorized by reagent type:

  • Antibodies: Validation of specificity, sensitivity, and reproducibility through techniques like Western Blot, ELISA, and Immunohistochemistry. Lot-to-lot consistency is also crucial.

  • Cell Lines: Authentication of identity using Short Tandem Repeat (STR) profiling, routine testing for mycoplasma contamination, and monitoring of morphology and growth characteristics.[1][2]

  • Chemical Compounds: Verification of identity, purity, and concentration using methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]

Q2: How often should I perform quality control checks on my reagents?

A2: The frequency of QC checks depends on the reagent type and its usage.

  • New Reagent Lots: A full validation should be performed on every new lot of a reagent to ensure it performs comparably to previous lots.[5][6]

  • Antibodies: After initial validation, it is good practice to run a positive and negative control with each experiment.

  • Cell Lines: Cell line authentication should be performed when a new line is established in the lab, before freezing a new bank, if the culture is behaving unexpectedly, and before publication. Mycoplasma testing should be conducted every 1-3 months.

  • Chemical Compounds: The stability of compounds can vary. For compounds dissolved in solvent, it is advisable to periodically check for degradation, especially if stored for extended periods.

Q3: What is lot-to-lot variability and how can I mitigate its effects?

A3: Lot-to-lot variability refers to the differences in performance between different manufacturing batches of the same reagent.[5][6][7] This can be a significant source of irreproducibility in research. To mitigate its effects:

  • Purchase larger quantities: If possible, purchase a large enough quantity of a single lot to last for the duration of a study.

  • Perform lot validation: When switching to a new lot, perform a side-by-side comparison with the old lot using standardized controls to ensure comparable performance.[5]

  • Document lot numbers: Always record the lot number of the reagents used in your experiments.

Troubleshooting Guides

Antibody-Related Issues

Problem: Weak or No Signal in Western Blot

Possible Cause Troubleshooting Steps
Incorrect Antibody Concentration The antibody may be too dilute. Perform a titration to find the optimal concentration. Start with the concentration recommended on the datasheet and test a range of dilutions.
Inactive Primary or Secondary Antibody Ensure antibodies have been stored correctly and are within their expiration date. Test the secondary antibody independently to confirm its activity.
Insufficient Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage.
Suboptimal Blocking Insufficient blocking can lead to high background, masking a weak signal. Ensure blocking is performed for the recommended time with an appropriate blocking agent.

Problem: High Background in Immunohistochemistry (IHC)

Possible Cause Troubleshooting Steps
Primary Antibody Concentration Too High Perform an antibody titration to determine the optimal concentration that provides a strong signal with minimal background.
Insufficient Blocking Block endogenous peroxidase activity with a hydrogen peroxide solution. Use normal serum from the same species as the secondary antibody for blocking.[8]
Cross-reactivity of Secondary Antibody Use a secondary antibody that has been pre-adsorbed against the species of the sample tissue to minimize cross-reactivity.[9] Run a control with only the secondary antibody to check for non-specific binding.[9][10]
Inadequate Washing Increase the number and duration of wash steps to remove unbound antibodies.
Cell Line-Related Issues

Problem: Suspected Cell Line Misidentification or Cross-Contamination

Possible Cause Troubleshooting Steps
Working with Multiple Cell Lines Simultaneously Avoid having multiple cell line cultures open in the biosafety cabinet at the same time. Clean the work surface between handling different cell lines.[11]
Shared Media and Reagents Use dedicated media and reagents for each cell line to prevent cross-contamination.[11]
Mislabeling Ensure all flasks, plates, and cryovials are clearly and accurately labeled.[11]
Confirmation of Identity Perform STR profiling to confirm the identity of your cell line and compare it to a reference database.[12][13][14]
Chemical Compound-Related Issues

Problem: Inconsistent Experimental Results with a Chemical Compound

Possible Cause Troubleshooting Steps
Compound Degradation If the compound has been in solution for a long time, it may have degraded. Prepare a fresh stock solution from a solid form of the compound.
Incorrect Concentration Verify the concentration of your stock solution using a spectrophotometer or another quantitative method if a chromophore is present.
Compound Purity The compound may contain impurities that are affecting the experiment. Assess the purity of the compound using HPLC.[15]
Compound Identity In rare cases, the compound may be mislabeled. Confirm the identity of the compound using Mass Spectrometry or NMR.[3][4]

Experimental Protocols

Antibody Validation: Western Blot
  • Protein Extraction: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per well onto a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[16][17][18]

Cell Line Authentication: STR Profiling
  • DNA Extraction: Isolate genomic DNA from a cell pellet of the cell line to be authenticated.

  • PCR Amplification: Amplify the STR loci using a commercially available STR profiling kit. These kits contain fluorescently labeled primers for multiple STR markers.[13]

  • Capillary Electrophoresis: Separate the amplified, fluorescently labeled DNA fragments by size using a capillary electrophoresis instrument.[13]

  • Data Analysis: The size of the fragments is determined by the number of repeats at each STR locus. The resulting data is a unique genetic profile for the cell line.

  • Database Comparison: Compare the generated STR profile to a reference database of known cell line profiles to confirm the identity of your cell line.

Chemical Compound QC: HPLC Analysis
  • Sample Preparation: Dissolve the chemical compound in a suitable solvent to a known concentration.

  • Mobile Phase Preparation: Prepare the mobile phase(s) according to the specific method for the compound being analyzed. This typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.

  • HPLC System Setup: Equilibrate the HPLC system with the initial mobile phase conditions.

  • Injection: Inject a small volume (e.g., 10 µL) of the prepared sample onto the HPLC column.

  • Chromatographic Separation: The compound and any impurities are separated as they pass through the column based on their interactions with the stationary phase.

  • Detection: A detector (e.g., UV-Vis) measures the absorbance of the eluting compounds over time, generating a chromatogram.

  • Data Analysis: The purity of the compound is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram. The identity can be confirmed by comparing the retention time to that of a known reference standard.[15][19]

Data Presentation

Table 1: Example Quantitative QC Parameters for a Monoclonal Antibody

QC Parameter Method Specification
Purity SDS-PAGE>95%
Concentration BCA Assay0.9 - 1.1 mg/mL
Binding Affinity (KD) ELISA1 - 10 nM
Endotoxin Levels LAL Assay< 1 EU/mg

Table 2: Example STR Profile Data for Cell Line Authentication

STR Locus Allele 1 Allele 2
TH01 69.3
TPOX 811
vWA 1617
Amelogenin XY
CSF1PO 1012
D5S818 1112
D7S820 810
D13S317 1111

Table 3: Example QC Data for a Small Molecule Compound

QC Parameter Method Specification
Identity Mass SpectrometryMatches expected molecular weight ± 0.1 Da
Purity HPLC (UV 254 nm)>98%
Structure Confirmation 1H NMRSpectrum consistent with proposed structure
Residual Solvent Gas Chromatography<0.5%

Visualizations

Experimental_Workflow_Antibody_Validation cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection p1 Protein Extraction p2 Protein Quantification p1->p2 p3 Sample Denaturation p2->p3 e1 SDS-PAGE p3->e1 e2 Membrane Transfer e1->e2 i1 Blocking e2->i1 i2 Primary Antibody i1->i2 i3 Secondary Antibody i2->i3 i4 Detection i3->i4 end Results i4->end Data Analysis Logical_Workflow_Cell_Line_QC start Receive/Thaw New Cell Line q1 Initial QC Check: - Morphology - Viability start->q1 d1 Pass? q1->d1 q2 STR Profiling for Authentication d1->q2 Yes fail Discard Cell Line d1->fail No d2 Authenticated? q2->d2 q3 Mycoplasma Testing d2->q3 Yes d2->fail No d3 Mycoplasma Free? q3->d3 pass Cell Line Approved for Use & Cryopreservation d3->pass Yes d3->fail No Signaling_Pathway_Troubleshooting start Inconsistent Experimental Results check1 Check Reagent Storage & Handling start->check1 d1 Properly Stored? check1->d1 check2 Review Experimental Protocol d1->check2 Yes reorder Order New Reagent d1->reorder No d2 Protocol Followed Correctly? check2->d2 d2->start No, Rerun Experiment check3 Evaluate Reagent Quality d2->check3 Yes d3 Reagent QC Data Available? check3->d3 perform_qc Perform Reagent QC (e.g., WB, STR, HPLC) d3->perform_qc No resolve Issue Resolved d3->resolve Yes, and data is within spec perform_qc->d3 reorder->start

References

Validation & Comparative

Unraveling the Inflammatory Marker: A Comparative Guide to Myeloperoxidase (MPO) Activity in Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – A comprehensive analysis of human myeloperoxidase (HMPO) activity across various inflammatory, neurodegenerative, and cardiovascular diseases reveals distinct patterns of this critical biomarker. This guide provides researchers, scientists, and drug development professionals with a comparative overview of MPO activity, supported by experimental data and detailed methodologies, to aid in the investigation of disease pathogenesis and the development of novel therapeutic strategies.

Myeloperoxidase is a key enzyme found predominantly in neutrophils and, to a lesser extent, in monocytes. It plays a crucial role in the innate immune system by catalyzing the formation of reactive oxygen species, which are essential for microbial killing. However, dysregulated MPO activity is implicated in the pathophysiology of a range of diseases, contributing to oxidative stress and tissue damage. Understanding the nuances of MPO activity in different disease states is paramount for its validation as a biomarker and a therapeutic target.

Comparative Analysis of MPO Activity

The following tables summarize quantitative data on MPO concentration and activity in various disease states compared to healthy controls.

Table 1: MPO Concentration in Various Disease States

Disease StateSample TypePatient MPO Concentration (mean ± SD)Healthy Control MPO Concentration (mean ± SD)Fold ChangeReference
Parkinson's Disease Serum>1425 pg/mL (in higher tertiles)<1425 pg/mL (in lowest tertile)>1.0[1]
CSF (males, duration ≥12 yrs)206 ± 61 pg/mL98 ± 39 pg/mL2.1[2]
Alzheimer's Disease Plasma132.8 ± 114.8 ng/mL55.0 ± 42.6 ng/mL2.4[3]
Schizophrenia Serum77.25 ng/mL (median)31.42 ng/mL (median)2.5[4]
Atherosclerosis Serum245.5 ± 13.8 ng/mL213.9 ± 8.9 ng/mL1.1[5]

Table 2: MPO Activity in Various Disease States

Disease StateSample TypePatient MPO Activity (mean ± SD)Healthy Control MPO Activity (mean ± SD)Fold ChangeReference
Parkinson's Disease Serum>35.5 U/L (in higher tertiles)<35.5 U/L (in lowest tertile)>1.0[1]
Inflammatory Bowel Disease (IBD)
- Crohn's Disease (moderate-severe)FecalSignificantly elevated vs. remission/healthyNot specified-[6]
- Ulcerative Colitis (moderate-severe)FecalSignificantly elevated vs. remission/healthyNot specified-[6]

Table 3: Fecal MPO Protein in Inflammatory Bowel Disease

Disease Severity (Crohn's/Ulcerative Colitis)Fecal MPO ProteinReference
Endoscopic RemissionSignificantly lower than active disease[7]
Mildly Active-[7]
Moderately ActiveSignificantly higher than remission[7]
Severely ActiveSignificantly higher than remission[7]
Cutoff for Active Disease (Children with Crohn's) 9.7 µg/g [8]

Key Signaling Pathways Involving MPO

MPO's pathological effects are mediated through its enzymatic activity, which leads to the production of potent oxidants like hypochlorous acid (HOCl). These oxidants can modify and damage a wide range of biomolecules, contributing to the inflammatory cascade in various diseases.

MPO_Signaling_Pathway cluster_activation Neutrophil Activation cluster_mpo_release MPO Release & Activity cluster_downstream Downstream Pathological Effects Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil Activation MPO_Release MPO Release Neutrophil->MPO_Release MPO MPO MPO_Release->MPO H2O2 H₂O₂ H2O2->MPO Cl Cl⁻ Cl->MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalysis Oxidative_Stress Oxidative Stress HOCl->Oxidative_Stress Tissue_Damage Tissue Damage Oxidative_Stress->Tissue_Damage Inflammation Amplified Inflammation Tissue_Damage->Inflammation

Caption: Generalized MPO signaling pathway in inflammatory conditions.

In neurodegenerative diseases like Parkinson's and Alzheimer's, MPO is expressed by glial cells in the brain, contributing to neuroinflammation and neuronal damage.[9] In cardiovascular disease, MPO released from activated leukocytes in atherosclerotic plaques promotes plaque instability and thrombosis.

Experimental Protocols

Accurate measurement of MPO activity is crucial for its utility as a biomarker. Below are generalized workflows for common MPO activity assays.

Fecal MPO Activity Assay Workflow

Fecal_MPO_Workflow cluster_sample_prep Sample Preparation cluster_assay ELISA-based Activity Assay Fecal_Sample Fecal Sample Collection Dilution Dilute 1:1 with ddH₂O Fecal_Sample->Dilution Centrifuge1 Centrifuge at 6,000 x g for 20 min at 4°C Dilution->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge at 7,000 x g for 10 min at 4°C Supernatant1->Centrifuge2 Supernatant2 Collect Final Supernatant Centrifuge2->Supernatant2 Add_Sample Add Supernatant to ELISA Plate Supernatant2->Add_Sample Incubate Incubate with Substrate (e.g., TMB) Add_Sample->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Calculate_Activity Calculate MPO Activity Read_Absorbance->Calculate_Activity

Caption: General workflow for fecal MPO activity measurement.[10]

Serum/Plasma MPO Activity Assay (Colorimetric)

A common method for determining MPO activity in liquid samples involves the use of o-dianisidine as a substrate.

Principle: Myeloperoxidase catalyzes the oxidation of o-dianisidine in the presence of hydrogen peroxide, resulting in a colored product that can be measured spectrophotometrically at 450 nm.[11]

Brief Protocol:

  • Sample Preparation: Serum or plasma samples are diluted as necessary.

  • Reaction Mixture: A reaction buffer containing a phosphate buffer, o-dianisidine, and hydrogen peroxide is prepared.

  • Assay: The diluted sample is added to the reaction mixture.

  • Measurement: The change in absorbance at 450 nm is measured over time using a microplate reader.

  • Calculation: MPO activity is calculated based on the rate of change in absorbance and compared to a standard curve.

Conclusion

The presented data underscores the significance of MPO as a marker of inflammation and disease activity across a spectrum of pathologies. The variations in MPO levels and the specific sample types in which it is most prominently detected (e.g., fecal MPO in IBD, serum MPO in Parkinson's) highlight the context-dependent utility of this biomarker. The provided experimental workflows offer a foundation for standardized measurement of MPO activity, which is essential for reproducible and comparable research findings. Further investigation into the specific MPO-mediated signaling pathways in each disease will be critical for the development of targeted MPO inhibitors as a therapeutic strategy.

References

Unraveling the Potential of Human Myeloperoxidase (HMPO) as a Key Biomarker for Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of inflammatory biomarkers, the quest for specific and sensitive indicators of disease activity is paramount. Human Myeloperoxidase (HMPO), an enzyme predominantly found in neutrophils, is emerging as a promising biomarker that offers unique insights into the inflammatory cascade. This guide provides a comprehensive comparison of this compound with established inflammatory markers, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in its validation and application.

This compound: A Direct Link to Neutrophil-Mediated Inflammation

This compound plays a critical role in the innate immune response by catalyzing the formation of reactive oxygen species, which are essential for pathogen destruction. Its release from activated neutrophils at sites of inflammation makes it a direct and sensitive marker of neutrophil activity, a key driver in many inflammatory diseases.

Comparative Performance of this compound as an Inflammatory Biomarker

The validation of a biomarker hinges on its performance relative to existing standards. Here, we compare this compound with two widely used inflammatory markers: C-reactive protein (CRP) and Interleukin-6 (IL-6).

A prospective study in intensive care unit (ICU) patients with Systemic Inflammatory Response Syndrome (SIRS) provided a head-to-head comparison of the ability of this compound and CRP to differentiate sepsis from non-infectious SIRS. The diagnostic performance, as measured by the Area Under the Receiver Operating Characteristic (ROC) curve (AUC), was similar for both markers. However, this compound demonstrated a predictive value for 30-day mortality, particularly in patients with high APACHE IV scores, a capability not observed with CRP in this cohort.[1]

Another study focused on long-term prediction of cardiovascular mortality in patients who underwent coronary angiography. This research highlighted the combined utility of this compound and CRP. Patients with elevated levels of both this compound and CRP had a significantly higher risk of cardiovascular mortality compared to those with only one elevated marker.[2]

While direct comparative studies between this compound and IL-6 across a broad range of inflammatory conditions are still emerging, a study on critically ill patients demonstrated that IL-6 was a better predictor of 90-day mortality and the need for organ support compared to CRP.[3] Given this compound's direct link to neutrophil activation, a primary source of inflammatory cytokines, further studies directly comparing this compound and IL-6 are warranted to delineate their respective and complementary roles in various inflammatory diseases.

Table 1: Comparison of this compound, CRP, and IL-6 as Inflammatory Biomarkers

FeatureHuman Myeloperoxidase (this compound)C-Reactive Protein (CRP)Interleukin-6 (IL-6)
Primary Source Neutrophils, MonocytesHepatocytes (in response to IL-6)Immune cells (T-cells, macrophages), endothelial cells, fibroblasts
Biological Role Production of reactive oxygen species, pathogen killingOpsonization, complement activationPro- and anti-inflammatory cytokine, induces acute phase protein synthesis
Specificity High for neutrophil-driven inflammationLow, general marker of inflammationModerate, involved in a wide range of inflammatory responses
Diagnostic Utility Differentiating sepsis from non-infectious SIRS[1]General marker of infection and inflammationPrognosis in critically ill patients[3], marker of cytokine storm
Prognostic Value Predictive of mortality in ICU patients with high APACHE IV scores[1], long-term cardiovascular mortality (especially in combination with CRP)[2]Limited independent prognostic value in some critical illnesses[1]Strong predictor of mortality in critically ill patients[3]
Clinical Studies (AUC) Sepsis vs. non-infectious SIRS: 0.603[1]Sepsis vs. non-infectious SIRS: 0.636[1]Not directly compared with this compound in the same study

Experimental Protocols for this compound Validation

Accurate and reproducible measurement of this compound is crucial for its validation as a biomarker. Below are detailed methodologies for commonly used assays.

This compound Activity Assay

This assay measures the enzymatic activity of this compound.

Principle: The assay is based on the principle that this compound catalyzes the oxidation of a chromogenic substrate in the presence of hydrogen peroxide, leading to a measurable color change.

Materials:

  • Microplate reader

  • 96-well microplates

  • This compound standard

  • Sample diluent

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Hydrogen peroxide

Procedure:

  • Prepare standards and samples to the desired concentrations in sample diluent.

  • Add 100 µL of standards and samples to the wells of the microplate.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate 3-5 times with wash buffer.

  • Add 100 µL of substrate solution containing hydrogen peroxide to each well.

  • Incubate in the dark for 15-30 minutes at room temperature.

  • Add 100 µL of stop solution to each well.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 15 minutes.

  • Calculate this compound activity based on the standard curve.

This compound Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the concentration of this compound protein.

Principle: A sandwich ELISA format is commonly used, where a capture antibody specific for this compound is coated on the microplate wells. The sample is added, and any this compound present binds to the capture antibody. A second, detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is then added, which binds to a different epitope on the this compound molecule. The addition of a substrate for the enzyme results in a colorimetric reaction, the intensity of which is proportional to the amount of this compound in the sample.

Materials:

  • Microplate reader

  • 96-well microplates pre-coated with anti-HMPO capture antibody

  • This compound standard

  • Sample diluent

  • Wash buffer

  • Biotinylated anti-HMPO detection antibody

  • Streptavidin-HRP conjugate

  • TMB substrate solution

  • Stop solution

Procedure:

  • Prepare standards and samples in sample diluent.

  • Add 100 µL of standards and samples to the wells and incubate for 2 hours at room temperature.

  • Wash the wells 4 times with wash buffer.

  • Add 100 µL of biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Wash the wells 4 times with wash buffer.

  • Add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Wash the wells 4 times with wash buffer.

  • Add 100 µL of TMB substrate solution and incubate in the dark for 15 minutes at room temperature.

  • Add 100 µL of stop solution.

  • Read the absorbance at 450 nm.

  • Calculate the this compound concentration from the standard curve.

Table 2: Validation Parameters for a Commercial this compound ELISA Kit

ParameterSpecification
Intra-assay Precision (CV%) < 10%
Inter-assay Precision (CV%) < 12%
Limit of Detection (LOD) Typically in the low pg/mL range
Linearity 80-120% of expected values upon dilution
Spike and Recovery 85-115%

This compound in Inflammatory Signaling Pathways

This compound is intricately linked to inflammatory signaling, primarily through its role in oxidative stress and the formation of neutrophil extracellular traps (NETs).

This compound's Role in Oxidative Stress and Macrophage Activation

Activated neutrophils release this compound, which utilizes hydrogen peroxide (H₂O₂) to produce hypochlorous acid (HOCl), a potent oxidizing agent. HOCl can modify various biomolecules, leading to cellular damage and amplifying the inflammatory response. In macrophages, oxidized molecules can act as damage-associated molecular patterns (DAMPs), triggering pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This engagement can activate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, culminating in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

HMPO_Macrophage_Activation cluster_Neutrophil Activated Neutrophil cluster_Extracellular Extracellular Space cluster_Macrophage Macrophage Neutrophil Neutrophil Activation HMPO_release This compound Release Neutrophil->HMPO_release HOCl HOCl Production HMPO_release->HOCl This compound H2O2 H₂O₂ H2O2->HOCl Oxidized_Molecules Oxidized Molecules (DAMPs) HOCl->Oxidized_Molecules TLR TLR Oxidized_Molecules->TLR MAPK MAPK Pathway TLR->MAPK NFkB NF-κB Pathway TLR->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines

This compound-mediated macrophage activation.

This compound's Involvement in NETosis and Inflammatory Signaling

Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, including this compound. NETosis is a unique form of cell death that traps and kills pathogens. However, excessive NET formation can contribute to tissue damage and inflammation. This compound within the NETs remains enzymatically active and can modify NET components, creating neoantigens that may trigger autoimmune responses. Furthermore, components of NETs can act as DAMPs, activating surrounding immune cells and perpetuating the inflammatory cycle.

HMPO_NETosis_Workflow cluster_Neutrophil Neutrophil cluster_NET Neutrophil Extracellular Trap (NET) cluster_Inflammation Inflammatory Response Stimulus Inflammatory Stimulus Neutrophil_Activation Neutrophil Activation Stimulus->Neutrophil_Activation NETosis NETosis Neutrophil_Activation->NETosis NET_Formation NET Formation (DNA, Histones, this compound) NETosis->NET_Formation HMPO_Activity This compound Activity within NET NET_Formation->HMPO_Activity Modified_NETs Modified NET Components HMPO_Activity->Modified_NETs DAMP_Signaling DAMP Signaling Modified_NETs->DAMP_Signaling Immune_Cell_Activation Immune Cell Activation DAMP_Signaling->Immune_Cell_Activation Inflammation_Amplification Inflammation Amplification Immune_Cell_Activation->Inflammation_Amplification

This compound's role in NETosis and inflammation.

Conclusion

This compound is a valuable and specific biomarker of neutrophil-mediated inflammation. Its performance in diagnosing and predicting outcomes in various inflammatory conditions, particularly when used in conjunction with other markers like CRP, underscores its clinical potential. The detailed experimental protocols and an understanding of its role in key inflammatory signaling pathways provide a solid foundation for researchers and drug development professionals to validate and incorporate this compound into their studies. Further head-to-head comparisons with other key biomarkers like IL-6 will continue to refine its position in the arsenal of inflammatory diagnostics and therapeutic monitoring.

References

A Comparative Guide to the Substrate Specificity of Human Myeloperoxidase (HMPO) and Eosinophil Peroxidase (EPO)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Human myeloperoxidase (HMPO) and eosinophil peroxidase (EPO) are heme-containing enzymes that play critical roles in the innate immune system. Both are found within the granules of their respective host cells, neutrophils and eosinophils, and catalyze the formation of reactive oxidants to combat pathogens. While they share structural and functional similarities, their substrate specificities exhibit key differences that dictate their distinct biological roles and pathological implications. This guide provides an objective comparison of their substrate preferences, supported by experimental data, to aid researchers in distinguishing their activities and developing targeted therapeutic strategies.

Key Differences in Substrate Preference

The primary distinction in the catalytic activity of this compound and EPO lies in their efficiency in oxidizing halide and pseudo-halide ions. This compound is unique among human peroxidases in its ability to efficiently oxidize chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent microbicidal agent. In contrast, EPO demonstrates a clear preference for bromide ions (Br⁻), producing hypobromous acid (HOBr).

While both enzymes can oxidize thiocyanate (SCN⁻), EPO generally exhibits a higher affinity for this substrate compared to this compound. The differential reactivity with halides is a crucial factor in the distinct inflammatory environments created by neutrophils and eosinophils.

Quantitative Comparison of Kinetic Parameters

To provide a clear, data-driven comparison, the following table summarizes the available kinetic parameters (Michaelis constant, Kₘ, and catalytic rate constant, kcat) for this compound and EPO with key substrates. A lower Kₘ value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The catalytic efficiency of an enzyme is best represented by the kcat/Kₘ ratio.

SubstrateEnzymeKₘ (mM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
Chloride (Cl⁻) This compound~25-50>1000~2-4 x 10⁴
EPOVery HighVery LowNegligible
Bromide (Br⁻) This compound~10-20>1000~5-10 x 10⁴
EPO~0.5~248~5 x 10⁵
Thiocyanate (SCN⁻) This compound~0.05-0.1~500~5-10 x 10⁶
EPO~0.15~223~1.5 x 10⁶
Tyrosine This compound~0.02-0.05~1000~2-5 x 10⁷
EPO---

Experimental Methodologies

The determination of kinetic parameters for this compound and EPO typically involves spectrophotometric assays that monitor the consumption of a substrate or the formation of a product over time.

General Protocol for Peroxidase Activity Assay

A common method to measure peroxidase activity involves the use of a chromogenic substrate that changes color upon oxidation.

Materials:

  • Purified this compound or EPO

  • Hydrogen peroxide (H₂O₂)

  • Chromogenic substrate (e.g., o-dianisidine, 3,3′,5,5′-tetramethylbenzidine (TMB))

  • Phosphate buffer of desired pH

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the phosphate buffer and the chromogenic substrate in a cuvette.

  • Add a known concentration of the enzyme (this compound or EPO) to the reaction mixture.

  • Initiate the reaction by adding a specific concentration of H₂O₂.

  • Immediately measure the change in absorbance at a specific wavelength (e.g., 460 nm for o-dianisidine) over a set period.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • To determine Kₘ and kcat, the experiment is repeated with varying concentrations of the substrate of interest (e.g., chloride, bromide, thiocyanate, or an organic substrate) while keeping the concentrations of the enzyme and H₂O₂ constant.

  • The initial rates are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the kinetic parameters.

Signaling Pathways and Catalytic Cycles

The catalytic cycle of both this compound and EPO involves a series of redox intermediates. The native ferric (Fe³⁺) enzyme reacts with H₂O₂ to form Compound I, a ferryl (Fe⁴⁺=O) species with a porphyrin radical cation. Compound I can then be reduced back to the native state through two distinct pathways:

  • Halogenation Cycle: A single two-electron reduction by a halide or pseudo-halide, producing the corresponding hypohalous acid.

  • Peroxidation Cycle: Two sequential one-electron reductions by an organic substrate, proceeding through an intermediate called Compound II.

The preference for one pathway over the other is dependent on the substrate availability and the intrinsic properties of the enzyme.

Peroxidase_Catalytic_Cycle Native Native Enzyme (Fe³⁺) CompoundI Compound I (Fe⁴⁺=O Por•⁺) Native->CompoundI H₂O₂ CompoundI->Native 2e⁻ reduction (e.g., Cl⁻, Br⁻) CompoundII Compound II (Fe⁴⁺=O Por) CompoundI->CompoundII 1e⁻ reduction (Substrate) CompoundII->Native 1e⁻ reduction (Substrate)

Caption: Generalized catalytic cycle of heme peroxidases.

Logical Relationship of Substrate Oxidation

The following diagram illustrates the logical flow of substrate oxidation by this compound and EPO, highlighting their primary and secondary substrate preferences.

Substrate_Specificity This compound This compound HOCl Hypochlorous Acid (HOCl) This compound->HOCl High Efficiency HOBr Hypobromous Acid (HOBr) This compound->HOBr Moderate Efficiency HOSCN Hypothiocyanous Acid (HOSCN) This compound->HOSCN Moderate Affinity TyrosylRadical Tyrosyl Radical This compound->TyrosylRadical Efficient EPO EPO EPO->HOBr High Efficiency EPO->HOSCN High Affinity Chloride Chloride (Cl⁻) Chloride->HOCl Bromide Bromide (Br⁻) Bromide->HOBr Thiocyanate Thiocyanate (SCN⁻) Thiocyanate->HOSCN Tyrosine Tyrosine Tyrosine->TyrosylRadical

Caption: Substrate oxidation pathways for this compound and EPO.

Conclusion

The substrate specificities of this compound and EPO are finely tuned to execute their distinct functions in the immune response. This compound's potent ability to generate HOCl makes it a primary driver of neutrophil-mediated antimicrobial activity and inflammatory tissue damage. Conversely, EPO's preference for bromide and thiocyanate contributes to the unique inflammatory milieu associated with eosinophilic conditions. For researchers and drug development professionals, a thorough understanding of these differences is paramount for the accurate interpretation of experimental results and the design of selective inhibitors that can modulate the activity of one enzyme over the other in various disease contexts.

Comparative Analysis of Myeloperoxidase (MPO) Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of myeloperoxidase (MPO) inhibitors, supported by experimental data. Myeloperoxidase is a key enzyme in the innate immune system that, when dysregulated, contributes to the pathology of numerous inflammatory diseases, including cardiovascular and neurodegenerative disorders.

Myeloperoxidase, primarily found in the azurophilic granules of neutrophils, catalyzes the formation of hypochlorous acid (HOCl) from hydrogen peroxide and chloride ions. This potent oxidant, while crucial for pathogen destruction, can also inflict significant damage to host tissues when excessively produced. Consequently, the inhibition of MPO has emerged as a promising therapeutic strategy. This guide offers a comparative overview of several MPO inhibitors, their potency, mechanisms of action, and the experimental protocols used for their evaluation.

Data Presentation: Quantitative Comparison of MPO Inhibitors

The following table summarizes the in vitro potency (IC50 values) of several MPO inhibitors. It is important to note that these values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.

InhibitorChemical ClassIC50 ValueSource
AZD4831 -1.5 nM[1]
4'-Aminochalcones Chalcone0.05 - 0.828 µM[2]
Bis-arylalkylamine derivative Arylalkylamine54 nM[3]
Thioxodihydroquinazolinones Thioxodihydroquinazolinone~0.1 µM[4]
Aromatic hydrazides Hydrazide1.0 - 2.8 µM
2-Thioxanthine ThioxanthinePotent inhibitor (specific IC50 not provided)[5]
Myeloperoxidase Inhibitor-I -- (selective, non-competitive)[5]
Isovitexin Flavonoid- (modulates oxidative stress)[5]
W-54011 C5a Receptor Antagonist- (decreases ROS production)[5]

Experimental Protocols

In Vitro MPO Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the inhibitory activity of compounds against MPO by measuring the chlorination activity.

Materials:

  • Myeloperoxidase (MPO) enzyme

  • Assay Buffer (e.g., phosphate buffer, pH 7.4)

  • Hydrogen peroxide (H2O2)

  • Sodium chloride (NaCl)

  • Aminophenyl fluorescein (APF) or similar fluorescent probe

  • Test inhibitor compounds

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of MPO in Assay Buffer.

    • Prepare a solution of H2O2 and NaCl in Assay Buffer.

    • Prepare a stock solution of the fluorescent probe (e.g., APF) in DMSO and dilute to a working concentration in Assay Buffer.

    • Prepare serial dilutions of the test inhibitor compounds in Assay Buffer.

  • Assay Reaction:

    • To the wells of a 96-well plate, add the MPO enzyme solution.

    • Add the test inhibitor solutions at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known MPO inhibitor).

    • Initiate the reaction by adding the H2O2/NaCl solution.

    • Immediately add the fluorescent probe solution to all wells.

  • Measurement:

    • Incubate the plate at room temperature, protected from light.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/525 nm for fluorescein) over time (kinetic mode) or at a fixed endpoint.

  • Data Analysis:

    • Calculate the rate of reaction from the kinetic reads or the final fluorescence intensity for endpoint assays.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Mandatory Visualization

Below are diagrams illustrating key concepts related to MPO inhibition, created using the DOT language.

MPO_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Inflammatory_Stimulus Inflammatory Stimulus Neutrophil Neutrophil Inflammatory_Stimulus->Neutrophil Activates MPO_release MPO Release Neutrophil->MPO_release Degranulation ROS_Production ROS Production (H2O2) Neutrophil->ROS_Production Respiratory Burst MAPK_Pathway MAPK Pathway (p38, ERK) MPO_release->MAPK_Pathway Activates HOCl_Production HOCl Production MPO_release->HOCl_Production Catalyzes MAPK_Pathway->MPO_release Positive Feedback ROS_Production->HOCl_Production Substrate Tissue_Damage Oxidative Stress & Tissue Damage HOCl_Production->Tissue_Damage MPO_Inhibitor MPO Inhibitor MPO_Inhibitor->MPO_release Inhibits

Caption: MPO-Mediated Inflammatory Signaling Pathway.

Experimental_Workflow Start Start: Identify Need for MPO Inhibitors Virtual_Screening Virtual Screening (Ligand/Structure-based) Start->Virtual_Screening In_Vitro_Assay In Vitro Inhibition Assay (Determine IC50) Virtual_Screening->In_Vitro_Assay Lead_Optimization Lead Optimization (SAR Studies) In_Vitro_Assay->Lead_Optimization Lead_Optimization->In_Vitro_Assay Iterative Process Cell_Based_Assay Cell-Based Assays (Cellular Potency & Toxicity) Lead_Optimization->Cell_Based_Assay Animal_Models In Vivo Efficacy (Animal Models of Inflammation) Cell_Based_Assay->Animal_Models Preclinical_Development Preclinical Development (Pharmacokinetics & Safety) Animal_Models->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials

Caption: Experimental Workflow for MPO Inhibitor Discovery.

References

Navigating Cross-Reactivity: A Comparative Guide to Anti-Human Myeloperoxidase (HMPO) Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the right antibody is paramount to experimental success. When studying the inflammatory enzyme human myeloperoxidase (HMPO), a key consideration is the antibody's ability to recognize the target protein across different species. This guide provides a comprehensive comparison of commercially available anti-HMPO antibodies from various host species, detailing their cross-reactivity profiles and providing supporting experimental data and protocols to inform your selection process.

Myeloperoxidase (MPO) is a critical enzyme in the innate immune system, primarily found in the azurophilic granules of neutrophils. Its role in generating reactive oxygen species makes it a key player in pathogen defense, but also implicates it in the pathology of numerous inflammatory diseases. Consequently, the ability to accurately detect and quantify MPO in various preclinical animal models is crucial for translational research. This guide focuses on the cross-reactivity of antibodies raised against human MPO with MPO from common laboratory animal species, namely mouse and rat.

Understanding this compound Antibody Cross-Reactivity: A Comparative Analysis

The cross-reactivity of an antibody is determined by the degree of sequence and structural homology of its target epitope between different species. Below is a summary of this compound antibodies from various host species and their documented reactivity with human, mouse, and rat MPO.

Host SpeciesAntibody TypeTarget Species (Immunogen)Cross-ReactivityValidated ApplicationsManufacturerCatalog Number
Rabbit MonoclonalHuman MPOHuman, Mouse, RatWB, IHC, ICC/IF, Flow CytometryAbcamab208670
Rabbit PolyclonalHuman MPOHuman, Mouse, RatWB, IHC, IF, Flow CytometryBoster BioPA1054
Goat PolyclonalHuman MPOHuman, MouseWB, IHC, ICCR&D SystemsAF3667
Goat PolyclonalHuman MPOHuman (with <30% cross-reactivity to mouse MPO in ELISA)ELISA, WBR&D SystemsAF3174
Mouse MonoclonalMouse MPOMouse, RatIHC, ICC, Flow CytometryNovus BiologicalsNBP1-51148
Mouse MonoclonalHuman MPOHuman, MouseELISA, WBSigma-AldrichMAB3174
Mouse MonoclonalHuman MPOHuman (no cross-reactivity with rat MPO)Not specifiedNot specifiedNot specified[1]

Experimental Methodologies for Assessing Cross-Reactivity

The validation of antibody cross-reactivity relies on a variety of standard immunological techniques. Below are detailed protocols for key experiments commonly used to assess the performance of anti-HMPO antibodies.

Western Blot (WB)

Western blotting is a fundamental technique to verify an antibody's ability to recognize a protein of a specific molecular weight.

Protocol:

  • Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Separate proteins by size on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-HMPO antibody (e.g., rabbit anti-human MPO, 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, 1:5000 in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunohistochemistry (IHC) on Paraffin-Embedded Tissues

IHC allows for the localization of MPO within the cellular and tissue context.

Protocol:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) at 95-100°C for 20-30 minutes.[2]

  • Peroxidase Blocking: Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.

  • Blocking: Block non-specific antibody binding with a blocking serum (e.g., 5% goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate sections with the primary anti-HMPO antibody (e.g., rabbit anti-human MPO, 1:200 dilution in blocking buffer) overnight at 4°C in a humidified chamber.

  • Washing: Wash slides three times for 5 minutes each with PBS.

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with an HRP-polymer-conjugated secondary antibody, for 30-60 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Chromogen Development: Visualize the signal using a chromogen substrate such as 3,3'-diaminobenzidine (DAB).

  • Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.

Visualizing the Experimental Workflow

To provide a clear overview of the process for evaluating antibody cross-reactivity, the following diagram illustrates a typical experimental workflow.

Antibody_Cross_Reactivity_Workflow cluster_prep Sample Preparation cluster_assay Immunodetection cluster_analysis Data Analysis Human_Sample Human Tissue/Cell Lysate WB Western Blot Human_Sample->WB IHC Immunohistochemistry Human_Sample->IHC ELISA ELISA Human_Sample->ELISA Mouse_Sample Mouse Tissue/Cell Lysate Mouse_Sample->WB Mouse_Sample->IHC Mouse_Sample->ELISA Rat_Sample Rat Tissue/Cell Lysate Rat_Sample->WB Rat_Sample->IHC Rat_Sample->ELISA Data_Analysis Signal Comparison & Quantification WB->Data_Analysis IHC->Data_Analysis ELISA->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Determine Cross-Reactivity

Caption: Workflow for assessing antibody cross-reactivity.

Rationale for Cross-Reactivity: A Look at Protein Sequence Homology

The likelihood of an antibody cross-reacting with an orthologous protein in another species is largely dependent on the amino acid sequence identity, particularly within the epitope recognized by the antibody. A protein sequence alignment of human, mouse, and rat myeloperoxidase reveals a high degree of conservation, which provides a molecular basis for the observed cross-reactivities of many anti-HMPO antibodies. Researchers can utilize tools like NCBI BLAST to perform pairwise sequence alignments between the immunogen sequence of an antibody (if known) and the MPO sequence of the target species to predict potential cross-reactivity.

References

A Researcher's Guide to the Validation of HMPO Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of methodologies for validating myeloperoxidase (HMPO) knockout (KO) mouse models, offering objective performance comparisons against alternatives, supported by experimental data and detailed protocols. It is designed for researchers, scientists, and drug development professionals engaged in preclinical studies involving inflammation and immunology.

Introduction to this compound and Knockout Models

Myeloperoxidase (MPO) is a critical enzyme primarily expressed in neutrophils and, to a lesser extent, in monocytes.[1] It plays a central role in the innate immune system's defense against pathogens by catalyzing the production of hypochlorous acid (HOCl), a potent antimicrobial agent.[2][3] Given its role in oxidative stress and inflammation-mediated tissue damage, MPO is a significant target in various diseases, including cardiovascular and autoimmune disorders.[1][4]

This compound knockout mouse models are indispensable tools for investigating the in-vivo function of MPO and for the preclinical evaluation of MPO-targeted therapies. Rigorous validation is essential to ensure that the observed phenotype is a direct result of the gene deletion. This validation process involves confirming the absence of the MPO gene, transcript, and protein, as well as the loss of its enzymatic function.

Validation Workflow and Methodologies

A robust validation strategy for an this compound KO mouse model integrates genetic analysis, protein expression, and functional assays. Each step provides a critical layer of confirmation.

Experimental Workflow for this compound KO Model Validation

Below is a standard workflow for the comprehensive validation of an this compound knockout mouse model.

G Figure 1. Experimental Workflow for this compound KO Validation cluster_0 Genotyping cluster_1 Expression Analysis cluster_2 Functional Assessment A Tail Snip / Tissue Biopsy B DNA Extraction A->B C PCR Analysis B->C D Tissue Collection (e.g., Bone Marrow, Spleen) C->D Confirm Genotype E RNA Extraction & cDNA Synthesis D->E G Protein Lysate Preparation D->G I Tissue Homogenate Preparation D->I K Immunohistochemistry (IHC) D->K F qPCR for MPO Transcript E->F H Western Blot for MPO Protein G->H H->I Confirm Protein Absence J MPO Enzyme Activity Assay I->J G Figure 2. This compound Catalytic Cycle in Neutrophils NADPH NADPH NOX NADPH Oxidase NADPH->NOX O2 O₂ O2->NOX O2_superoxide O₂⁻ (Superoxide) NOX->O2_superoxide SOD SOD O2_superoxide->SOD Spontaneous or Enzymatic H2O2 H₂O₂ (Hydrogen Peroxide) SOD->H2O2 MPO MPO Enzyme H2O2->MPO HOCl HOCl (Hypochlorous Acid) MPO->HOCl Cl_ion Cl⁻ (Chloride Ion) Cl_ion->MPO Pathogen Pathogen Killing & Tissue Damage HOCl->Pathogen

References

Unveiling the Impact of Mutation on Horseradish Peroxidase: A Comparative Guide to Kinetic Parameters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between enzyme structure and function is paramount. This guide provides a detailed comparison of the kinetic parameters of wild-type horseradish peroxidase (HMPO) versus its mutants, offering insights into how specific amino acid changes can modulate catalytic activity. The data presented is crucial for applications ranging from biocatalysis and bioremediation to diagnostics and targeted drug delivery.

Horseradish peroxidase, a heme-containing enzyme, is a workhorse in biotechnology. Its ability to catalyze the oxidation of a wide range of substrates has made it an invaluable tool. Site-directed mutagenesis has emerged as a powerful technique to engineer this compound variants with enhanced stability, altered substrate specificity, and improved catalytic efficiency. This guide summarizes key kinetic data from published studies, offering a quantitative look at the consequences of these molecular modifications.

Comparative Analysis of Kinetic Parameters

The following table summarizes the steady-state kinetic parameters for wild-type horseradish peroxidase and several of its mutants. The data highlights the impact of specific amino acid substitutions on the enzyme's affinity for its substrate (Km), its turnover number (kcat), and its overall catalytic efficiency (kcat/Km). The quadruple mutant, rHRP N13D/N57S/N255D/N268D, demonstrates a significant enhancement in catalytic efficiency compared to the non-mutated recombinant enzyme, primarily driven by a substantial increase in its turnover rate.

Enzyme VariantSubstrateKm (mM)kcat (s-1)kcat/Km (mM-1s-1)
Plant HRP (Wild-Type)ABTS0.2719167096
rHRP (non-mutated)ABTS0.29233803
rHRP N13D/N57S/N255D/N268DABTS0.2818436582

Data sourced from Humer and Spadiut, 2019.[1]

Experimental Protocols

The determination of the kinetic parameters listed above typically involves steady-state kinetic assays. Below is a generalized protocol based on methodologies reported in the literature.[1]

Materials:

  • Purified wild-type or mutant this compound

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution

  • Hydrogen peroxide (H2O2) solution

  • 50 mM potassium phosphate (KH2PO4) buffer, pH 5.0

  • Spectrophotometer capable of reading at 405 nm

  • 96-well microplates or quartz cuvettes

Procedure:

  • Enzyme Preparation: Prepare stock solutions of the purified wild-type and mutant this compound enzymes in the assay buffer. The exact concentration should be determined using a standard protein quantification method (e.g., Bradford assay).

  • Substrate Preparation: Prepare a range of ABTS concentrations in the assay buffer. A fresh stock solution of H2O2 should also be prepared. The concentration of H2O2 is typically kept constant and in excess.

  • Assay Setup:

    • In a 96-well plate or cuvette, add the assay buffer.

    • Add the varying concentrations of the ABTS substrate.

    • Add a fixed, saturating concentration of H2O2 to initiate the reaction. A typical final concentration is 1 mM.

    • Finally, add a small, fixed amount of the enzyme solution to start the catalytic reaction.

  • Kinetic Measurement:

    • Immediately after adding the enzyme, monitor the increase in absorbance at 405 nm over time using a spectrophotometer. This wavelength corresponds to the formation of the oxidized ABTS radical cation.

    • Record the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot.

  • Data Analysis:

    • Plot the initial reaction velocities (v0) against the corresponding ABTS concentrations.

    • Fit the data to the Michaelis-Menten equation: v0 = (Vmax * [S]) / (Km + [S])

    • Determine the values of Vmax (maximum velocity) and Km (Michaelis constant) from the non-linear regression analysis.

    • Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.

    • Calculate the catalytic efficiency as the ratio kcat/Km.

Visualizing the Experimental Workflow and Catalytic Mechanism

To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the experimental workflow for determining kinetic parameters and the fundamental catalytic cycle of horseradish peroxidase.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_prep Prepare Enzyme Stock (WT & Mutants) Assay_setup Set up Reaction Mixtures (Buffer, Substrates, Enzyme) Enzyme_prep->Assay_setup Substrate_prep Prepare Substrate Solutions (Varying [ABTS], Fixed [H2O2]) Substrate_prep->Assay_setup Buffer_prep Prepare Assay Buffer (e.g., 50 mM KH2PO4, pH 5.0) Buffer_prep->Assay_setup Measurement Measure Absorbance Change (405 nm over time) Assay_setup->Measurement V0_calc Calculate Initial Velocities (v0) Measurement->V0_calc MM_plot Plot v0 vs. [Substrate] V0_calc->MM_plot Fit_data Fit to Michaelis-Menten Equation MM_plot->Fit_data Params Determine Km and Vmax Fit_data->Params Kcat_calc Calculate kcat and kcat/Km Params->Kcat_calc

Caption: Experimental workflow for determining this compound kinetic parameters.

G HRP_Fe3 HRP (Fe³⁺) Compound_I Compound I ([Fe⁴⁺=O] Por•⁺) HRP_Fe3->Compound_I + H₂O₂ AH_rad Substrate Radical (AH•) Compound_II Compound II ([Fe⁴⁺=O]) Compound_I->Compound_II + AH₂ H2O H₂O Compound_II->HRP_Fe3 + AH₂ H2O2 H₂O₂ AH2 Substrate (AH₂)

Caption: Catalytic cycle of horseradish peroxidase.

References

Correlation of Human Myeloperoxidase (HMPO) Levels with Other Inflammatory Markers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Human Myeloperoxidase (HMPO) with other key inflammatory markers, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in understanding the interplay between these biomarkers in various pathological conditions.

Myeloperoxidase is a well-established marker of neutrophil activation and inflammation.[1][2] Its levels have been shown to correlate with several other inflammatory markers, making it a valuable tool in the study of inflammatory diseases. This guide will explore these correlations, present quantitative data, and detail the experimental protocols used for their measurement.

Quantitative Data Summary

The following table summarizes the correlation of this compound with other prominent inflammatory markers across different disease states. The data is compiled from various studies to provide a comparative overview.

Inflammatory MarkerDisease/ConditionCorrelation with this compoundStudy Reference
High-Sensitivity C-Reactive Protein (hs-CRP) Coronary Artery DiseasePositive correlation (r=0.765, P<0.05)[3]
HypertensionPositive correlation with Body Mass Index (BMI) (r=0.24, p=0.038), but no direct significant correlation with hypertension itself in some studies.[4]
Ankylosing SpondylitisPositive association[5]
Interleukin-6 (IL-6) Impaired Fasting GlucoseSignificant positive correlation with Insulin Resistance (r=0.645)[6]
Ankylosing SpondylitisPositive correlation (r=0.7435, P<0.0001)[5]
Tumor Necrosis Factor-alpha (TNF-α) Ankylosing SpondylitisPositive correlation (r=0.5372, P=0.0099)[5]
Cardiovascular DiseaseImplicated in the development of atherosclerosis and other cardiovascular pathologies.[7]
Erythrocyte Sedimentation Rate (ESR) Ankylosing SpondylitisPositive association[5]
Homocysteine (Hcy) Coronary Artery DiseasePositive correlation (r=0.774, P<0.05)[3]

Experimental Protocols

The accurate measurement of this compound and other inflammatory markers is crucial for reliable correlation studies. The most common method for quantifying these markers is the Enzyme-Linked Immunosorbent Assay (ELISA).

Human Myeloperoxidase (this compound) ELISA Protocol (Sandwich ELISA)

This protocol outlines the general steps for a sandwich ELISA, a common technique for measuring this compound levels in various biological samples such as serum, plasma, and cell culture supernatants.[8][9]

  • Coating: A microtiter plate is pre-coated with a monoclonal antibody specific for human MPO.[8]

  • Sample/Standard Addition: Standards with known MPO concentrations and unknown samples are added to the wells. The plate is then incubated.[10]

  • Biotinylated Antibody Addition: A biotinylated polyclonal antibody specific for MPO is added to the wells. This antibody binds to a different epitope on the MPO molecule, forming a "sandwich". The plate is incubated again.[10]

  • Streptavidin-HRP Addition: An Avidin-Biotin-Peroxidase Complex or Streptavidin-HRP is added, which binds to the biotinylated antibody.[10]

  • Substrate Addition: A TMB substrate solution is added. The horseradish peroxidase (HRP) enzyme catalyzes a color change.[8]

  • Stopping the Reaction: An acidic stop solution is added to terminate the reaction, resulting in a yellow color.

  • Measurement: The absorbance of each well is read at 450 nm using a microplate reader. The concentration of MPO in the samples is then determined by comparing their absorbance to the standard curve.[8][10]

Kits for performing this compound ELISA are commercially available from various manufacturers, each with its own specific protocol and reagents.[1][8][9][10]

Measurement of Other Inflammatory Markers

Similar ELISA protocols are used to measure other inflammatory markers like hs-CRP, IL-6, and TNF-α. These assays also utilize the sandwich ELISA principle with specific antibodies and standards for each target protein.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the inflammatory signaling pathway involving this compound and a typical experimental workflow for assessing the correlation between this compound and other inflammatory markers.

G Inflammatory Signaling Pathway Involving this compound cluster_0 Inflammatory Signaling Pathway Involving this compound Inflammatory Stimuli Inflammatory Stimuli Neutrophil Activation Neutrophil Activation Inflammatory Stimuli->Neutrophil Activation This compound Release This compound Release Neutrophil Activation->this compound Release Cytokine Production (IL-6, TNF-α) Cytokine Production (IL-6, TNF-α) Neutrophil Activation->Cytokine Production (IL-6, TNF-α) Oxidative Stress Oxidative Stress This compound Release->Oxidative Stress Tissue Damage Tissue Damage Oxidative Stress->Tissue Damage Tissue Damage->Cytokine Production (IL-6, TNF-α) Acute Phase Response (CRP) Acute Phase Response (CRP) Cytokine Production (IL-6, TNF-α)->Acute Phase Response (CRP) G Experimental Workflow for Correlation Analysis Patient Cohort Selection Patient Cohort Selection Sample Collection (Blood, etc.) Sample Collection (Blood, etc.) Patient Cohort Selection->Sample Collection (Blood, etc.) Sample Processing (Serum/Plasma) Sample Processing (Serum/Plasma) Sample Collection (Blood, etc.)->Sample Processing (Serum/Plasma) This compound ELISA This compound ELISA Sample Processing (Serum/Plasma)->this compound ELISA Other Marker ELISA (CRP, IL-6, etc.) Other Marker ELISA (CRP, IL-6, etc.) Sample Processing (Serum/Plasma)->Other Marker ELISA (CRP, IL-6, etc.) Data Acquisition Data Acquisition This compound ELISA->Data Acquisition Other Marker ELISA (CRP, IL-6, etc.)->Data Acquisition Statistical Analysis (Correlation) Statistical Analysis (Correlation) Data Acquisition->Statistical Analysis (Correlation) Results Interpretation Results Interpretation Statistical Analysis (Correlation)->Results Interpretation

References

Structural Comparison of Mammalian Heme Peroxidases

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Mammalian Heme Peroxidase Structures

This guide provides a comparative overview of the structure of mammalian heme peroxidases (HMPOs), including myeloperoxidase (MPO), eosinophil peroxidase (EPO), lactoperoxidase (LPO), and thyroid peroxidase (TPO), across different species. The information is intended for researchers, scientists, and drug development professionals.

The mammalian heme peroxidase family shares significant sequence and structural homology. These enzymes are crucial for innate immunity and hormone synthesis. Below is a table summarizing key structural and molecular characteristics of MPO, EPO, LPO, and TPO in human, bovine, and murine species.

FeatureMyeloperoxidase (MPO)Eosinophil Peroxidase (EPO)Lactoperoxidase (LPO)Thyroid Peroxidase (TPO)
Species Human / Bovine / MurineHuman / Bovine / MurineHuman / Bovine / MurineHuman / Bovine / Murine
UniProt ID --INVALID-LINK-- / P11247 / P11247--INVALID-LINK-- / P49290 / P49290--INVALID-LINK-- / P80025 / Q61798--INVALID-LINK-- / P35419 / P35419
Amino Acid Count 745 / 718 / 718[1][2]715 / 61.8 kDa (Observed) / 61.8 kDa (Observed)[3][4][5]712 / 712 / 629[6][7][8]933 / 914 / 914[9][10]
Molecular Weight (kDa) ~150 (tetramer)[11]~71 (monomer)[3]~78 (monomer)~107 (monomer)[12]
Quaternary Structure Dimer of heterodimers (A2B2)[11]Monomer (processed to light and heavy chains)[3][13]MonomerMonomer
PDB ID (Human) --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--[14][15][16]8S9U---INVALID-LINK-- (AlphaFold)[9]
PDB ID (Bovine) ----INVALID-LINK--, --INVALID-LINK--[17][18]-
Glycosylation Sites (Human) 5 N-linked sites[11]2 occupied N-linked sites[13]5 potential N-linked sites5 potential N-linked sites
Active Site Key Residues (Human) His95 (distal), His336 (proximal), Arg239, Gln91[11]His (distal), His (proximal), Arg, Gln[3][13]His109 (distal), His351 (proximal), Arg255, Gln105His239 (distal), His494 (proximal), Arg396, Gln235[19]

Experimental Protocols

This section details common methodologies used in the study of heme peroxidases.

Recombinant Protein Expression and Purification

Objective: To produce sufficient quantities of pure HMPO for structural and functional studies.

Methodology:

  • Cloning and Expression Vector Construction: The cDNA sequence encoding the target this compound is cloned into a suitable expression vector (e.g., pET vector for E. coli or pcDNA for mammalian cells). A tag (e.g., His-tag, GST-tag) is often added to facilitate purification.

  • Expression Host Transformation: The expression vector is transformed into a suitable host organism. E. coli is commonly used for its rapid growth and high yield, but mammalian cell lines (e.g., HEK293, CHO) are preferred for proper folding and post-translational modifications of mammalian proteins.

  • Protein Expression Induction:

    • For E. coli: Culture the transformed bacteria to an optimal density (OD600 of 0.6-0.8) and induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • For mammalian cells: Transfect the cells with the expression vector and allow for protein expression over 48-72 hours.

  • Cell Lysis and Lysate Clarification: Harvest the cells and lyse them using appropriate methods (e.g., sonication for bacteria, detergent-based lysis for mammalian cells). Centrifuge the lysate at high speed to pellet cell debris and obtain a clear supernatant containing the recombinant protein.

  • Affinity Chromatography: Load the cleared lysate onto an affinity chromatography column corresponding to the tag used (e.g., Ni-NTA for His-tagged proteins, Glutathione-agarose for GST-tagged proteins).

  • Washing and Elution: Wash the column with a buffer containing a low concentration of the eluting agent (e.g., imidazole for His-tagged proteins) to remove non-specifically bound proteins. Elute the target protein with a high concentration of the eluting agent.

  • Further Purification (Optional): If higher purity is required, perform additional chromatography steps such as ion-exchange and size-exclusion chromatography.

  • Protein Purity and Concentration Assessment: Analyze the purity of the protein by SDS-PAGE. Determine the protein concentration using a standard method like the Bradford or BCA assay.

X-ray Crystallography

Objective: To determine the three-dimensional structure of an this compound at atomic resolution.

Methodology:

  • Protein Crystallization (Hanging Drop Vapor Diffusion): [20][21][22][23][24]

    • Grease the rims of a 24-well crystallization plate.

    • Pipette 500 µL of a reservoir solution (containing a precipitant like PEG, salt, and a buffer) into each well.

    • On a siliconized glass coverslip, mix 1-2 µL of the purified protein solution (typically 5-10 mg/mL) with an equal volume of the reservoir solution.

    • Invert the coverslip and place it over the well, creating a sealed "hanging drop".

    • Water vapor diffuses from the drop to the reservoir, slowly increasing the protein and precipitant concentration in the drop, which can lead to crystal formation.

    • Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

  • Crystal Harvesting and Cryo-protection:

    • Once crystals of sufficient size have grown, carefully remove them from the drop using a small loop.

    • Briefly soak the crystal in a cryo-protectant solution (typically the reservoir solution supplemented with a cryo-agent like glycerol or ethylene glycol) to prevent ice formation during freezing.

    • Flash-cool the crystal in liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • Mount the frozen crystal on a goniometer in an X-ray beamline (synchrotron or in-house source).

    • Rotate the crystal in the X-ray beam and collect the diffraction patterns on a detector.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or experimental phasing.

    • Build an atomic model of the protein into the resulting electron density map.

    • Refine the model against the diffraction data to improve its accuracy.

Enzyme Kinetics Assay (Guaiacol Assay)[25][26][27][28][29]

Objective: To measure the catalytic activity of an this compound.

Methodology:

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 6.0.

    • Hydrogen Peroxide (H₂O₂) Solution: Prepare a 0.5% (w/w) H₂O₂ solution.

    • Guaiacol Solution: Prepare a 5% (w/v) guaiacol solution.

    • Enzyme Solution: Prepare a working solution of the purified this compound in cold phosphate buffer.

  • Assay Procedure:

    • In a 3 mL cuvette, combine the phosphate buffer, H₂O₂ solution, and guaiacol solution.

    • Equilibrate the mixture to 20°C in a spectrophotometer.

    • Initiate the reaction by adding a small volume of the enzyme solution.

    • Immediately mix by inversion and record the increase in absorbance at 420 nm for 3 minutes. The rate of reaction is proportional to the rate of formation of the colored product, tetraguaiacol.

  • Calculation of Activity:

    • One unit of peroxidase activity is defined as the amount of enzyme that forms 1.0 mg of purpurogallin from pyrogallol in 20 seconds at pH 6.0 at 20°C. The activity can be calculated from the rate of change in absorbance using the extinction coefficient of the product.

Signaling Pathways and Experimental Workflows

Neutrophil Extracellular Trap (NET) Formation

Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, including myeloperoxidase. They are released by neutrophils to trap and kill pathogens. The formation of NETs, a process called NETosis, can be triggered by various stimuli, including pathogens and inflammatory mediators.[13][25]

NETosis_Pathway Stimuli Stimuli (PMA, Bacteria, Fungi) PKC PKC Stimuli->PKC activates Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK activates NADPH_oxidase NADPH Oxidase Raf_MEK_ERK->NADPH_oxidase activates ROS ROS Production NADPH_oxidase->ROS produces NE Neutrophil Elastase (NE) ROS->NE activates MPO Myeloperoxidase (MPO) ROS->MPO activates PAD4 PAD4 ROS->PAD4 activates Histone_Cit Histone Citrullination NE->Histone_Cit promotes MPO->Histone_Cit promotes PAD4->Histone_Cit catalyzes Chromatin_Decon Chromatin Decondensation Histone_Cit->Chromatin_Decon Nuclear_Env_Dis Nuclear Envelope Disassembly Chromatin_Decon->Nuclear_Env_Dis NET_Release NET Release Nuclear_Env_Dis->NET_Release

Neutrophil Extracellular Trap (NET) formation pathway.
Eosinophil Degranulation

Eosinophil degranulation is a key process in the immune response, particularly against parasitic infections and in allergic reactions. It involves the release of granule proteins, including eosinophil peroxidase, into the extracellular space. This process can occur through several mechanisms, including piecemeal degranulation and cytolysis.[6][26][27]

Eosinophil_Degranulation Stimuli Stimuli (Allergens, Cytokines, PAF) Receptor Surface Receptors (e.g., CCR3, IgE-R) Stimuli->Receptor binds to Signaling_Cascade Intracellular Signaling (e.g., PI3K, PLC) Receptor->Signaling_Cascade activates Ca_Mobilization Ca²⁺ Mobilization Signaling_Cascade->Ca_Mobilization leads to Cytolysis Cytolysis Signaling_Cascade->Cytolysis Vesicle_Formation Vesicle Formation (Piecemeal Degranulation) Ca_Mobilization->Vesicle_Formation Granule_Fusion Granule-Plasma Membrane Fusion (Exocytosis) Ca_Mobilization->Granule_Fusion EPO_Release EPO & Granule Protein Release Vesicle_Formation->EPO_Release Granule_Fusion->EPO_Release Cytolysis->EPO_Release

References

Safety Operating Guide

Proper Disposal of Hexamethylphosphoramide (HMPO): A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of hazardous chemicals is paramount. Hexamethylphosphoramide (HMPO), also known as HMPA, is a versatile solvent with recognized carcinogenic properties, necessitating stringent disposal procedures to ensure laboratory safety and environmental protection.

This guide provides essential, step-by-step procedural information for the proper disposal of this compound waste in a laboratory setting. The primary method for rendering this compound non-hazardous is through chemical degradation via acid hydrolysis.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is crucial to adhere to standard laboratory safety practices. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Chemical Degradation: Acid Hydrolysis Protocol

The most effective method for the chemical degradation of this compound is through hydrolysis with hydrochloric acid (HCl). This process breaks the phosphorus-nitrogen bonds, converting this compound into less toxic and more easily disposable compounds: phosphoric acid and dimethylamine hydrochloride.

Experimental Protocol: Degradation of this compound with Hydrochloric Acid

This protocol outlines the procedure for the degradation of small quantities of this compound waste typically generated in a laboratory setting.

Materials:

  • This compound waste

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Ice bath

  • Appropriate reaction vessel (e.g., a three-necked round-bottom flask) equipped with a condenser and a dropping funnel

Procedure:

  • Preparation:

    • Quantify the amount of this compound waste to be treated.

    • For every 1 mole of this compound, a significant excess of hydrochloric acid is required to ensure complete hydrolysis. A general guideline is to use a 3:1 molar ratio of HCl to this compound.

    • Place the this compound waste in the reaction vessel and place it in an ice bath to control the initial exothermic reaction.

  • Acid Addition:

    • Slowly add the calculated amount of concentrated hydrochloric acid to the this compound waste via the dropping funnel with continuous stirring. The addition should be done dropwise to manage the heat generated.

  • Reaction:

    • After the addition of HCl is complete, remove the ice bath and allow the mixture to reach room temperature.

    • Heat the reaction mixture to a gentle reflux (approximately 100-110 °C) for a minimum of 12 hours to ensure complete degradation. The reaction should be monitored periodically.

  • Neutralization:

    • After the reflux period, allow the solution to cool to room temperature.

    • Carefully neutralize the acidic solution by slowly adding a sodium hydroxide solution while monitoring the pH with indicator strips or a pH meter. The goal is to bring the pH to a neutral range (pH 6-8). This step should also be performed in an ice bath to control the exothermic neutralization reaction.

  • Disposal:

    • Once neutralized, the resulting solution, containing primarily sodium chloride, phosphoric acid salts, and dimethylamine hydrochloride, can be disposed of in accordance with local, state, and federal regulations for aqueous waste.[1] Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

ParameterValue
Molar Ratio (HCl:this compound) 3:1
Reaction Temperature Reflux (approx. 100-110 °C)
Reaction Time Minimum 12 hours
Final pH 6-8

Spill Management

In the event of an this compound spill, immediate action is required to mitigate exposure and contamination.

Spill Cleanup Procedure:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the fume hood is operating correctly to maximize ventilation.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area by washing it thoroughly with a soap and water solution.

  • Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional guidelines.

Waste Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

HMPO_Disposal_Workflow cluster_prep Preparation cluster_reaction Chemical Degradation cluster_neutralization Neutralization cluster_disposal Final Disposal quantify Quantify this compound Waste calculate Calculate HCl Requirement (3:1 Molar Ratio) quantify->calculate prepare_setup Prepare Reaction Setup (Flask, Condenser, etc.) calculate->prepare_setup add_hcl Slowly Add Conc. HCl (Ice Bath) prepare_setup->add_hcl Start Reaction reflux Reflux for 12 hours (100-110 °C) add_hcl->reflux cool Cool to Room Temp. reflux->cool neutralize Neutralize with NaOH (to pH 6-8) cool->neutralize Proceed to Neutralization dispose Dispose as Aqueous Waste (per EHS Guidelines) neutralize->dispose Final Step

This compound Waste Disposal Workflow

Signaling Pathway of this compound Degradation

The chemical degradation of this compound by hydrochloric acid follows a clear reaction pathway.

HMPO_Degradation_Pathway This compound This compound ((CH₃)₂N)₃PO Intermediate Protonated Intermediate This compound->Intermediate + 3 HCl HCl Hydrochloric Acid (HCl) HCl->Intermediate Products Degradation Products: Phosphoric Acid (H₃PO₄) Dimethylamine Hydrochloride ((CH₃)₂NH₂Cl) Intermediate->Products Hydrolysis

This compound Degradation Pathway

By adhering to these detailed procedures, laboratory personnel can effectively and safely manage this compound waste, minimizing risks and ensuring compliance with safety and environmental regulations. Always prioritize safety and consult with your institution's EHS department for any specific questions or guidance.

References

Navigating the Ambiguity of "HMPO": A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

The acronym "HMPO" is not uniquely assigned to a single chemical substance and can refer to several different compounds, each with distinct hazard profiles and handling requirements. This guide provides essential safety and logistical information for four plausible interpretations of "this compound" based on common chemical nomenclature and search results: Hexamethylphosphoramide (HMPA), 4-Hydroxy-2,2,6,6-tetramethylpiperidinooxy (4-Hydroxy-TEMPO), Trimethyl Phosphate (TMPO), and Hexafluoropropylene oxide (HFPO). Researchers, scientists, and drug development professionals must first positively identify the specific chemical they are working with by referencing the container label and Safety Data Sheet (SDS) before proceeding with any handling or experimental work.

Personal Protective Equipment (PPE) and Hazard Summary

Proper selection and use of Personal Protective Equipment (PPE) are critical to mitigating the risks associated with these chemicals. The following table summarizes the recommended PPE and key hazards for each compound.

Chemical SubstanceCommon Abbreviation(s)Key HazardsRecommended Personal Protective Equipment (PPE)
Hexamethylphosphoramide HMPA, HMPTPotential carcinogen, mutagen, and reproductive toxin. Irritating to skin, eyes, and respiratory tract.[1]Gloves: Chemical-resistant gloves (e.g., Butyl, Neoprene, Nitrile, or Viton).[1] Eye Protection: Safety goggles or a face shield.[1][2] Body Protection: Protective clothing to prevent skin contact.[1][2][3] Respiratory Protection: Work in a fume hood. If ventilation is inadequate, a respirator is required.[1][2]
4-Hydroxy-2,2,6,6-tetramethylpiperidinooxy 4-Hydroxy-TEMPO, TEMPOLCauses serious eye damage. Harmful if swallowed. Irritating to skin and respiratory system.[4][5][6]Gloves: Protective gloves.[5] Eye Protection: Safety glasses with side-shields or chemical safety goggles.[6] Body Protection: Protective clothing.[5] Respiratory Protection: Use in a well-ventilated area and avoid dust formation. A dust respirator may be necessary.[7][8]
Trimethyl Phosphate TMPO, TMPHarmful if swallowed. Irritating to eyes, skin, and respiratory tract. May affect genetic material.[9]Gloves: Protective gloves.[9] Eye Protection: Safety goggles.[9] Body Protection: Chemical-resistant apron and long-sleeved clothing.[9] Respiratory Protection: Use with adequate ventilation. A vapor respirator may be required.[9]
Hexafluoropropylene oxide HFPOToxic if inhaled. May cause respiratory irritation and damage to organs through prolonged or repeated exposure.[2] Contains gas under pressure; may explode if heated.[3] Contact with liquid may cause frostbite.[1]Gloves: Protective, cold-insulating gloves.[1] Eye Protection: Chemical goggles or safety glasses and a face shield.[1] Body Protection: Wear suitable protective clothing.[1] Respiratory Protection: Use only in a well-ventilated area or outdoors. A full-face respirator may be necessary if exposure limits are exceeded.[2]

Experimental Workflow and Handling Procedures

A systematic approach to handling these chemicals is essential for laboratory safety. The following diagram illustrates a general workflow for the safe use of these materials, from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_disposal Disposal & Decontamination Phase A Consult Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area (e.g., Fume Hood) B->C D Weigh/Measure Chemical C->D E Perform Experiment D->E F Monitor for Spills or Exposure E->F G Segregate Waste F->G H Label Hazardous Waste Container G->H I Dispose of Waste via Licensed Contractor H->I J Decontaminate Work Area I->J K Doff and Dispose of/Decontaminate PPE J->K

General workflow for handling this compound-related chemicals.
Detailed Handling and Disposal Protocols

Hexamethylphosphoramide (HMPA)

  • Handling: Due to its carcinogenicity, HMPA should be handled in a designated area, preferably within a fume hood, to minimize inhalation exposure. Avoid all personal contact, including inhalation and skin absorption.[1] Use automated pumping for transferring the liquid where possible.[1]

  • Spill Management: In case of a spill, evacuate the area and remove all ignition sources.[1] Absorb the spill with inert material like dry lime, sand, or soda ash and place it in a sealed container for disposal.[1]

  • Disposal: HMPA and any contaminated materials should be disposed of as hazardous waste through a licensed contractor.[1] Do not dispose of it down the drain.

4-Hydroxy-2,2,6,6-tetramethylpiperidinooxy (4-Hydroxy-TEMPO)

  • Handling: Handle in a well-ventilated area to avoid the formation and inhalation of dust.[7] Wash hands thoroughly after handling.[4][5]

  • Spill Management: For spills, sweep up the solid material, taking care not to generate dust, and place it into a suitable container for disposal.[4][8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][6]

Trimethyl Phosphate (TMPO)

  • Handling: Use in a well-ventilated area with sufficient air exchange or exhaust.[9] Avoid contact with skin, eyes, and clothing, and do not breathe vapors or spray mist.[9]

  • Spill Management: Absorb spills with an inert material such as vermiculite, dry sand, or earth, and place it in a chemical waste container.[9]

  • Disposal: Dispose of waste in a suitable chemical waste container according to local, state, and federal regulations.

Hexafluoropropylene oxide (HFPO)

  • Handling: HFPO is toxic if inhaled and should be handled in a well-ventilated place, wearing suitable protective clothing.[2] Avoid contact with skin and eyes.[2] As it is a gas under pressure, protect containers from sunlight and do not expose them to temperatures exceeding 50°C.[1][3]

  • Spill Management: In case of a leak, evacuate the area.[1] If it is safe to do so, stop the leak and ventilate the area.[1]

  • Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems.[2]

Logical Relationship for PPE Selection

The selection of appropriate PPE is a critical step that precedes any handling of hazardous chemicals. This decision-making process is guided by the information provided in the Safety Data Sheet (SDS).

A Identify the Chemical (e.g., HMPA, 4-Hydroxy-TEMPO, etc.) B Obtain and Review the Safety Data Sheet (SDS) A->B C Identify Hazards (e.g., Carcinogen, Corrosive, etc.) B->C D Select Appropriate PPE (Gloves, Goggles, Respirator, etc.) C->D E Proceed with Handling D->E

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.